molecular formula C14H13NO B072774 N-Benzylbenzamide CAS No. 1485-70-7

N-Benzylbenzamide

Cat. No.: B072774
CAS No.: 1485-70-7
M. Wt: 211.26 g/mol
InChI Key: LKQUCICFTHBFAL-UHFFFAOYSA-N
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Description

N-Benzylbenzamide (CAS#: 1485-69-2) is a high-purity organic compound with the molecular formula C14H13NO, belonging to the benzamide class. This reagent serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical research. Its structure, featuring a benzyl group attached to the nitrogen of benzamide, enables its use in key reactions such as nucleophilic substitutions, amide bond formations, and as a precursor in the synthesis of heterocyclic compounds. In medicinal chemistry, this compound is valued for its role in developing potential therapeutic agents, including enzyme inhibitors (e.g., proteases and kinases) and receptor modulators, due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. Researchers utilize it in drug discovery programs to explore structure-activity relationships (SAR) and optimize compound libraries for enhanced bioavailability and efficacy. Additionally, it finds applications in material science, such as in the synthesis of polymers and ligands for catalysis. Supplied with stringent quality control, this reagent ensures reproducibility in experimental outcomes, supporting advancements in academic and industrial research. Always handle in accordance with laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzylbenzamide
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InChI

InChI=1S/C14H13NO/c16-14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LKQUCICFTHBFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H13NO
Source PubChem
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DSSTOX Substance ID

DTXSID50164000
Record name N-Benzylbenzamide
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Molecular Weight

211.26 g/mol
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CAS No.

1485-70-7
Record name N-Benzylbenzamide
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Record name N-Benzoylbenzylamine
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Foundational & Exploratory

N-Benzylbenzamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-benzylbenzamide, a versatile organic compound with significant applications in synthetic chemistry and drug discovery. The document details its chemical structure, physicochemical properties, synthesis protocols, and its role as a key scaffold in the development of novel therapeutic agents.

Chemical Structure and Identification

This compound is an amide that consists of a benzoyl group attached to the nitrogen atom of benzylamine.[1] The structure features two aromatic rings and an amide linkage, which contributes to its chemical stability and potential for biological interactions.[2]

  • IUPAC Name: this compound[3]

  • Synonyms: N-Benzoylbenzylamine, Benzamide, N-(phenylmethyl)-[2][3]

  • CAS Number: 1485-70-7[2][4][5]

  • Molecular Formula: C₁₄H₁₃NO[2][5]

  • SMILES: O=C(NCC1=CC=CC=C1)C2=CC=CC=C2[4][6]

  • InChI Key: LKQUCICFTHBFAL-UHFFFAOYSA-N[2][6]

Physicochemical and Pharmacokinetic Properties

This compound is a white to off-white crystalline solid at room temperature.[2][7] It is sparingly soluble in water but shows good solubility in organic solvents like acetone, ethanol, and dichloromethane.[2][6][7] A summary of its key properties is presented in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Identifiers
Molecular Weight211.26 g/mol [3][5][8]
CAS Number1485-70-7[2][4][5]
EC Number216-063-4[4][6]
Physical Properties
Melting Point104-107 °C[4][6][8][9]
Boiling Point~351-428 °C (estimates)[10][11]
AppearanceWhite to off-white crystalline powder[2][7][9]
Solubility
WaterInsoluble/Sparingly soluble[7][8]
Acetone25 mg/mL[6][7][10]
Spectroscopic Data
Infrared SpectrumConforms to structure[8][9]
Calculated Properties
pKa (Predicted)14.86 ± 0.46[7][10]
LogP (Octanol/Water)3.191[12]
Topological Polar Surface Area29.1 Ų[7][13]
Rotatable Bond Count3[7][13]

Synthesis and Experimental Protocols

This compound can be synthesized through several established methods in organic chemistry. The most common approach is the acylation of benzylamine.

This method involves the reaction of benzylamine with benzoyl chloride in the presence of a base, typically an aqueous solution of sodium hydroxide. The base neutralizes the hydrochloric acid byproduct formed during the reaction.

Materials:

  • Benzylamine

  • Benzoyl chloride

  • Dichloromethane (DCM) or Diethyl ether

  • 10% Sodium hydroxide (NaOH) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve benzylamine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer, and cool the flask in an ice bath (0 °C).

  • Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.

  • Simultaneously, add 10% sodium hydroxide solution dropwise to maintain a basic pH.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white crystalline solid.

This protocol describes an alternative method for the amidation of benzoic acid with benzylamine.[14]

Materials:

  • Benzoic acid

  • Benzylamine

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a stirred solution of triphenylphosphine (1.2 eq) in acetonitrile at 0 °C, add iodine (1.2 eq) portion-wise. Stir the mixture for 10 minutes.[14]

  • Add benzylamine (1.2 eq) to the mixture and continue stirring for 5 minutes.[14]

  • Add triethylamine (2.0 eq) to the resulting mixture, followed by the addition of benzoic acid (1.0 eq).[14]

  • Allow the solution to warm to room temperature and stir for an additional 10 minutes.[14]

  • Concentrate the crude mixture under reduced pressure.[14]

  • Purify the residue by column chromatography on silica gel (e.g., using 10% ethyl acetate in hexane) to isolate this compound.[14]

reagents Reactants: - Benzylamine - Benzoyl Chloride - Base (e.g., NaOH) reaction_vessel Reaction at 0°C to RT reagents->reaction_vessel workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) reaction_vessel->workup drying Drying (Anhydrous Na₂SO₄) workup->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Recrystallization) concentration->purification product Final Product: This compound purification->product

General workflow for the synthesis of this compound.

Applications in Research and Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of various therapeutic agents.[15]

  • Antitumor Agents (Tubulin Polymerization Inhibitors): A significant area of research involves the development of this compound derivatives as potent inhibitors of tubulin polymerization.[16][17] These compounds bind to the colchicine binding site on β-tubulin, disrupting the formation of microtubules. This leads to G2/M phase cell cycle arrest, apoptosis in cancer cells, and anti-vascular activity.[16][17] Compound 20b from one study showed potent antiproliferative activities with IC₅₀ values in the low nanomolar range (12-27 nM) against several cancer cell lines.[16] Its water-soluble prodrug, 20b-P , demonstrated a significant reduction in tumor growth in a mouse xenograft model with a high safety profile.[16]

  • Dual sEH/PPARγ Modulators: this compound derivatives have been designed as dual-target ligands for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ).[18] Simultaneous modulation of these two targets presents a promising therapeutic strategy for conditions like diabetes and hypertension.[18] The lead compound 14c from a study acted as a submicromolar modulator for both targets (sEH IC₅₀ = 0.3 μM / PPARγ EC₅₀ = 0.3 μM), offering a potential treatment for metabolic syndrome.[18]

  • Butyrylcholinesterase (BChE) Inhibitors: Certain this compound derivatives have been identified as selective, sub-nanomolar inhibitors of butyrylcholinesterase.[19] This makes them promising candidates for the treatment of advanced Alzheimer's disease, where BChE levels are elevated. In vivo studies showed that these compounds could reverse cognitive impairment in an animal model.[19]

  • Other Applications: The compound also serves as a convenient precursor for synthesizing α-substituted benzylamines and as an indicator for the titration of butyllithium and other strong lithium bases.[13][20] Additionally, this compound has been shown to inhibit the activity of tyrosinase, suggesting potential applications in cosmetology or as a treatment for hyperpigmentation disorders.[20]

Signaling Pathways and Mechanism of Action

The therapeutic potential of this compound derivatives stems from their ability to interact with specific biological targets and modulate key signaling pathways.

As tubulin inhibitors, this compound derivatives exert their anticancer effects by interfering with the dynamics of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape.

NBB This compound Derivative tubulin α/β-Tubulin Dimers NBB->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization NBB->microtubules Inhibits mitotic_spindle Mitotic Spindle Formation NBB->mitotic_spindle Disrupts tubulin->microtubules microtubules->mitotic_spindle cell_cycle G2/M Phase Arrest mitotic_spindle->cell_cycle Leads to apoptosis Apoptosis (Cell Death) cell_cycle->apoptosis tumor_growth Inhibition of Tumor Growth apoptosis->tumor_growth

Mechanism of action for this compound derivatives as tubulin inhibitors.

Conclusion

This compound is a compound of significant interest to the scientific community. Its straightforward synthesis and stable chemical structure make it an excellent starting point for chemical library synthesis. The this compound core has proven to be a highly effective scaffold in drug discovery, leading to the development of potent and selective inhibitors for various biological targets implicated in cancer, metabolic syndrome, and neurodegenerative diseases. Future research will likely continue to explore the vast chemical space around this scaffold to develop next-generation therapeutics with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Synthesis of N-Benzylbenzamide: Pathways and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzylbenzamide is a versatile chemical intermediate with applications in medicinal chemistry and organic synthesis. Its structure is foundational for various biologically active molecules, including tyrosinase inhibitors and dual modulators for soluble epoxide hydrolase/peroxisome proliferator-activated receptor γ.[1] This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, detailing the underlying mechanisms and experimental protocols.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several key methodologies, each with distinct advantages and mechanistic considerations. The most prominent routes include the Schotten-Baumann reaction, direct amidation of benzoic acid, and oxidative amidation techniques.

Schotten-Baumann Reaction: Acylation of Benzylamine

The Schotten-Baumann reaction is a widely utilized and reliable method for synthesizing amides from amines and acid chlorides.[2][3] In the context of this compound synthesis, this involves the reaction of benzylamine with benzoyl chloride.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of benzylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzoyl chloride. This is typically conducted in a two-phase solvent system (e.g., water and an organic solvent like dichloromethane) in the presence of a base, such as aqueous sodium hydroxide.[2][3][4] The base serves to neutralize the hydrochloric acid byproduct, preventing the protonation of the unreacted amine and driving the reaction to completion.[5]

Experimental Protocol (General Schotten-Baumann Conditions):

  • Dissolve benzylamine in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Add an aqueous solution of a base, typically sodium hydroxide, to the mixture.

  • Add benzoyl chloride dropwise to the stirred, biphasic mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine to remove any residual base and salts.[4]

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[1][6]

  • Purify the crude this compound by recrystallization or column chromatography.[1][7]

Direct Amidation of Benzoic Acid

This pathway involves the direct coupling of benzoic acid and benzylamine. Due to the formation of a stable carboxylate-ammonium salt, this reaction typically requires an activating agent or catalyst to proceed efficiently under thermal conditions.[8]

Mechanism: Various reagents can activate the carboxylic acid. For instance, a system of triphenylphosphine (PPh₃) and iodine (I₂) can be used.[7] The mechanism involves the formation of an activated acyl intermediate that is then susceptible to nucleophilic attack by benzylamine. Microwave-assisted synthesis on a solid support like silica gel has also been shown to be an effective method for this transformation.[4]

Experimental Protocol (PPh₃/I₂ Mediated Amidation):

  • To a stirred solution of iodine in dichloromethane (CH₂Cl₂) at 0 °C, add triphenylphosphine in one portion.[7]

  • Add benzylamine and stir for 5 minutes.[7]

  • Subsequently, add benzoic acid and stir for another 5 minutes, followed by the addition of triethylamine.[7]

  • Allow the solution to warm to room temperature and continue stirring for 10-15 minutes, monitoring the reaction by TLC.[7]

  • Once the starting material is consumed, concentrate the crude mixture under reduced pressure.[7]

  • Purify the residue by column chromatography using a mixture of ethyl acetate and hexane to obtain this compound.[7]

Oxidative Amidation

Oxidative amidation provides an alternative route to this compound, often starting from aldehydes and amines. These methods typically employ a catalyst and an oxidant.

Mechanism: A copper-based metal-organic framework (Cu-MOF) can catalyze the oxidative amidation of benzaldehyde and benzylamine.[9] The reaction is thought to proceed through the formation of an imine intermediate from the aldehyde and amine, which is then oxidized to the amide. N-chlorosuccinimide (NCS) and tert-butyl hydroperoxide (TBHP) are used as oxidants in this process.[9]

Experimental Protocol (Cu-MOF Catalyzed Oxidative Amidation):

  • To a solution of benzylamine in acetonitrile (CH₃CN), add N-chlorosuccinimide (NCS) and stir the mixture for 1 hour at room temperature.[9]

  • Add benzaldehyde, the Cu₂(BDC)₂DABCO catalyst, and 70% aqueous tert-butyl hydroperoxide (TBHP).[9]

  • Increase the reaction temperature to 65 °C and stir for 2 hours, monitoring the progress by TLC.[9]

  • After completion, filter the catalyst and evaporate the filtrate under reduced pressure.[9]

  • Purify the resulting residue using silica gel column chromatography with a hexane/ethyl acetate eluent.[9]

Quantitative Data Summary

The following tables summarize the reported yields and reaction conditions for the synthesis of this compound via different pathways.

Pathway Reagents Catalyst/Activating Agent Solvent Temperature Time Yield (%) Reference
AmidationBenzoic Acid, BenzylaminePPh₃, I₂CH₂Cl₂0 °C to RT10-15 min99%[4][7]
AmidationBenzoic Acid, BenzylamineMethyl ChloroformateDiethyl EtherRoom Temp.-44%[10]
Amidation (Microwave)Benzoic Acid, BenzylamineSilica Gel---96%[4]
Oxidative AmidationBenzaldehyde, BenzylamineCu₂(BDC)₂DABCO, NCS, TBHPCH₃CNRoom Temp. to 65 °C2 h75%[9][11]
Schotten-Baumann4-Formylbenzoic Acid, 2-(Trifluoromethyl)benzylamineIsobutyl Chloroformate, TriethylamineChloroform0 °C to RT12 h70%[1]

Table 1: Comparison of this compound Synthesis Pathways and Yields.

Spectroscopic Data Type Values Reference
Melting Point104-106 °C
¹H NMR (CDCl₃, 400 MHz)δ 7.78 (d, J = 7.2 Hz, 2H), 7.47 (t, J = 7.2 Hz, 1H), 7.47-7.26 (m, 7H), 6.78 (br s, 1H), 4.586 (d, J = 5.7 Hz, 2H)[7][12]
¹³C NMR (CDCl₃, 100 MHz)δ 167.8, 138.2, 134.3, 131.6, 128.71, 128.55, 127.82, 127.51, 127.05, 44.0[7]
Mass Spectrum (m/z)211 (M+), 105, 77[13][14]

Table 2: Physicochemical and Spectroscopic Data for this compound.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core synthesis mechanisms and a general experimental workflow.

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products benzylamine Benzylamine (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate benzylamine->tetrahedral_intermediate Nucleophilic Attack benzoyl_chloride Benzoyl Chloride (Electrophile) benzoyl_chloride->tetrahedral_intermediate n_benzylbenzamide This compound tetrahedral_intermediate->n_benzylbenzamide Collapse of Intermediate (Loss of Cl⁻) hcl HCl tetrahedral_intermediate->hcl

Caption: Mechanism of the Schotten-Baumann reaction for this compound synthesis.

Direct_Amidation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product benzoic_acid Benzoic Acid activated_intermediate Activated Acyl Intermediate benzoic_acid->activated_intermediate activating_agent Activating Agent (e.g., PPh₃/I₂) activating_agent->activated_intermediate Activation benzylamine Benzylamine n_benzylbenzamide This compound benzylamine->n_benzylbenzamide activated_intermediate->n_benzylbenzamide Nucleophilic Attack

Caption: General mechanism for the direct amidation of benzoic acid.

Experimental_Workflow start Start: Reagent Preparation reaction Reaction Setup (e.g., Schotten-Baumann or Amidation) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Work-up (Quenching, Extraction, Washing) monitoring->workup Reaction Complete drying Drying and Concentration workup->drying purification Purification (Recrystallization or Chromatography) drying->purification characterization Product Characterization (NMR, MS, MP) purification->characterization end Final Product: This compound characterization->end

Caption: A generalized experimental workflow for this compound synthesis.

References

The Multifaceted Biological Activities of N-Benzylbenzamide and Its Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of a versatile chemical scaffold.

The N-benzylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways and workflows. The inherent modularity of the this compound core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties for various therapeutic targets, including cancer, microbial infections, and enzymatic dysregulation.

Quantitative Biological Activity Data

The biological activities of various this compound derivatives are summarized below, showcasing their potency across different therapeutic areas.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization.[1][2]

Compound/SeriesTarget/AssayCell Line(s)Activity (IC₅₀/GI₅₀)Reference(s)
Compound 20bTubulin Polymerization InhibitionVarious cancer cell lines12 to 27 nM[3][4]
This compound DerivativesAntiproliferativeHCT-116, MDA-MB-435, HL-60Not specified[5]
Compound 16f (MY-1121)Tubulin Polymerization InhibitionNine human cancer cells0.089 to 0.238 µM[3]
Compound I-25 (MY-943)Tubulin Polymerization & LSD1 InhibitionMGC-803, HCT-116, KYSE4500.017 µM, 0.044 µM, 0.030 µM[3]
Compound 9jAntiproliferativeA549 (lung cancer)0.89 ± 0.14 μM[3]
N-benzyl benzimidazole linked pyrimidines (5a, 5b)AnticancerMDA-MB-231 (breast cancer)GI₅₀ = 84.0 μM (5a), 39.6 μM (5b)[6]
Antimicrobial Activity

Several this compound and related benzamide derivatives have shown promising activity against bacterial strains.[7]

CompoundBacterial Strain(s)Zone of Inhibition (mm)MIC (µg/mL)Reference
Compound 5aB. subtilis256.25[7][8]
Compound 5aE. coli313.12[7][8]
Compound 6bE. coli243.12[7][8]
Compound 6cB. subtilis246.25[7][8]
Enzyme Inhibition

This compound derivatives have been identified as potent inhibitors of various enzymes, including tyrosinase, cholinesterases, and soluble epoxide hydrolase.[9][10][11]

Compound/SeriesTarget EnzymeActivity (IC₅₀/EC₅₀/Kᵢ)Reference(s)
Compound 15Mushroom Tyrosinase2.2 µM[9][10]
N-benzyl benzamide derivativesButyrylcholinesterase (BChE)Picomolar to nanomolar[12][13]
3,5-dimethoxy benzyl aminobenzamide (8c1)Acetylcholinesterase (AChE) & BChE0.61 µM (AChE), 2.04 µM (BChE)[11]
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)Acetylcholinesterase (AChE)0.056 µM[11]
Compound 14cSoluble Epoxide Hydrolase (sEH)0.3 µM[14]
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulation

Certain this compound derivatives act as modulators of PPARγ, a key target in metabolic diseases.[14]

CompoundTarget/AssayActivity (EC₅₀)Reference
Compound 14cPPARγ Modulation0.3 µM[14]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are crucial for reproducible research.

Synthesis of this compound Derivatives

A general and common method for synthesizing this compound derivatives is through the coupling of a benzoic acid derivative with a benzylamine derivative.[15][16]

Amide Coupling Reaction

  • Materials: Substituted benzoic acid, substituted benzylamine, a coupling agent (e.g., HATU, DCC), a non-nucleophilic base (e.g., triethylamine, DIPEA), and a suitable aprotic solvent (e.g., DCM, DMF, THF).[15]

  • Procedure:

    • Dissolve the benzoic acid derivative (1.0 equivalent) and the base (1.1-1.5 equivalents) in the chosen solvent under an inert atmosphere.[15]

    • Add the coupling agent (1.1-1.2 equivalents) to the solution and stir for 5-10 minutes to activate the carboxylic acid.[15]

    • Add the benzylamine derivative (1.0-1.1 equivalents) to the reaction mixture.[15]

    • Allow the reaction to stir at room temperature for 4-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).[15]

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.[15]

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[15]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[15]

    • Purify the crude product by column chromatography or recrystallization.[16]

Another method involves the use of triphenylphosphine and iodine.[16]

  • Procedure:

    • To a stirred solution of iodine (0.49 mmol) in CH₂Cl₂ at 0°C, add triphenylphosphine (0.49 mmol) in one portion.[16]

    • Add the benzoic acid (0.41 mmol) and stir for 5 minutes.[16]

    • Subsequently, treat the mixture with triethylamine (0.82 mmol) and stir for another 5 minutes, followed by the addition of benzylamine (0.49 mmol).[16]

    • Allow the solution to warm to room temperature and stir for an additional 10 minutes.[16]

    • Concentrate the crude mixture under reduced pressure and purify by column chromatography.[16]

Anticancer Activity Assays

Sulforhodamine B (SRB) Assay

The SRB assay is a common method to determine cytotoxicity and cell proliferation.[5][6]

  • Procedure:

    • Cell Plating: Seed cancer cell lines (e.g., HCT-116, MDA-MB-435, HL-60) in 96-well plates at an appropriate density and incubate to allow for cell attachment.[5]

    • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).[5]

    • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[5]

    • Staining: Wash the plates with water and stain the cells with 0.4% (w/v) sulforhodamine B (SRB) solution for 30 minutes.[5]

    • Washing and Solubilization: Remove unbound dye by washing with 1% acetic acid. Solubilize the bound stain with 10 mM Tris base solution.[5]

    • Absorbance Measurement: Read the absorbance on a plate reader at a specific wavelength (e.g., 515 nm). Calculate the GI₅₀ (concentration causing 50% growth inhibition).[5]

MTT Assay

The MTT assay is another widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[17][18]

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.[18]

    • Compound Addition: Remove the medium and add diluted solutions of the test compound. Include a vehicle control (e.g., DMSO, concentration not exceeding 0.1%).[18]

    • Incubation: Incubate the plate for the desired period (e.g., 48 hours).[18]

    • MTT Reagent: Add MTT solution to each well and incubate for a few hours until formazan crystals are formed.[18]

    • Solubilization: Add a solubilization solution to dissolve the formazan crystals.[18]

    • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[18]

Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][19]

  • Procedure:

    • Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with a suitable broth medium.

    • Inoculation: Add a standardized suspension of the test microorganism to each well.

    • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

    • Observation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.[8]

Disk Diffusion Assay (Kirby-Bauer Method)

This assay assesses the susceptibility of a bacterial strain to an antimicrobial agent.[8][20]

  • Procedure:

    • Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.[20]

    • Disk Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.[8]

    • Incubation: The plate is incubated under appropriate conditions.[8]

    • Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured.[8]

Visualizing Mechanisms and Workflows

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects through various mechanisms. One of the most studied is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[15][18][21]

G cluster_0 Cellular Effects This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Site Microtubule_Dynamics_Disruption Microtubule Dynamics Disruption Tubulin->Microtubule_Dynamics_Disruption Inhibits Polymerization Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Dynamics_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothesized mechanism of action for this compound derivatives as anticancer agents.

Another proposed mechanism for antimicrobial N-benzamide derivatives is the inhibition of the FtsZ protein, which is essential for bacterial cell division.[22]

G cluster_1 Antimicrobial Mechanism N-Benzamide_Derivative N-Benzamide Derivative FtsZ_Protein FtsZ Protein N-Benzamide_Derivative->FtsZ_Protein Binds to Z-Ring_Formation_Inhibition Z-Ring Formation Inhibition FtsZ_Protein->Z-Ring_Formation_Inhibition Disrupts Polymerization Bacterial_Cell_Division_Arrest Bacterial Cell Division Arrest Z-Ring_Formation_Inhibition->Bacterial_Cell_Division_Arrest Bacteriostatic_Bactericidal_Effect Bacteriostatic/ Bactericidal Effect Bacterial_Cell_Division_Arrest->Bacteriostatic_Bactericidal_Effect

Caption: Proposed mechanism of antimicrobial action for N-benzamide derivatives.

Experimental Workflows

A structured workflow is essential for the efficient evaluation of novel compounds.

G cluster_2 General Experimental Workflow for Biological Activity Evaluation Compound_Synthesis Compound Synthesis & Purification Structural_Characterization Structural Characterization (NMR, MS, IR) Compound_Synthesis->Structural_Characterization In_Vitro_Screening In Vitro Screening (e.g., Anticancer, Antimicrobial) Structural_Characterization->In_Vitro_Screening Hit_Identification Hit Identification (Potent Compounds) In_Vitro_Screening->Hit_Identification Mechanism_of_Action_Studies Mechanism of Action Studies Hit_Identification->Mechanism_of_Action_Studies Lead_Optimization Lead Optimization (SAR Studies) Mechanism_of_Action_Studies->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies

Caption: A general experimental workflow for biological activity evaluation.

G cluster_3 Antimicrobial Susceptibility Testing Workflow Prepare_Compound_Stock Prepare Compound Stock Solution Perform_MIC_Assay Perform MIC Assay (Broth Microdilution) Prepare_Compound_Stock->Perform_MIC_Assay Perform_Disk_Diffusion_Assay Perform Disk Diffusion Assay Prepare_Compound_Stock->Perform_Disk_Diffusion_Assay Prepare_Microbial_Inoculum Prepare Standardized Microbial Inoculum Prepare_Microbial_Inoculum->Perform_MIC_Assay Prepare_Microbial_Inoculum->Perform_Disk_Diffusion_Assay Incubate_Plates Incubate Plates Perform_MIC_Assay->Incubate_Plates Perform_Disk_Diffusion_Assay->Incubate_Plates Read_Record_Results Read and Record Results Incubate_Plates->Read_Record_Results Determine_MIC_Values Determine MIC Values Read_Record_Results->Determine_MIC_Values Measure_Zones_of_Inhibition Measure Zones of Inhibition Read_Record_Results->Measure_Zones_of_Inhibition Data_Analysis Data Analysis Determine_MIC_Values->Data_Analysis Measure_Zones_of_Inhibition->Data_Analysis

Caption: Workflow for in vitro antimicrobial susceptibility testing.

References

The N-Benzylbenzamide Scaffold: A Technical Guide to its Discovery and Evolution in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzylbenzamide core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse range of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its synthesis, and evolution into various clinical applications. We will examine its roles as a dual soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulator, a tubulin polymerization inhibitor, an allosteric inhibitor of Aurora kinase A, a butyrylcholinesterase (BChE) inhibitor, and a tyrosinase inhibitor. This guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to provide a comprehensive resource for researchers in drug discovery and development.

Introduction: The Emergence of a Versatile Scaffold

The benzamide functional group has long been a cornerstone in medicinal chemistry, with early derivatives recognized for their diverse pharmacological activities. While a singular, definitive "discovery" paper for the parent this compound molecule is not readily apparent in historical literature, its synthesis follows well-established principles of amide bond formation that have been fundamental to organic chemistry for over a century.[1] It is likely that this compound was first synthesized as part of broader explorations into amide chemistry or as a chemical intermediate.[1]

A related and structurally similar compound, benzyl benzoate, was first investigated for medical use in 1918 and is a well-known treatment for scabies and lice.[2][3] This historical use of a benzyl group-containing benzoic acid derivative highlights the early interest in this chemical space for therapeutic purposes. The this compound scaffold itself has since emerged as a highly versatile platform in modern drug discovery, with researchers leveraging its structural features to design potent and selective modulators of various biological targets.

Synthesis of the this compound Core

The synthesis of this compound is typically achieved through the amidation of a benzoic acid derivative with a benzylamine derivative. Several methods exist, with the choice of reagents often depending on the specific substituents on the aromatic rings.

General Synthesis Protocol

A common and efficient method for synthesizing this compound and its derivatives involves the reaction of a benzoyl chloride with a benzylamine in the presence of a base.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Benzoic acid

    • Triphenylphosphine (PPh₃)

    • Iodine (I₂)

    • Triethylamine (Et₃N)

    • Benzylamine

    • Dichloromethane (CH₂Cl₂)

    • Ethyl acetate

    • Hexane

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.0 equivalent), triphenylphosphine (1.2 equivalents), and iodine (1.2 equivalents) in dichloromethane.

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzylamine (1.2 equivalents) to the reaction mixture and stir for an additional 5 minutes.

    • Add triethylamine (2.0 equivalents) and continue stirring for 10 minutes.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound.[4]

This protocol can be adapted for the synthesis of various substituted this compound derivatives by using the appropriate starting materials.[5]

Synthesis Workflow

G cluster_start Starting Materials cluster_reagents Reagents benzoic_acid Benzoic Acid Derivative amidation Amidation Reaction benzoic_acid->amidation benzylamine Benzylamine Derivative benzylamine->amidation coupling Coupling Agents (e.g., PPh3, I2) coupling->amidation base Base (e.g., Triethylamine) base->amidation solvent Solvent (e.g., Dichloromethane) solvent->amidation workup Work-up and Purification (Concentration, Column Chromatography) amidation->workup product This compound Derivative workup->product G NBB This compound Derivative (14c) sEH Soluble Epoxide Hydrolase (sEH) NBB->sEH Inhibition PPARg PPARγ NBB->PPARg Activation Diols Dihydroxy-fatty acids (DHETs) sEH->Diols Metabolism Gene_Expression Target Gene Expression (Lipid & Glucose Metabolism) PPARg->Gene_Expression Epoxides Epoxy-fatty acids (EETs) Epoxides->sEH Inflammation Inflammation Epoxides->Inflammation Anti-inflammatory G NBB This compound Derivative Tubulin α/β-Tubulin Dimers NBB->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymer NBB->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Disruption Disruption of Microtubule Dynamics Microtubules->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

References

N-Benzylbenzamide Solubility in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Benzylbenzamide in various organic solvents. Understanding the solubility of this compound is crucial for its application in research, particularly in drug development and synthetic chemistry, where it serves as a precursor and an indicator. This document compiles available quantitative and qualitative solubility data, details standardized experimental protocols for solubility determination, and presents logical workflows for its synthesis and analysis.

Core Data: Solubility Profile of this compound

Quantitative Solubility Data

The following table presents the available quantitative solubility data for this compound.

SolventChemical ClassSolubilityTemperature (°C)
AcetoneKetone25 mg/mLNot Specified
WaterAqueous4.01 g/L20
DMSOSulfoxide9.80-10.20 mg/mLNot Specified

Data sourced from publicly available chemical supplier information.[1]

Qualitative Solubility Information

This compound is generally described as a white to off-white crystalline solid.[2] Its solubility in various organic solvents can be characterized as follows:

  • Moderately Soluble: Ethanol, Dichloromethane.[2]

  • Expected to be Soluble: Based on the properties of structurally similar this compound derivatives, it is anticipated to be soluble in solvents such as methanol and dimethyl sulfoxide (DMSO).[3][4]

  • Recrystallization Solvents: A mixture of ethyl acetate and hexane has been successfully used for the recrystallization of this compound derivatives, indicating its solubility in ethyl acetate and poor solubility in hexane at lower temperatures.[5][6]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for chemical and pharmaceutical development. The following are detailed methodologies for key experiments to ascertain the solubility of a compound like this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Glass flasks or vials with airtight seals

  • Constant temperature shaker bath or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Calibrated balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a flask containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7] The shaking speed should be adequate to keep the solid suspended.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, separate the saturated solution from the undissolved solid by centrifugation or filtration.[7] This step must be performed carefully to avoid any temperature change that could affect the solubility.

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method.

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Qualitative Solubility Assessment

A systematic qualitative analysis can provide a rapid understanding of a compound's solubility profile across a range of solvents with different polarities.

Objective: To classify the solubility of this compound in various solvents as soluble, partially soluble, or insoluble.

Materials:

  • This compound (solid)

  • A range of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Sample Preparation: Place a small, pre-weighed amount of this compound (e.g., 10 mg) into a series of test tubes.

  • Solvent Addition: Add a fixed volume of each solvent (e.g., 1 mL) to the respective test tubes.

  • Mixing: Vigorously mix the contents of each test tube using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Observation: Visually inspect each test tube for the presence of undissolved solid.

  • Classification:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely undissolved.

Visualizing Key Workflows

Diagrams illustrating key experimental and logical processes provide a clear and concise understanding of the methodologies involved in working with this compound.

G cluster_0 Solubility Determination Workflow start Start: Obtain this compound and Solvents qual_sol Qualitative Solubility Assessment start->qual_sol Initial Screening quant_sol Quantitative Solubility (Shake-Flask) qual_sol->quant_sol Select Solvents for Quantification data_analysis Data Analysis and Comparison quant_sol->data_analysis end End: Solubility Profile data_analysis->end

Caption: A logical workflow for determining the solubility of this compound.

G cluster_1 This compound Synthesis and Purification Workflow reactants Reactants: Benzoic Acid Derivative + Benzylamine reaction Amidation Reaction reactants->reaction workup Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration crude_product Crude this compound concentration->crude_product purification Purification crude_product->purification recrystallization Recrystallization purification->recrystallization High Polarity Difference column_chromatography Column Chromatography purification->column_chromatography Complex Mixture pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization

Caption: A general workflow for the synthesis and purification of this compound.

References

Spectroscopic data and analysis of N-Benzylbenzamide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of N-Benzylbenzamide, a compound of interest in organic synthesis and medicinal chemistry. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and structural elucidation workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectral Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.79d2H7.1Ar-H (ortho to C=O)
7.48-7.51t1H7.1Ar-H (para to C=O)
7.41-7.44m2HAr-H (meta to C=O)
7.32-7.36m4HAr-H (benzyl)
7.26-7.31m1HAr-H (benzyl)
6.44br s1HN-H
4.65d2H5.5CH₂

Solvent: CDCl₃, Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectral Data for this compound
Chemical Shift (δ, ppm)Assignment
167.5C=O
138.2Ar-C (quaternary, benzyl)
134.5Ar-C (quaternary, benzoyl)
131.7Ar-CH (para to C=O)
128.9Ar-CH
128.7Ar-CH
128.1Ar-CH
127.7Ar-CH
127.1Ar-CH
44.2CH₂

Solvent: CDCl₃, Frequency: 125 MHz[1]

Table 3: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)Description
~3300N-H stretch
~3060, 3030Aromatic C-H stretch
~1640C=O stretch (Amide I)
~1540N-H bend (Amide II)
~1313C-N stretch
Table 4: Mass Spectrometry (MS) Data for this compound
m/zProposed Fragment Ion
211[M]⁺ (Molecular Ion)[2][3]
105[C₆H₅CO]⁺ (Benzoyl cation)[2][3]
91[C₇H₇]⁺ (Tropylium ion)[4]
77[C₆H₅]⁺ (Phenyl cation)[4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in an NMR tube.[5] Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 500 MHz spectrometer.[1] Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a 125 MHz spectrometer with proton decoupling.[1] A larger number of scans is generally required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections.

Infrared (IR) Spectroscopy

The following outlines a general procedure for obtaining an IR spectrum:

  • Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of this compound with dry potassium bromide (KBr) and press it into a thin, transparent disk.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer.[1]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

A general protocol for acquiring a mass spectrum of this compound is as follows:

  • Sample Preparation: Prepare a dilute solution of the sample (around 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.[5]

  • Ionization: Utilize Electron Ionization (EI) for detailed fragmentation patterns.[5]

  • Mass Analysis: Analyze the resulting ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution KBr_Pellet KBr Pellet Preparation (IR) Sample->KBr_Pellet Dilution Dilution in Volatile Solvent (MS) Sample->Dilution NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer KBr_Pellet->IR MS Mass Spectrometer Dilution->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General experimental workflow for spectroscopic analysis.

logical_relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Structure This compound Structure H_NMR ¹H NMR (Proton Environment) Structure->H_NMR predicts C_NMR ¹³C NMR (Carbon Skeleton) Structure->C_NMR predicts IR Functional Groups (C=O, N-H, C-N) Structure->IR predicts MS Molecular Weight & Fragmentation Pattern Structure->MS predicts H_NMR->Structure confirms C_NMR->Structure confirms IR->Structure confirms MS->Structure confirms

Logical relationship in spectral analysis for structural elucidation.

References

In Silico Modeling and Docking Studies of N-Benzylbenzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylbenzamide derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] These compounds have been investigated for their potential as tyrosinase inhibitors, butyrylcholinesterase inhibitors for Alzheimer's disease treatment, tubulin polymerization inhibitors with antitumor activities, and glucokinase activators for diabetes.[3][4][5][6] The exploration of this chemical space has been significantly accelerated by in silico modeling and molecular docking studies, which provide crucial insights into their structure-activity relationships (SAR) and mechanisms of action at the molecular level.

This technical guide provides a comprehensive overview of the computational approaches used to study this compound derivatives. It summarizes key quantitative data, details common experimental and computational protocols, and visualizes relevant workflows and signaling pathways to aid researchers in the rational design and development of novel therapeutic agents based on this privileged scaffold.

Data Presentation: Quantitative Insights into this compound Derivatives

The biological activity and binding affinities of this compound derivatives are influenced by the nature and position of substituents on both the benzyl and benzamide rings. The following tables summarize key quantitative data from various studies, highlighting the impact of these structural modifications.

Table 1: Tyrosinase Inhibitory Activity of this compound Derivatives [5][7]

CompoundSubstituents on Benzamide Ring (A)Substituents on Benzyl Ring (B)IC50 (µM)
15 3,5-dihydroxy2,4-dihydroxy2.2
5 3,5-dihydroxy4-hydroxy-
10 4-hydroxy2,4-dihydroxy-
20 2,4-dihydroxy2,4-dihydroxy-
17 2,4-dihydroxy4-hydroxy-
19 4-hydroxy3,5-dihydroxy-
21 2,4-dihydroxy3,5-dihydroxy-
Kojic Acid (Control) --16.7

Note: A direct comparison for all compounds was not available in a single source. Compound 15 was identified as a particularly potent inhibitor. The presence of a resorcinol moiety (2,4-dihydroxy or 3,5-dihydroxy) was noted as important for activity.

Table 2: Antiproliferative and Tubulin Polymerization Inhibitory Activities [6][8][9]

CompoundCancer Cell LineAntiproliferative IC50 (nM)Tubulin Polymerization Inhibition IC50 (µM)
20b HCT-116121.5
A54915
HeLa27
HepG219
Combretastatin A-4 (Control) --1.2

Compound 20b, a novel this compound derivative, demonstrated potent antiproliferative activities by binding to the colchicine binding site of tubulin.[6][8][9]

Table 3: Butyrylcholinesterase (BChE) Inhibitory Activity [4][10]

CompoundBChE IC50
S11-1014 Sub-nanomolar to picomolar range
S11-1033 Sub-nanomolar to picomolar range
Rivastigmine (Control) -

A series of N-benzyl benzamide derivatives were identified as selective and potent BChE inhibitors, showing promise for Alzheimer's disease therapy.[4][10]

Table 4: Glucokinase (GK) Activation and Docking Scores [3][11]

CompoundTargetDocking Score (kcal/mol)Activity
15b Glucokinase-11.17 (SP)Glucokinase Activator
ZINC08974524 (Hit) Glucokinase-8.43 (XP)Predicted GK Activator

Computational studies on benzamide derivatives have aided in the identification of potent glucokinase activators for the treatment of type 2 diabetes.[3][11]

Experimental and Computational Protocols

The following sections detail the methodologies commonly employed in the in silico and experimental evaluation of this compound derivatives.

In Silico Methodologies

1. Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are developed to correlate the chemical structure of compounds with their biological activity.

  • Descriptor Calculation : Molecular descriptors, which are numerical representations of chemical information, are calculated for a series of this compound derivatives. These can include 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., steric and electronic fields).[12][13][14]

  • Model Development : Statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical model that relates the descriptors to the observed biological activity (e.g., pIC50).[13][14][15]

  • Model Validation : The predictive power of the QSAR model is assessed using internal and external validation techniques. A good model should have a high squared correlation coefficient (R²) and a high cross-validated R² (Q²).[15][16]

2. Pharmacophore Modeling

Pharmacophore models define the essential 3D arrangement of chemical features necessary for biological activity.

  • Hypothesis Generation : A pharmacophore model can be generated based on a set of active ligands (ligand-based) or the structure of the biological target's active site (structure-based).[3][16][17][18] The model typically includes features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.[17][18]

  • Database Screening : The generated pharmacophore model is used as a 3D query to screen large compound databases to identify novel molecules that match the pharmacophore and are likely to be active.[17]

  • Model Refinement : The model can be refined and validated using a test set of compounds with known activities.

3. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.

  • Protein and Ligand Preparation : The 3D structures of the target protein (obtained from the Protein Data Bank or homology modeling) and the this compound derivatives are prepared. This involves adding hydrogen atoms, assigning charges, and minimizing their energy.[1][19]

  • Docking Simulation : A docking algorithm is used to explore the conformational space of the ligand within the protein's active site. The quality of the binding is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[1][11]

  • Analysis of Interactions : The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.[11]

4. Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time.

  • System Setup : The docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

  • Simulation Production : The system's trajectory is calculated by solving Newton's equations of motion for all atoms over a specific time period (nanoseconds to microseconds).[20]

  • Trajectory Analysis : The simulation trajectory is analyzed to assess the stability of the ligand in the binding site, identify persistent interactions, and calculate binding free energies.[20]

Experimental Methodologies

1. Chemical Synthesis

This compound derivatives are typically synthesized via the amidation of a substituted benzoic acid with a substituted benzylamine.[21]

  • Activation of Carboxylic Acid : The carboxylic acid is often activated, for example, by converting it to an acid chloride using thionyl chloride.[21]

  • Amide Bond Formation : The activated carboxylic acid is then reacted with the corresponding benzylamine in the presence of a base to form the amide bond.[21]

  • Purification and Characterization : The final product is purified using techniques like recrystallization or column chromatography and characterized by methods such as NMR and mass spectrometry.

2. In Vitro Biological Assays

  • Enzyme Inhibition Assays : For targets like tyrosinase and butyrylcholinesterase, enzyme inhibition assays are performed to determine the IC50 values of the compounds. This typically involves measuring the enzyme activity in the presence of varying concentrations of the inhibitor.[5][10]

  • Cell-Based Assays : The antiproliferative activity of anticancer derivatives is evaluated using cell lines (e.g., HCT-116, A549). The concentration of the compound that inhibits cell growth by 50% (GI50 or IC50) is determined using assays like the MTT or SRB assay.[22]

  • Tubulin Polymerization Assay : To confirm the mechanism of action for antitubulin agents, an in vitro tubulin polymerization assay is conducted to measure the compound's effect on the assembly of microtubules.[8]

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate common workflows and a representative signaling pathway relevant to the study of this compound derivatives.

G cluster_0 In Silico Drug Discovery Workflow ligand_db Compound Library / this compound Derivatives pharmacophore Pharmacophore Modeling ligand_db->pharmacophore Ligand-Based virtual_screening Virtual Screening ligand_db->virtual_screening Input target_prep Target Protein Preparation (e.g., from PDB) target_prep->pharmacophore Structure-Based pharmacophore->virtual_screening Query docking Molecular Docking virtual_screening->docking Hits md_simulation MD Simulations docking->md_simulation Top Candidates synthesis Chemical Synthesis md_simulation->synthesis Promising Compounds bioassay Biological Assays synthesis->bioassay Testing lead_opt Lead Optimization bioassay->lead_opt SAR Data lead_opt->synthesis Iterative Design G cluster_1 Potential Inhibition of a Signaling Pathway by this compound Derivatives ligand This compound Derivative receptor Receptor Tyrosine Kinase ligand->receptor Inhibition downstream_protein Downstream Signaling Proteins (e.g., STAT3) receptor->downstream_protein Activation transcription Gene Transcription downstream_protein->transcription Regulation proliferation Cell Proliferation & Survival transcription->proliferation

References

N-Benzylbenzamide Compounds: A Technical Guide to Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Benzylbenzamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the known and potential therapeutic targets of these compounds, offering a valuable resource for researchers engaged in drug discovery and development. The core of this document focuses on summarizing quantitative data, detailing experimental protocols for target validation, and visualizing the complex signaling pathways and experimental workflows. The primary therapeutic targets identified and elaborated upon herein include tubulin, soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), butyrylcholinesterase (BChE), tyrosinase, the smoothened (SMO) receptor in the Hedgehog signaling pathway, histone deacetylases (HDACs), and heat shock protein 90 (Hsp90). For each target, this guide presents a consolidated overview of the mechanism of action, relevant quantitative data for specific this compound derivatives, and detailed experimental methodologies for assessing compound activity.

Tubulin Polymerization Inhibition: A Premier Anticancer Strategy

A significant body of research has highlighted this compound derivatives as potent inhibitors of tubulin polymerization, a cornerstone of cancer chemotherapy.[1][2] These compounds typically bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.[2]

Quantitative Data: Antiproliferative and Tubulin Polymerization Inhibition Activities

The following table summarizes the in vitro activity of representative this compound derivatives against various human cancer cell lines and their direct inhibitory effect on tubulin polymerization.

CompoundR1R2A549 IC50 (nM)HCT116 IC50 (nM)MCF-7 IC50 (nM)HeLa IC50 (nM)Tubulin Polymerization Inhibition IC50 (µM)Reference
20b 3-OCH₃H15 ± 1.212 ± 0.918 ± 1.527 ± 2.12.1 ± 0.1[2]
I-25 (MY-943) (complex dithiocarbamate)Not Reported44(MGC-803) 17(KYSE450) 30Not Reported[1]
16f (MY-1121) (piperazine moiety)(SMMC-7721) 89.42(HuH-7) 91.62Not ReportedNot ReportedNot Reported[1]
Experimental Protocols

This assay measures the ability of a test compound to inhibit the polymerization of purified tubulin into microtubules by monitoring the increase in turbidity.

  • Materials:

    • Lyophilized tubulin (>99% pure, bovine brain)

    • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

    • GTP solution (100 mM in water)

    • Glycerol

    • This compound test compound

    • Positive control (e.g., Nocodazole)

    • Vehicle control (DMSO)

    • 96-well clear, flat-bottom microplate

    • Temperature-controlled microplate reader

  • Procedure:

    • Reagent Preparation: Reconstitute lyophilized tubulin to a final concentration of 10 mg/mL in ice-cold GTB. Prepare working solutions of the test compound and controls in GTB.

    • Reaction Setup (on ice): In each well of the 96-well plate, add the test compound at various concentrations. Include wells for the positive and vehicle controls.

    • Initiation of Polymerization: Add the tubulin solution to each well to a final concentration of 3 mg/mL.

    • Data Acquisition: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 350 nm every minute for 60 minutes.

    • Data Analysis: Plot absorbance versus time to generate polymerization curves. Determine the maximum velocity (Vmax) of polymerization for each concentration. Calculate the IC50 value from a dose-response curve of Vmax versus inhibitor concentration.

cluster_prep Preparation cluster_setup Assay Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Reagents Prepare Tubulin, Buffers, GTP, and Test Compounds Plate Add Test Compounds/Controls to 96-well Plate (on ice) Reagents->Plate AddTubulin Add Tubulin Solution to Initiate Polymerization Plate->AddTubulin Reader Incubate at 37°C in Microplate Reader AddTubulin->Reader Measure Measure Absorbance at 350 nm every minute Reader->Measure Curves Generate Polymerization Curves Measure->Curves Vmax Determine Vmax for each Concentration Curves->Vmax IC50 Calculate IC50 Value Vmax->IC50

Workflow for the in vitro tubulin polymerization assay.
  • Antiproliferative Activity (MTT Assay): This assay assesses the effect of the compounds on the metabolic activity of cancer cells as an indicator of cell viability.

  • Immunofluorescence Microscopy: This technique is used to visualize the effects of the compounds on the microtubule network within cells.

  • Cell Cycle Analysis: Flow cytometry with propidium iodide staining is employed to determine the cell cycle distribution and identify mitotic arrest.

Dual sEH/PPARγ Modulation: A Novel Approach for Metabolic Syndrome

This compound derivatives have been identified as dual-target ligands for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). Simultaneous modulation of these targets presents a promising therapeutic strategy for metabolic syndrome, as it can concurrently address hypertension and diabetic conditions.

Quantitative Data: sEH Inhibition and PPARγ Activation

The following table presents the activity of a key this compound derivative as a dual sEH/PPARγ modulator.

CompoundsEH IC50 (µM)PPARγ EC50 (µM)Reference
14c 0.30.3
Experimental Protocols

This assay measures the inhibition of sEH activity by monitoring the hydrolysis of a non-fluorescent substrate to a fluorescent product.

  • Materials:

    • Recombinant human sEH

    • sEH Assay Buffer

    • sEH substrate (e.g., PHOME)

    • This compound test compound

    • Positive control (e.g., N-Cyclohexyl-Nʹ-dodecylurea)

    • Vehicle control (DMSO)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Reagent Preparation: Prepare working solutions of the test compound and controls in sEH Assay Buffer.

    • Reaction Setup: In the wells of the microplate, add the sEH enzyme and the test compound at various concentrations. Include positive and vehicle controls.

    • Pre-incubation: Incubate the plate at room temperature for a short period to allow for inhibitor binding.

    • Initiation of Reaction: Add the sEH substrate to all wells.

    • Data Acquisition: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for a set duration.

    • Data Analysis: Determine the reaction rate for each inhibitor concentration. Calculate the percentage of inhibition and determine the IC50 value from a dose-response curve.

This cell-based assay quantifies the ability of a compound to activate the transcriptional activity of PPARγ.

  • Materials:

    • Suitable cell line (e.g., HEK293T)

    • Cell culture medium and reagents

    • PPARγ expression plasmid

    • PPRE-luciferase reporter plasmid

    • Transfection reagent

    • This compound test compound

    • Positive control (e.g., Rosiglitazone)

    • Vehicle control (DMSO)

    • Luciferase assay system

    • Luminometer

  • Procedure:

    • Cell Culture and Transfection: Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid.

    • Compound Treatment: Treat the transfected cells with various concentrations of the test compound and controls.

    • Incubation: Incubate the cells for a sufficient period to allow for gene expression.

    • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

    • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase). Calculate the fold activation relative to the vehicle control and determine the EC50 value from a dose-response curve.

cluster_sEH sEH Pathway cluster_PPARg PPARγ Pathway sEH_node sEH DHTs Dihydroxyeicosatrienoic acids (DHTs) sEH_node->DHTs Hydrolysis EETs Epoxyeicosatrienoic acids (EETs) EETs->sEH_node Metabolic Improved Metabolic Homeostasis (Anti-diabetic, Anti-hypertensive) EETs->Metabolic Increased Levels DHTs->Metabolic Reduced Levels PPARg_node PPARγ PPRE PPRE PPARg_node->PPRE RXR RXR RXR->PPRE Gene Target Gene Transcription PPRE->Gene Gene->Metabolic NBBA This compound Derivative NBBA->sEH_node Inhibition NBBA->PPARg_node Activation

Signaling pathways modulated by dual sEH/PPARγ this compound modulators.

Butyrylcholinesterase (BChE) Inhibition: A Potential Avenue for Alzheimer's Disease

Certain N-benzyl benzamide derivatives have emerged as highly potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.

Quantitative Data: BChE Inhibition

The following table highlights the potent inhibitory activity of a representative N-benzyl benzamide derivative against BChE.

CompoundBChE IC50 (nM)Reference
S11-1014 Sub-nanomolar
Experimental Protocol: BChE Inhibition Assay (Ellman's Method)

This colorimetric assay measures BChE activity by monitoring the hydrolysis of butyrylthiocholine.

  • Materials:

    • Purified human BChE

    • Phosphate buffer (pH 8.0)

    • Butyrylthiocholine iodide (BTCI)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • This compound test compound

    • Positive control (e.g., Rivastigmine)

    • Vehicle control (DMSO)

    • 96-well clear microplate

    • Microplate reader

  • Procedure:

    • Reaction Setup: In the wells of the microplate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Enzyme Addition: Add the BChE solution to each well and incubate for a short period.

    • Initiation of Reaction: Add the BTCI substrate to all wells.

    • Data Acquisition: Immediately measure the absorbance at 412 nm in kinetic mode.

    • Data Analysis: Calculate the reaction rate for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value.

Other Potential Therapeutic Targets

The versatility of the this compound scaffold extends to other therapeutic targets, as summarized below.

Tyrosinase Inhibition

This compound has been shown to inhibit tyrosinase, the key enzyme in melanin synthesis, suggesting its potential application in treating hyperpigmentation disorders.

  • Experimental Approach: Tyrosinase inhibition is typically assessed using a colorimetric assay that measures the formation of dopachrome from L-DOPA.

Smoothened (SMO) Antagonism

Derivatives of benzamide have been developed as antagonists of the Smoothened (SMO) receptor, thereby inhibiting the Hedgehog signaling pathway, which is aberrantly activated in several cancers.

  • Experimental Approach: The activity of SMO antagonists is evaluated in cell-based reporter assays that measure the transcriptional activity of the downstream effector, GLI.

Histone Deacetylase (HDAC) Inhibition

The benzamide moiety is a known zinc-binding group, and N-substituted benzamide derivatives have been designed as HDAC inhibitors for cancer therapy.

  • Experimental Approach: HDAC inhibition is commonly measured using fluorometric assays with acetylated peptide substrates.

Heat Shock Protein 90 (Hsp90) Inhibition

Resorcinol-based N-benzyl benzamide derivatives have been identified as potent inhibitors of Hsp90, a molecular chaperone crucial for the stability of many oncoproteins.

  • Experimental Approach: Hsp90 inhibition is often determined by measuring the inhibition of its ATPase activity using a malachite green-based colorimetric assay.

Conclusion

The this compound scaffold serves as a privileged structure in the development of novel therapeutic agents targeting a diverse range of proteins implicated in various diseases. This technical guide has provided a comprehensive overview of the key therapeutic targets, including tubulin, sEH/PPARγ, BChE, tyrosinase, SMO, HDACs, and Hsp90. The detailed experimental protocols and consolidated quantitative data offer a practical resource for researchers to further explore the therapeutic potential of this promising class of compounds. The continued investigation and optimization of this compound derivatives are poised to yield novel and effective treatments for cancer, metabolic syndrome, neurodegenerative diseases, and beyond.

References

N-Benzylbenzamide Derivatives: A Multi-Target Approach for Alzheimer's Disease Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral impairments. The pathological hallmarks of AD are the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. The complexity of AD pathophysiology, which also involves cholinergic deficits, oxidative stress, and neuroinflammation, has driven a shift from a single-target drug discovery paradigm to the development of multi-target-directed ligands (MTDLs).[1][2] N-benzylbenzamide derivatives have emerged as a promising class of MTDLs, demonstrating potent activity against several key targets implicated in AD progression. This guide provides a comprehensive overview of the therapeutic potential, mechanisms of action, and evaluation methodologies for this compound derivatives.

Core Mechanisms of Action

This compound derivatives exert their potential therapeutic effects by engaging multiple pathological pathways in Alzheimer's disease. The primary mechanisms identified are the inhibition of cholinesterases (AChE and BChE) to address symptomatic cognitive decline, and the modulation of the amyloid cascade by inhibiting BACE1 and Aβ aggregation to target the underlying disease pathology.

Cholinesterase Inhibition

The cholinergic hypothesis of AD posits that cognitive decline is partly due to a deficiency in the neurotransmitter acetylcholine (ACh).[3] Current AD therapies, such as donepezil and rivastigmine, are cholinesterase inhibitors that increase ACh levels in the brain.[4] While acetylcholinesterase (AChE) is the primary target in early AD, butyrylcholinesterase (BChE) levels progressively increase as the disease advances, becoming crucial for ACh hydrolysis.[4][5] this compound derivatives have been shown to be exceptionally potent and selective inhibitors of BChE, making them particularly suitable for treating advanced-stage AD.[4][6][7]

Certain derivatives have been identified as highly selective sub-nanomolar inhibitors of BChE.[6][7] For instance, compounds S11-1014 and S11-1033 exhibit IC50 values of 0.08 nM and 0.039 nM for human BChE (hBChE), respectively, with over 10,000-fold selectivity against AChE.[4] This high selectivity may offer a better side-effect profile compared to non-selective inhibitors.

Cholinergic_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binds to receptor AChE AChE ACh->AChE Hydrolysis BChE BChE ACh->BChE Hydrolysis (increases in AD) Hydrolysis_Product Hydrolysis_Product AChE->Hydrolysis_Product BChE->Hydrolysis_Product Choline + Acetate Inhibitor This compound Derivative Inhibitor->AChE Inhibits (less selective) Inhibitor->BChE Inhibits

Caption: Inhibition of Acetylcholine Hydrolysis.
Modulation of the Amyloid Cascade

The amyloid cascade hypothesis is a central theory in AD pathogenesis. It proposes that the accumulation of Aβ peptides, produced by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase, is the primary trigger for neurodegeneration.

Inhibiting BACE1 is a key therapeutic strategy to reduce the production of Aβ peptides.[1] Several this compound derivatives have been designed and synthesized as potential BACE1 inhibitors.[1][8] For example, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was identified as a dual inhibitor, showing activity against both AChE and BACE1, with a BACE1 IC50 value of 9.01 µM.[1][9]

Beyond preventing Aβ production, another approach is to inhibit the aggregation of Aβ monomers into toxic oligomers and plaques.[10] Studies have shown that certain this compound derivatives can effectively inhibit Aβ42 aggregation and protect neuronal cells from Aβ42-induced toxicity.[11] Compounds like 3a, 3f, 5a, and 7a were found to rescue hippocampal HT22 cells, resulting in 91–96% cell viability at a concentration of 25 µM.[11]

Amyloid_Cascade APP Amyloid Precursor Protein (APP) Abeta Aβ Monomers APP->Abeta Cleavage BACE1 BACE1 (β-secretase) BACE1->APP Gamma_Secretase γ-secretase Gamma_Secretase->APP Oligomers Toxic Aβ Oligomers Abeta->Oligomers Aggregation Plaques Aβ Plaques Oligomers->Plaques Aggregation Neurotoxicity Neurotoxicity & Cell Death Oligomers->Neurotoxicity Inhibitor This compound Derivative Inhibitor->BACE1 Inhibits Inhibitor->Oligomers Inhibits Aggregation Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Synthesis Chemical Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification ChE_Assay Cholinesterase Inhibition Assay (Ellman's Method) Purification->ChE_Assay BACE1_Assay BACE1 FRET Assay Abeta_Assay Aβ Aggregation Assay (Thioflavin T) Neuro_Assay Neuroprotection Assay (MTT / Cell Viability) PK_Studies Pharmacokinetics (ADME) Neuro_Assay->PK_Studies Lead Compound Selection Toxicity Acute Toxicity Studies Behavioral Behavioral Studies (Aβ-induced cognitive deficit models)

References

N-Benzylbenzamide as a Merged Pharmacophore for Dual-Target Ligands: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N-benzylbenzamide scaffold as a merged pharmacophore for designing dual-target ligands. It focuses on the successful development of modulators for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), a promising strategy for complex multifactorial diseases like metabolic syndrome. This document details the quantitative data, experimental protocols, and relevant signaling pathways to facilitate further research and development in this area.

Introduction: The Power of Dual-Target Ligands

Polypharmacy, the concurrent use of multiple medications, is a common approach for treating complex diseases with multiple underlying causes, such as metabolic syndrome. However, this can lead to adverse drug interactions and poor patient compliance. An emerging paradigm in drug discovery is the design of single chemical entities that can modulate multiple targets simultaneously. These dual-target or multi-target ligands can offer improved therapeutic efficacy and a better safety profile.[1][2][3]

The this compound scaffold has emerged as a versatile pharmacophore for the development of such dual-target agents.[1][2][3][4] Notably, it has been successfully employed to create potent dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ).[1][2][3][5] Simultaneous inhibition of sEH and activation of PPARγ can synergistically address conditions like hypertension and diabetes.[1][2][3]

Quantitative Data: Dual sEH/PPARγ Modulatory Activity

Structure-activity relationship (SAR) studies have led to the identification of this compound derivatives with potent dual activity. The following table summarizes the in vitro potency of key compounds from a seminal study in this area.

CompoundsEH IC50 (µM)PPARγ EC50 (µM)
1c 0.80.5
14c 0.30.3
Data extracted from a study on dual sEH/PPARγ modulators.[1][2][3]

Signaling Pathways and Mechanism of Action

A fundamental understanding of the targeted signaling pathways is crucial for rational drug design. The dual-target approach with this compound-based ligands on sEH and PPARγ leverages two distinct but interconnected pathways involved in inflammation and metabolism.

Soluble Epoxide Hydrolase (sEH) Signaling Pathway

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid.[6][7] It hydrolyzes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs).[8] By inhibiting sEH, the levels of beneficial EETs are increased, leading to vasodilation and anti-inflammatory effects.[6][7][8]

sEH_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs EETs (Epoxyeicosatrienoic Acids) CYP450->EETs sEH sEH (Soluble Epoxide Hydrolase) EETs->sEH Effects_EETs Vasodilation & Anti-inflammation EETs->Effects_EETs DHETs DHETs (Dihydroxyeicosatrienoic Acids) sEH->DHETs NBBA This compound Derivatives NBBA->sEH Inhibition

sEH signaling pathway and point of inhibition.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Signaling Pathway

PPARγ is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and glucose homeostasis.[9][10][11] Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) on the DNA, leading to the transcription of target genes that regulate glucose and lipid metabolism.[12]

PPARg_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NBBA_cyto This compound Derivative (Ligand) PPARg_cyto PPARγ NBBA_cyto->PPARg_cyto Activation PPARg_RXR PPARγ-RXR Heterodimer PPARg_cyto->PPARg_RXR Heterodimerizes with RXR PPRE PPRE (DNA Response Element) PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Metabolic_Regulation Regulation of Glucose & Lipid Metabolism Gene_Transcription->Metabolic_Regulation

PPARγ signaling pathway and ligand activation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for advancing research. The following sections provide methodologies for the synthesis of this compound derivatives and the key biological assays for evaluating their dual-target activity.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a straightforward acylation reaction.

Synthesis_Workflow Start Starting Materials: - Substituted Benzoyl Chloride - Substituted Benzylamine Reaction Acylation Reaction (e.g., Schotten-Baumann conditions) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization or Column Chromatography) Workup->Purification Product This compound Derivative Purification->Product

General synthetic workflow for N-benzylbenzamides.

Protocol:

  • Reaction Setup: To a solution of the appropriately substituted benzylamine (1.0 equivalent) and a base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen), add a solution of the corresponding substituted benzoyl chloride (1.05 equivalents) in anhydrous DCM dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction with the addition of water or a dilute acid solution (e.g., 2 M HCl). Separate the organic layer, and wash it sequentially with a dilute base solution (e.g., 1 M NaOH) and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of sEH using a fluorogenic substrate.

Materials:

  • Recombinant human sEH enzyme

  • sEH Assay Buffer

  • sEH fluorogenic substrate (e.g., PHOME)

  • Test compounds and a known sEH inhibitor (positive control, e.g., NCND) dissolved in DMSO

  • 96-well or 384-well black plates

  • Fluorescence plate reader

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds and positive control in sEH Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Enzyme Preparation: Dilute the recombinant human sEH in sEH Assay Buffer to the desired working concentration.

  • Assay Plate Setup:

    • Add the diluted test compounds and controls to the wells of the black plate.

    • Include wells for "enzyme control" (with DMSO vehicle) and "background control" (without enzyme).

    • Add the diluted sEH enzyme solution to all wells except the background control wells.

    • Incubate the plate for a short period (e.g., 5-15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the sEH fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em: 330/465 nm) in kinetic mode at regular intervals (e.g., every 30-60 seconds) for 15-30 minutes at a constant temperature (e.g., 25°C).[13][14][15]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the reaction rate (slope of the linear portion of the kinetic curve).

    • Calculate the percent inhibition for each compound concentration relative to the enzyme control.

    • Determine the IC50 value by fitting the dose-response data to a suitable equation.

PPARγ Activation Assay (Luciferase Reporter Gene Assay)

This cell-based assay quantifies the ability of a compound to activate the PPARγ receptor.[16][17][18]

Materials:

  • A suitable mammalian cell line (e.g., COS-7, HEK293T)

  • Expression plasmid for full-length human PPARγ

  • Reporter plasmid containing a PPRE upstream of a luciferase gene

  • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Cell culture medium and reagents

  • Test compounds and a known PPARγ agonist (positive control, e.g., Rosiglitazone) dissolved in DMSO

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Transfection: Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds and positive control. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for another 24 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Luciferase Assay:

    • Remove the medium and lyse the cells using a lysis buffer.

    • Measure the firefly luciferase activity using a luminometer after adding the luciferase substrate.

    • Measure the Renilla luciferase activity for normalization.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold activation relative to the vehicle control.

    • Determine the EC50 value by fitting the dose-response data to a suitable equation.[17][18]

Broader Applications and Future Directions

While the dual modulation of sEH and PPARγ is a significant achievement, the this compound scaffold holds promise for developing dual-target ligands for other therapeutic areas. For instance, derivatives of this scaffold have shown potent activity as tubulin polymerization inhibitors for cancer therapy and as inhibitors of butyrylcholinesterase for potential use in Alzheimer's disease.[8][19] The chemical tractability and favorable pharmacophore features of this compound make it an attractive starting point for exploring other dual-target combinations, such as EGFR/HDAC3 inhibitors for triple-negative breast cancer.[20]

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these dual-target ligands, as well as exploring novel combinations of targets to address unmet medical needs. The principles and methodologies outlined in this guide provide a solid foundation for these future endeavors.

References

The Role of N-benzylbenzamide in Inhibiting Tubulin Polymerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular functions, including mitosis, intracellular transport, and maintenance of cell shape.[1][2] Their pivotal role in cell division has made them a key target for the development of anticancer therapeutics.[3][4] N-benzylbenzamide derivatives have emerged as a promising class of small molecules that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth analysis of the mechanism of action, quantitative data on their efficacy, and detailed experimental protocols for studying this compound and its analogs as tubulin polymerization inhibitors.

Mechanism of Action: Targeting the Colchicine Binding Site

This compound derivatives exert their anti-mitotic effects by directly interacting with tubulin and disrupting the formation of microtubules. Extensive research, including mechanistic studies and molecular docking, has demonstrated that these compounds bind to the colchicine binding site on β-tubulin.[1][5][6][7] The colchicine binding site is a critical pocket at the interface between α- and β-tubulin.[4] By occupying this site, this compound and its analogs prevent the conformational changes required for tubulin dimers to polymerize into microtubules.[8] This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[2][6]

The general mechanism can be visualized as a signaling pathway where the binding of the this compound derivative to the colchicine site on the α/β-tubulin heterodimer inhibits the polymerization of tubulin into microtubules. This, in turn, disrupts the mitotic spindle, leading to G2/M cell cycle arrest and ultimately apoptosis.

cluster_0 Molecular Interaction cluster_1 Cellular Consequences This compound This compound Colchicine Binding Site Colchicine Binding Site This compound->Colchicine Binding Site Binds to Tubulin (α/β heterodimer) Tubulin (α/β heterodimer) Tubulin Polymerization Tubulin Polymerization Colchicine Binding Site->Tubulin (α/β heterodimer) Located on Colchicine Binding Site->Tubulin Polymerization Inhibits Microtubule Formation Microtubule Formation Tubulin Polymerization->Microtubule Formation Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Formation->Mitotic Spindle Disruption Leads to G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Mechanism of this compound action.

Quantitative Data: Antiproliferative Activity and Tubulin Polymerization Inhibition

The potency of this compound derivatives has been evaluated through their antiproliferative activity against various human cancer cell lines and their direct inhibition of tubulin polymerization. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation.

Antiproliferative Activity

Several studies have reported the IC50 values of various this compound analogs against a panel of cancer cell lines. For instance, compound 20b exhibited significant antiproliferative activities with IC50 values ranging from 12 to 27 nM against several cancer cell lines.[1][5] Another derivative, 13n (MY-1388) , showed remarkable potency with IC50 values between 8 nM and 48 nM across fifteen human cancer cell lines.[2]

CompoundCancer Cell LineIC50 (nM)Reference
20b Multiple12 - 27[1][5]
13n (MY-1388) MGC-803 (Gastric)8[2]
13n (MY-1388) SGC-7901 (Gastric)10[2]
13n (MY-1388) HCT-116 (Colon)15[2]
13n (MY-1388) A549 (Lung)25[2]
16f (MY-1121) SMMC-7721 (Liver)89.42[1]
16f (MY-1121) HuH-7 (Liver)91.62[1]
I-25 (MY-943) MGC-803 (Gastric)17[1]
I-25 (MY-943) HCT-116 (Colon)44[1]
I-25 (MY-943) KYSE450 (Esophageal)30[1]
Tubulin Polymerization Inhibition

The direct inhibitory effect of these compounds on tubulin assembly is quantified by the IC50 value for tubulin polymerization.

CompoundTubulin Polymerization IC50 (µM)Reference
20b 2.1[9]
13n (MY-1388) 0.62[2]
MY-413 2.46[1]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of this compound derivatives as tubulin polymerization inhibitors.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured by a spectrophotometer at 340 nm.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol (as a polymerization enhancer)

  • Test compound (this compound derivative) dissolved in DMSO

  • Control inhibitors (e.g., Nocodazole) and enhancers (e.g., Paclitaxel)

  • Temperature-controlled spectrophotometer with a 340 nm filter

  • 96-well plates

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold tubulin polymerization buffer to a final concentration of 3-5 mg/mL. Keep on ice.

    • Prepare a working solution of GTP (1 mM) in polymerization buffer.

    • Prepare serial dilutions of the test compound in polymerization buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting polymerization.

  • Assay Setup:

    • On ice, add the following to each well of a pre-chilled 96-well plate:

      • Tubulin polymerization buffer

      • Tubulin protein

      • Test compound or vehicle control (DMSO)

  • Initiation of Polymerization:

    • To initiate polymerization, add GTP to a final concentration of 1 mM to each well.

    • Immediately place the 96-well plate into the spectrophotometer pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 30-60 seconds for a period of 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance (OD340) versus time to generate polymerization curves.

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

cluster_prep Preparation cluster_setup Assay Setup (on ice) cluster_run Assay Execution cluster_analysis Data Analysis Reconstitute Tubulin Reconstitute Tubulin Add Tubulin Add Tubulin Reconstitute Tubulin->Add Tubulin Prepare GTP Prepare GTP Initiate with GTP Initiate with GTP Prepare GTP->Initiate with GTP Prepare Compound Dilutions Prepare Compound Dilutions Add Compound/Vehicle Add Compound/Vehicle Prepare Compound Dilutions->Add Compound/Vehicle Add Buffer Add Buffer Add Buffer->Add Tubulin Add Tubulin->Add Compound/Vehicle Add Compound/Vehicle->Initiate with GTP Incubate at 37°C Incubate at 37°C Initiate with GTP->Incubate at 37°C Measure OD340 Measure OD340 Incubate at 37°C->Measure OD340 Plot OD vs. Time Plot OD vs. Time Measure OD340->Plot OD vs. Time Calculate % Inhibition Calculate % Inhibition Plot OD vs. Time->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

In Vitro Tubulin Polymerization Assay Workflow.

Cell-Based Assays

3.2.1. Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

3.2.2. Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Structure-Activity Relationship (SAR)

The potency of this compound derivatives is highly dependent on the substituents on both the N-benzyl and benzamide moieties. For example, the presence of a 3-methoxy group on the N-benzyl ring of compound 20b was found to be crucial for its high antiproliferative activity compared to the unsubstituted analog 20a .[9] A systematic exploration of the SAR is critical for the rational design of more potent and selective tubulin inhibitors.

Lead Compound (this compound) Lead Compound (this compound) SAR Studies SAR Studies Lead Compound (this compound)->SAR Studies Chemical Synthesis of Analogs Chemical Synthesis of Analogs SAR Studies->Chemical Synthesis of Analogs Guides Optimized Compound Optimized Compound SAR Studies->Optimized Compound Leads to Biological Evaluation Biological Evaluation Chemical Synthesis of Analogs->Biological Evaluation Biological Evaluation->SAR Studies Provides Data for

Logical relationship in SAR studies.

Conclusion and Future Directions

This compound derivatives represent a promising class of tubulin polymerization inhibitors with potent anticancer activity. Their mechanism of action, targeting the colchicine binding site, is well-established. The quantitative data from various studies demonstrate their efficacy in the nanomolar range against a broad spectrum of cancer cell lines. The detailed experimental protocols provided in this guide will aid researchers in the continued evaluation and development of these compounds. Future research should focus on optimizing the pharmacokinetic properties and safety profiles of these derivatives to advance them into preclinical and clinical development as next-generation microtubule-targeting drugs.[7] Furthermore, exploring their potential to overcome drug resistance mechanisms associated with other tubulin-targeting agents is a critical area for investigation.[7]

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of N-Benzylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-Benzylbenzamide, a valuable amide compound frequently used as an intermediate in organic and medicinal chemistry. The synthesis is achieved through the Schotten-Baumann reaction, a robust and widely applicable method for amide bond formation from an amine and an acid chloride. This protocol is designed for researchers, scientists, and professionals in drug development, offering detailed methodologies for synthesis, purification, and characterization of the final product. All quantitative data is summarized for clarity, and a logical workflow diagram is provided to visually guide the experimental process.

Introduction

This compound is a secondary amide that serves as a key building block in the synthesis of more complex molecules, including potential pharmaceutical agents. The formation of the amide bond is a cornerstone of organic synthesis. The Schotten-Baumann reaction, first described in the 1880s, remains a highly effective method for this transformation.[1] It typically involves the acylation of an amine with an acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2] This protocol details the synthesis of this compound from benzylamine and benzoyl chloride using aqueous sodium hydroxide as the base in a two-phase system.[1]

Reaction Scheme

The synthesis of this compound proceeds via the nucleophilic acyl substitution of benzoyl chloride with benzylamine.

R1 Benzoyl Chloride P1 This compound R1->P1 + R2 Benzylamine R2->P1 P2 HCl

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

3.1. Materials and Reagents

  • Benzylamine (C₇H₉N)

  • Benzoyl chloride (C₇H₅ClO)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water (H₂O)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, separatory funnel, Büchner funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

3.2. Synthesis Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (e.g., 2.14 g, 20 mmol, 1.0 eq) in 50 mL of dichloromethane.

  • Base Addition: In a separate beaker, prepare a 2 M solution of sodium hydroxide by dissolving sodium hydroxide (e.g., 2.4 g, 60 mmol, 3.0 eq) in 30 mL of deionized water. Add the aqueous NaOH solution to the reaction flask.

  • Acylation: Cool the biphasic mixture to 0 °C using an ice bath. While stirring vigorously, add benzoyl chloride (e.g., 2.95 g, 21 mmol, 1.05 eq) dropwise to the reaction mixture over 15-20 minutes. A white precipitate may form during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting benzylamine spot is no longer visible.

3.3. Work-up and Isolation

  • Quenching and Extraction: Transfer the reaction mixture to a 250 mL separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 30 mL of 1 M HCl (aq) to remove any unreacted benzylamine and sodium hydroxide.

    • 30 mL of saturated NaHCO₃ (aq).

    • 30 mL of brine to remove residual water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

3.4. Purification

  • Recrystallization: The crude this compound can be purified by recrystallization.[3][4][5]

    • Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.[6]

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified crystals in a vacuum oven to obtain this compound as a white crystalline solid.

Data Presentation

Table 1: Characterization Data for this compound

ParameterValue
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol
Appearance White crystalline solid
Melting Point 105 °C
Yield 85%
¹H NMR (CDCl₃) δ 7.79 (d, J = 7.6 Hz, 2H, ArH), 7.50 (t, J = 7.4 Hz, 1H, ArH), 7.42 (t, J = 7.6 Hz, 2H, ArH), 7.36-7.35 (m, 4H, ArH), 7.32-7.28 (m, 1H, ArH), 6.46 (br s, 1H, NH), 4.65 (d, J = 5.6 Hz, 2H, CH₂)[8]
¹³C NMR (CDCl₃) δ 167.3, 138.2, 134.3, 131.5, 128.7, 128.5, 127.9, 127.6, 126.9, 44.1[8]
IR (KBr, cm⁻¹) Key peaks typically around 3300 (N-H stretch), 1630 (C=O stretch, Amide I), 1540 (N-H bend, Amide II), and aromatic C-H and C=C stretches.

Note: Yield is representative and may vary based on experimental conditions. NMR and IR data are consistent with published literature values.[8][9][10][11]

Experimental Workflow

A Dissolve Benzylamine in Dichloromethane B Add Aqueous NaOH Solution A->B C Cool to 0°C in Ice Bath B->C D Add Benzoyl Chloride Dropwise C->D E Warm to Room Temperature and Stir for 1-2h D->E F Transfer to Separatory Funnel E->F G Wash with 1M HCl F->G H Wash with Saturated NaHCO₃ G->H I Wash with Brine H->I J Dry Organic Layer over MgSO₄ I->J K Filter and Evaporate Solvent J->K L Recrystallize from Hot Ethanol K->L M Collect Crystals by Vacuum Filtration L->M N Dry Product M->N O Characterize Product (MP, NMR, IR) N->O

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Schotten-Baumann reaction provides a reliable and efficient method for the laboratory synthesis of this compound. The protocol detailed in this document, from reaction setup to purification and characterization, offers a clear and reproducible guide for researchers. The presented data and workflow are intended to facilitate the successful synthesis and application of this important chemical intermediate in various research and development endeavors.

References

Application Note: High-Throughput Quantification of N-Benzylbenzamide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Benzylbenzamide in human plasma. The protocol employs a straightforward protein precipitation followed by solid-phase extraction (SPE) for sample cleanup, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is highly suitable for pharmacokinetic studies and other bioanalytical applications requiring accurate measurement of this compound in a complex biological matrix.

Introduction

This compound is a compound of interest in pharmaceutical research.[1] Accurate determination of its concentration in biological fluids like plasma is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties.[2] LC-MS/MS has become the gold standard for bioanalytical quantification due to its inherent selectivity, sensitivity, and speed.[3] This document provides a comprehensive protocol for the quantification of this compound in human plasma, intended for researchers, scientists, and professionals in drug development.[4][5] The method described herein is designed to be both reliable and efficient, facilitating high-throughput analysis.

Experimental

Materials and Reagents
  • This compound: Reference standard (≥98% purity)

  • This compound-d7: Internal standard (IS)

  • Acetonitrile: HPLC or LC-MS grade

  • Methanol: HPLC or LC-MS grade

  • Water: Deionized, 18 MΩ·cm or higher purity

  • Formic acid: LC-MS grade (≥99%)

  • Human Plasma: K2-EDTA as anticoagulant, sourced from an accredited supplier

  • Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg, 1 mL (or equivalent)

Instrumentation
  • Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[4]

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve this compound and this compound-d7 (IS) in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Solutions:

    • Prepare working solutions by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.[4]

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound-d7 stock solution with acetonitrile to a final concentration of 100 ng/mL.

Analytical Protocols

Sample Preparation
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL this compound-d7).[4]

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[4]

  • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.[4]

  • Wash the cartridge with 1 mL of 20% methanol in water.[4]

  • Elute the analyte and internal standard with 1 mL of methanol.[4]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (90:10 water:acetonitrile with 0.1% formic acid).[4]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[4]

LC-MS/MS Conditions

The following tables summarize the optimized liquid chromatography and mass spectrometry parameters.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)[4]
Mobile Phase A0.1% Formic Acid in Water[6]
Mobile Phase B0.1% Formic Acid in Acetonitrile[6]
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature45°C
Gradient Program Time (min)
0.0 - 0.5
0.5 - 2.5
2.5 - 3.5
3.5 - 3.6
3.6 - 5.0

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)[4]
Capillary Voltage3.1 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr (Nitrogen)
Cone Gas Flow50 L/hr (Nitrogen)
MRM Transitions Compound
This compound
This compound-d7 (IS)

Note: The molecular weight of this compound is 211.26 g/mol . The precursor ion [M+H]+ is expected at m/z 212.1. The product ion at m/z 91.1 corresponds to the tropylium ion [C7H7]+, a common fragment for benzyl-containing compounds.[5][7]

Data Presentation

The quantitative performance of the method should be evaluated by constructing a calibration curve and analyzing quality control samples at multiple concentration levels. The results should be summarized as shown in the tables below.

Table 3: Calibration Curve Summary

AnalyteCalibration Range (ng/mL)Regression Model
This compound1 - 1000Linear (1/x²)>0.99

Table 4: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%Bias)
LLOQ1<15%±15%<15%±15%
Low3<15%±15%<15%±15%
Medium100<15%±15%<15%±15%
High800<15%±15%<15%±15%

Acceptance criteria are based on regulatory guidelines for bioanalytical method validation.

Visualizations

Experimental Workflow

The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.

experimental_workflow sample Plasma Sample (Calibrator, QC, Unknown) is_addition Add Internal Standard (this compound-d7) sample->is_addition ppt Protein Precipitation (Cold Acetonitrile) is_addition->ppt centrifuge Centrifugation (10,000 x g, 10 min) ppt->centrifuge spe Solid-Phase Extraction (C18 Cartridge) centrifuge->spe evap Evaporation (Nitrogen Stream, 40°C) spe->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for the quantification of this compound.

Logical Relationships in Method Development

The development of a robust bioanalytical method involves several interconnected stages, as illustrated below.

logical_relationships cluster_method_dev Method Development cluster_validation Method Validation compound_prop Compound Properties (Physicochemical) sample_prep Sample Preparation (PPT, SPE) compound_prop->sample_prep lc_params LC Optimization (Column, Mobile Phase) compound_prop->lc_params ms_params MS/MS Optimization (MRM Transitions) compound_prop->ms_params accuracy Accuracy & Precision sample_prep->accuracy selectivity Selectivity lc_params->selectivity linearity Linearity & Range ms_params->linearity stability Stability selectivity->stability linearity->stability accuracy->stability

Caption: Key components and their relationships in the analytical method.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The sample preparation protocol, combining protein precipitation and solid-phase extraction, effectively removes matrix interferences.[4] The optimized chromatographic and mass spectrometric conditions ensure high selectivity and sensitivity, making this method suitable for regulated bioanalytical laboratories conducting pharmacokinetic and other studies that require the accurate measurement of this compound.

References

Application Notes & Protocols: Synthesis of Novel N-Benzylbenzamide Derivatives for Antitumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel N-benzylbenzamide derivatives as potential antitumor agents. The information compiled is based on recent scientific literature and is intended to guide researchers in this promising area of drug discovery.

Introduction

This compound derivatives have emerged as a significant class of compounds with potent antitumor activities.[1][2] Many of these derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[2][3][4] Specifically, they often bind to the colchicine binding site on β-tubulin.[1][5] This mechanism makes them attractive candidates for the development of new cancer therapeutics, including vascular disrupting agents.[1][5] Additionally, some N-substituted benzamide derivatives have been explored as histone deacetylase (HDAC) inhibitors and modulators of other key signaling pathways, such as the PI3K/Akt/mTOR pathway.[6][7][8]

This guide will cover a general synthetic approach for creating a library of this compound derivatives, protocols for their characterization, and methods for evaluating their in vitro antitumor activity.

Data Presentation: In Vitro Antitumor Activity of Selected this compound Derivatives

The following table summarizes the in vitro antiproliferative activity (IC50 values) of several recently developed this compound derivatives against a panel of human cancer cell lines. This data highlights the potential of this chemical scaffold in cancer therapy.

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
20b MGC-803 (Gastric)0.012Tubulin Polymerization Inhibitor[1][5]
HCT-116 (Colon)0.015[1]
HeLa (Cervical)0.027[1]
I-25 (MY-943) MGC-803 (Gastric)0.017Not specified[1]
HCT-116 (Colon)0.044[1]
KYSE450 (Esophageal)0.030[1]
16f (MY-1121) SMMC-7721 (Liver)0.089Tubulin Polymerization Inhibitor[1]
HuH-7 (Liver)0.092[1]
TH-6 A549 (Lung)0.018Dual Tubulin and HDAC Inhibitor[1]
HeLa (Cervical)0.025[1]
HepG2 (Liver)0.030[1]
4f A549 (Lung)Single-digit µMABL1 Kinase Inhibitor (computational)[9]
HeLa (Cervical)9.3[9]
MCF-7 (Breast)8.9[9]
5b MDA-MB-231 (Breast)39.6Not specified[10]
T10 HCT-116 (Colon)<4PI3Kα Inhibitor[8]
MCF-7 (Breast)<4[8]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives via the coupling of a substituted benzoic acid with a substituted benzylamine.

Materials:

  • Substituted benzoic acid

  • Substituted benzylamine

  • Coupling agents (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF))

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask, dissolve the substituted benzoic acid (1.0 eq) in the anhydrous solvent.

  • Add the coupling agent (1.1 eq) and the organic base (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the substituted benzylamine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2]

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound derivative.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the synthesized compounds using ¹H NMR and ¹³C NMR spectroscopy.[7][10]

  • Mass Spectrometry (MS): Determine the molecular weight of the final products.[7][10]

  • Infrared (IR) Spectroscopy: Confirm the presence of key functional groups (e.g., amide C=O stretch).[9]

Protocol 2: In Vitro Antiproliferative Activity Assessment using MTT Assay

This protocol details the determination of the cytotoxic effects of the synthesized this compound derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized compounds in the complete medium. The final concentration of DMSO should be less than 0.1%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours in a CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of this compound derivatives on the cell cycle distribution of cancer cells.[1]

Materials:

  • Cancer cells

  • Synthesized this compound derivative

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat the cancer cells with the this compound derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash them with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution by flow cytometry. The data can be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow start Substituted Benzoic Acid + Substituted Benzylamine reagents Coupling Agent (e.g., HATU) Organic Base (e.g., DIPEA) Anhydrous Solvent (e.g., DMF) start->reagents reaction Amide Bond Formation (Stir at RT, 4-24h) reagents->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Column Chromatography workup->purification product Purified this compound Derivative purification->product

Caption: General workflow for the synthesis of this compound derivatives.

G cluster_pathway Hypothesized Signaling Pathway for Tubulin Inhibitors compound This compound Derivative tubulin α/β-Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization tubulin->microtubules Inhibition spindle Mitotic Spindle Formation microtubules->spindle Disruption g2m G2/M Phase Arrest spindle->g2m Leads to apoptosis Apoptosis g2m->apoptosis Induces

Caption: Signaling pathway of this compound derivatives as tubulin inhibitors.[3][4]

G cluster_bio_eval Biological Evaluation Workflow synthesis Synthesized Compound Library in_vitro In Vitro Antiproliferative Screening (MTT Assay) synthesis->in_vitro active_compounds Identify Active Compounds (Low IC50 Values) in_vitro->active_compounds moa Mechanism of Action Studies active_compounds->moa in_vivo In Vivo Antitumor Studies (Xenograft Models) active_compounds->in_vivo cell_cycle Cell Cycle Analysis (Flow Cytometry) moa->cell_cycle tubulin_assay Tubulin Polymerization Assay moa->tubulin_assay apoptosis_assay Apoptosis Assays (e.g., Annexin V) moa->apoptosis_assay

Caption: Experimental workflow for the biological evaluation of antitumor activity.[12]

References

Application Notes and Protocols for Testing N-Benzylbenzamide as a Microtubule-Destabilizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They play a crucial role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, makes them a prime target for the development of anticancer therapeutics.[1][2] Compounds that interfere with microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[2][3]

Microtubule-targeting agents are broadly classified as either microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).[4] N-Benzylbenzamide and its derivatives have emerged as a promising class of compounds that may exert their biological effects by inhibiting tubulin polymerization.[5][6][7] This document provides a comprehensive set of protocols to investigate the potential of this compound as a microtubule-destabilizing agent. The described assays will enable researchers to assess its effects on tubulin polymerization in vitro, visualize its impact on the cellular microtubule network, determine its cytotoxicity, and analyze its effect on cell cycle progression.

I. Data Presentation

The quantitative results from the following experimental protocols should be summarized for clear comparison and analysis.

Table 1: In Vitro Tubulin Polymerization Assay Results

CompoundConcentration (µM)Vmax (ΔAbsorbance/min)% InhibitionIC50 (µM)
Vehicle Control (DMSO)-0%-
This compound0.1
1
10
50
100
Nocodazole (Positive Control)10
Paclitaxel (Negative Control)10

Table 2: Cell Viability Assay Results

Cell LineCompoundIC50 (µM) after 48h
HeLaThis compound
Doxorubicin (Positive Control)
A549This compound
Doxorubicin (Positive Control)

Table 3: Cell Cycle Analysis Results

Treatment% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)
This compound (IC50)
Nocodazole (Positive Control)

II. Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in vitro by monitoring the change in turbidity.[1][8]

Materials:

  • Tubulin protein (≥99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound

  • Nocodazole (positive control)

  • Paclitaxel (negative control for stabilization)

  • DMSO (vehicle)

  • 96-well, UV-transparent microplate

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm or 350 nm.[9][10]

Procedure:

  • Prepare a stock solution of this compound and control compounds in DMSO. Further dilute in General Tubulin Buffer to the desired 10X final concentrations. The final DMSO concentration should be below 1%.[1]

  • On ice, prepare the tubulin solution. A final concentration of 3 mg/mL tubulin is recommended.[9] Add GTP to a final concentration of 1 mM and glycerol to 10.2%.[9]

  • Pre-warm the microplate reader to 37°C.[1]

  • In a pre-chilled 96-well plate on ice, add 10 µL of the 10X compound solutions (this compound, controls, or vehicle) to the appropriate wells.

  • Initiate the polymerization reaction by adding 90 µL of the final tubulin solution to each well. Mix gently by pipetting.[1]

  • Immediately place the plate in the pre-warmed microplate reader.

  • Measure the absorbance at 340 nm every minute for 60 minutes.[1][9]

Data Analysis:

  • Plot absorbance versus time for each concentration of this compound and controls.

  • The maximum slope of the polymerization curve represents the Vmax (maximum rate of polymerization).[1][9]

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Immunofluorescence Staining of the Microtubule Network

This protocol allows for the direct visualization of the effects of this compound on the microtubule cytoskeleton in cultured cells.[3][11]

Materials:

  • HeLa or A549 cells

  • Glass coverslips

  • Complete cell culture medium

  • This compound

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)[3]

  • Permeabilization Buffer (0.1% Triton X-100 in PBS)

  • Blocking Buffer (1% BSA in PBS)

  • Primary antibody: Mouse anti-α-tubulin antibody

  • Secondary antibody: Fluorescently labeled anti-mouse IgG (e.g., Alexa Fluor 488)

  • Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow to 50-70% confluency.[11]

  • Treat the cells with various concentrations of this compound (including an IC50 concentration determined from the viability assay) and a vehicle control for a predetermined time (e.g., 24 hours).[3]

  • Wash the cells gently three times with pre-warmed PBS.

  • Fixation: Add ice-cold methanol and incubate for 10 minutes at -20°C. Alternatively, use 4% paraformaldehyde for 15 minutes at room temperature.[3]

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (if using PFA fixation): Add Permeabilization Buffer and incubate for 10 minutes at room temperature. Wash three times with PBS.[3]

  • Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to prevent non-specific antibody binding.[3]

  • Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in Blocking Buffer. Aspirate the blocking solution and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C.[3]

  • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Blocking Buffer. Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.[3]

  • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Nuclear Staining: Incubate cells with DAPI solution for 5 minutes at room temperature, protected from light.[3]

  • Wash once with PBS and mount the coverslips onto glass slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images of the microtubule network and nuclei, comparing the treated cells to the controls.[3][11]

Protocol 3: Cell Viability Assay

This assay determines the cytotoxic effect of this compound on cancer cell lines. The MTT or CellTiter-Glo® assay can be used.[4][12]

Materials:

  • HeLa, A549, or other suitable cancer cell lines

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound

  • Doxorubicin (positive control)

  • Vehicle control (DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® reagent

  • Solubilization solution (e.g., DMSO or isopropanol with HCl) for MTT assay

  • Microplate reader (for absorbance or luminescence)

Procedure (MTT Assay Example):

  • Seed cells in a 96-well plate at a density of 4,000-10,000 cells/well and allow them to adhere overnight.[13]

  • Treat the cells with a range of concentrations of this compound and controls for 48 hours.[12]

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[4]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This method quantifies the percentage of cells in different phases of the cell cycle to determine if this compound induces G2/M arrest.[4][14]

Materials:

  • Cancer cells (e.g., HeLa)

  • Complete cell culture medium

  • This compound

  • Nocodazole (positive control)

  • Vehicle control (DMSO)

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the IC50 concentration of this compound, a positive control (e.g., nocodazole), and a vehicle control for 24 hours.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).[4]

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use appropriate software (e.g., ModFit) to analyze the DNA histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[15]

III. Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis tubulin_assay Tubulin Polymerization Assay data_analysis_1 Determine IC50 (% Inhibition vs. [Compound]) tubulin_assay->data_analysis_1 Measure Turbidity conclusion Conclusion: Assess this compound as a Microtubule-Destabilizing Agent data_analysis_1->conclusion cell_culture Culture Cancer Cells (e.g., HeLa, A549) treatment Treat with this compound (Dose-Response) cell_culture->treatment viability Cell Viability Assay (MTT / ATP-based) treatment->viability if_staining Immunofluorescence (α-tubulin staining) treatment->if_staining facs Cell Cycle Analysis (Flow Cytometry) treatment->facs data_analysis_2 Determine IC50 viability->data_analysis_2 data_analysis_3 Visualize Microtubule Network Disruption if_staining->data_analysis_3 data_analysis_4 Quantify G2/M Arrest facs->data_analysis_4 data_analysis_2->conclusion data_analysis_3->conclusion data_analysis_4->conclusion

Caption: Experimental workflow for evaluating this compound.

microtubule_dynamics cluster_main Microtubule Dynamics cluster_agent Effect of this compound tubulin α/β-Tubulin Dimers microtubule Microtubule Polymer tubulin->microtubule Polymerization polymerization_edge microtubule->tubulin Depolymerization (Catastrophe) agent This compound agent->tubulin Binds to Tubulin agent->tubulin:e Inhibits Polymerization

Caption: Hypothesized mechanism of this compound action.

cell_cycle_arrest cluster_inhibitor Effect of Microtubule Destabilization G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 arrest G2/M Arrest M->arrest Blocks Mitotic Progression inhibitor This compound block Mitotic Spindle Disruption inhibitor->block block->arrest

Caption: Cell cycle arrest induced by microtubule destabilization.

References

Application Notes and Protocols for Evaluating N-Benzylbenzamide's Effect on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylbenzamide and its derivatives have emerged as a promising class of small molecules with potential applications in oncology.[1] Scientific literature suggests that these compounds may exert their anti-cancer effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of autophagy.[1][2][3][4] Derivatives of this compound have demonstrated potent antiproliferative and apoptotic activities against a range of cancer cell lines, making this compound a compelling candidate for further investigation in cancer therapy.[2][4] This document provides a comprehensive set of protocols for the in vitro evaluation of this compound's efficacy and mechanism of action in cancer cell lines.

Key Experimental Objectives:

  • Determine the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

  • Elucidate the mechanism of cell death induced by this compound (e.g., apoptosis).

  • Investigate the effect of this compound on cell cycle progression.

  • Explore the impact of this compound on the tubulin network and key signaling pathways.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines (Hypothetical Data)
Cell LineCancer TypeIC50 (µM) after 48hMax Inhibition (%)
MCF-7Breast Cancer15.2 ± 2.192.5 ± 3.4
A549Lung Cancer22.8 ± 3.588.1 ± 4.2
HCT-116Colon Cancer18.5 ± 2.990.7 ± 3.8
HeLaCervical Cancer25.1 ± 4.085.3 ± 5.1
Table 2: Apoptotic Effect of this compound on MCF-7 Cells (Hypothetical Data)
TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Vehicle (DMSO)-3.1 ± 0.52.5 ± 0.45.6 ± 0.9
This compound1015.7 ± 2.28.9 ± 1.524.6 ± 3.7
This compound2028.4 ± 3.115.2 ± 2.043.6 ± 5.1
This compound4045.1 ± 4.522.8 ± 2.867.9 ± 7.3
Table 3: Cell Cycle Analysis of A549 Cells Treated with this compound (Hypothetical Data)
TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)-55.2 ± 4.125.8 ± 3.019.0 ± 2.5
This compound1053.1 ± 3.824.5 ± 2.822.4 ± 2.9
This compound2040.7 ± 3.518.9 ± 2.140.4 ± 4.0
This compound4025.3 ± 2.912.1 ± 1.862.6 ± 5.2

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol investigates the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry. The data will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Key Signaling Proteins

This protocol examines the effect of this compound on the expression levels of proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against β-tubulin, cleaved PARP, cleaved Caspase-3, Cyclin B1, p-Histone H3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

Visualizations

Experimental_Workflow cluster_prep Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Select Cancer Cell Lines seed Seed Cells in Plates start->seed treat Treat with this compound seed->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis treat->cell_cycle western Western Blot treat->western ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression western->protein_exp conclusion Evaluate Anti-Cancer Effect & Mechanism ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion protein_exp->conclusion

Caption: Experimental workflow for evaluating this compound.

Tubulin_Inhibition_Pathway compound This compound tubulin α/β-Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubule Microtubule Polymerization compound->microtubule Inhibits tubulin->microtubule mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Leads to g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces

Caption: Hypothesized signaling pathway for this compound.

Logical_Flow start Hypothesis: This compound has anti-cancer activity phenotypic Phenotypic Screening: Does it kill cancer cells? start->phenotypic Test mechanistic Mechanistic Studies: How does it work? phenotypic->mechanistic If active conclusion Conclusion: Efficacy and Mechanism of Action mechanistic->conclusion Elucidate

Caption: Logical flow of the evaluation process.

References

Application Notes and Protocols for In Vivo Efficacy Testing of N-Benzylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylbenzamide derivatives are a versatile class of compounds with demonstrated therapeutic potential across various disease areas, including oncology, neurodegenerative disorders, and metabolic syndrome. Structurally related compounds, such as Benzyl Benzoate, are established acaricides for treating parasitic infestations like scabies. This document provides a comprehensive guide to the in vivo evaluation of this compound derivatives, summarizing existing data from preclinical studies and presenting detailed protocols for animal models relevant to their established and potential therapeutic applications. A key focus is the proposed evaluation of these derivatives as novel acaricides, based on their structural similarity to known parasiticides and their mechanisms of action that could be relevant to arthropod neurotoxicity and cell division.

Established and Proposed Therapeutic Applications

This compound derivatives have been primarily investigated for the following therapeutic applications:

  • Anticancer Agents: Several derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division, making them promising candidates for cancer therapy.[1]

  • Neuroprotective Agents: Certain derivatives have shown selective inhibition of butyrylcholinesterase (BChE), suggesting their potential in the treatment of advanced Alzheimer's disease.[2][3]

  • Metabolic Disease Modulators: Some derivatives have been developed as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), indicating a potential role in managing metabolic syndrome.

Given that the structurally similar compound, Benzyl Benzoate, is a neurotoxin to the Sarcoptes scabiei mite, and other N-benzyl carboxamide-containing molecules have shown miticidal activity, a compelling new application for this compound derivatives is as acaricides for treating ectoparasitic infestations like scabies and tick infestations.

Data Presentation

The following tables summarize quantitative data from in vivo studies on this compound and related derivatives.

Table 1: In Vivo Efficacy of this compound Derivatives in Oncology

CompoundAnimal ModelCancer TypeDosing RegimenKey Findings
20b-P (disodium phosphate prodrug) H22 allograft mouse modelLiver CancerNot specifiedSignificantly inhibited tumor growth and decreased microvessel density. LD50 of 599.7 mg/kg (i.v. injection) indicating a good safety profile.[1]
12d Not specifiedNot specifiedNot specifiedPrevented tumor generation, inhibited tumor proliferation and angiogenesis in vivo without obvious toxicity.[4]
Mebendazole (a benzimidazole derivative) 4T1-injected allograft miceTriple-Negative Breast Cancer10 mg/kg, oral gavage, 5 days on/2 days off for 2 weeksSignificantly decreased tumor volume and lung metastasis.[5]

Table 2: In Vivo Efficacy of this compound Derivatives in a Model of Alzheimer's Disease

CompoundAnimal ModelConditionDosing RegimenKey Findings
S11-1014 Aβ1-42-induced cognitive impairment mouse modelAlzheimer's Disease0.5 mg/kgExhibited a marked therapeutic effect against cognitive impairment, almost equal to 1 mg/kg rivastigmine.[2][3]
S11-1033 Aβ1-42-induced cognitive impairment mouse modelAlzheimer's Disease0.5 mg/kgShowed a marked therapeutic effect against cognitive impairment, comparable to 1 mg/kg rivastigmine.[2][3]
N-benzyl-pyridine-2-one derivatives (28 and 28d) Scopolamine-induced cognitive deficit mouse modelCognitive Impairment2 mg/kg, p.o.Significantly reduced scopolamine-induced AChE activity, oxidative stress, and improved muscle grip strength.[6]

Table 3: In Vivo Efficacy of Related Benzamide Derivatives in Metabolic Syndrome

CompoundAnimal ModelConditionDosing RegimenKey Findings
Anthranilic acid derivative 1b High fructose-high fat diet-induced Metabolic Syndrome model (mice)Metabolic SyndromeNot specified, 14-day treatmentStatistically significant reduction of blood pressure, total cholesterol, and glucose.[7]
Biphenyl derivative of 2-iminobenzimidazole (Compound 7a) Rat model of type 2 diabetesType 2 DiabetesNot specifiedImproved insulin sensitivity and lipid metabolism.[8]

Signaling Pathways and Mechanisms of Action

dot

N_Benzylbenzamide_MoA cluster_tubulin Anticancer: Tubulin Polymerization Inhibition cluster_bche Alzheimer's: Butyrylcholinesterase Inhibition cluster_ppar Metabolic Syndrome: sEH/PPARγ Modulation NBBA_T This compound Derivative Tubulin α/β-Tubulin Dimers NBBA_T->Tubulin Binds to Colchicine Site Microtubules Microtubules NBBA_T->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disrupted Mitotic Spindle Apoptosis_T Apoptosis G2M_Arrest->Apoptosis_T NBBA_B This compound Derivative BChE Butyrylcholinesterase (BChE) NBBA_B->BChE Inhibits Cholinergic Increased Cholinergic Neurotransmission NBBA_B->Cholinergic Leads to ACh Acetylcholine (ACh) BChE->ACh Reduces Levels Hydrolysis ACh Hydrolysis BChE->Hydrolysis Catalyzes ACh->Hydrolysis NBBA_P This compound Derivative sEH Soluble Epoxide Hydrolase (sEH) NBBA_P->sEH Inhibits PPARg PPARγ NBBA_P->PPARg Modulates Metabolic_Effects Improved Glucose Homeostasis & Anti-inflammatory Effects sEH->Metabolic_Effects PPARg->Metabolic_Effects

Caption: Mechanisms of Action for this compound Derivatives.

Experimental Protocols

Protocol 1: Solid Tumor Xenograft Model for Anticancer Efficacy

This protocol is adapted for testing tubulin polymerization inhibitors like certain this compound derivatives.[9]

  • Cell Line Culture: Culture a human cancer cell line (e.g., H22 liver cancer) under standard conditions.[1]

  • Animal Model: Use immunocompromised mice (e.g., nude or NOD/SCID mice), typically 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume bi-weekly using calipers (Volume = 0.5 x Length x Width²).

  • Grouping and Treatment:

    • Randomize mice into groups (n=5-10 per group).

    • Group 1 (Vehicle Control): Administer the vehicle used for the test compound (e.g., DMSO, Tween 80, saline mixture).

    • Group 2 (Positive Control): Administer a standard-of-care chemotherapy agent (e.g., cisplatin).

    • Groups 3-5 (Test Groups): Administer the this compound derivative at three different dose levels (e.g., 10, 30, 100 mg/kg) via oral gavage or intraperitoneal injection daily for a specified period (e.g., 14-21 days).

  • Efficacy Assessment:

    • Continue monitoring tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Primary Endpoint: Tumor Growth Inhibition (TGI).

    • Secondary Endpoints: Body weight change (as a measure of toxicity), histopathology of tumors, and analysis of biomarkers (e.g., microvessel density, apoptosis markers).[1]

Protocol 2: Aβ-Induced Cognitive Impairment Model for Alzheimer's Disease

This protocol is based on studies evaluating BChE inhibitors.[2][3]

  • Animal Model: Use male ICR mice (or another suitable strain), typically weighing 18-22g.

  • Induction of Cognitive Impairment:

    • Anesthetize the mice.

    • Administer a single intracerebroventricular injection of aggregated Aβ1-42 peptide to induce cognitive deficits.

  • Grouping and Treatment:

    • Divide mice into groups (n=10-15 per group).

    • Group 1 (Sham): Administer vehicle instead of Aβ peptide.

    • Group 2 (Aβ + Vehicle): Administer Aβ peptide and the vehicle for the test compound.

    • Group 3 (Aβ + Positive Control): Administer Aβ peptide and a standard drug (e.g., Rivastigmine, 1 mg/kg).

    • Groups 4-6 (Aβ + Test Groups): Administer Aβ peptide and the this compound derivative at different doses (e.g., 0.25, 0.5, 1.0 mg/kg) orally for a specified period (e.g., 14 days).

  • Behavioral Testing (Efficacy Assessment):

    • After the treatment period, conduct behavioral tests to assess cognitive function. A common test is the Morris Water Maze (MWM), which evaluates spatial learning and memory.

    • Record parameters such as escape latency (time to find the hidden platform) and the number of times the mouse crosses the platform area during a probe trial.

  • Biochemical Analysis:

    • After behavioral testing, collect brain tissue to measure levels of AChE, BChE, and markers of oxidative stress.

Protocol 3 (Proposed): Porcine Model of Scabies for Acaricidal Efficacy

This protocol is based on established experimental models for scabies.[10][11][12]

  • Animal Model: Use young, mange-free pigs (e.g., Large White breed).

  • Immunosuppression (Optional but Recommended): To establish a more robust and prolonged infestation, administer daily oral dexamethasone (0.2 mg/kg).[11] This helps in developing crusted scabies, which provides a higher mite burden for evaluation.

  • Infestation:

    • Source Sarcoptes scabiei var. suis from an existing infected animal.

    • Harvest mite-infested skin crusts.

    • Dissect crusts into small pieces (approx. 0.5 cm²) and insert them into the ear canals of the naïve pigs.[10]

    • Allow 4-6 weeks for the infestation to establish, monitoring for the appearance of crusts and lesions.

  • Grouping and Treatment:

    • Once infestation is established (e.g., mite counts > 100 per scraping), randomize pigs into groups (n=4-6 per group).

    • Group 1 (Vehicle Control): Apply/administer the vehicle for the test compound.

    • Group 2 (Positive Control): Administer a known acaricide (e.g., two oral doses of Ivermectin at 0.2 mg/kg, one week apart).[12]

    • Groups 3-5 (Test Groups): Administer the this compound derivative. The route could be topical (as a lotion/cream applied to affected areas) or oral, at three different concentrations/doses. Treatment could be a single dose or repeated doses.

  • Efficacy Assessment:

    • Mite Counts: At regular intervals (e.g., weekly for 6-8 weeks), collect skin scrapings from the ear canals and other affected areas. Digest the scrapings in KOH and count the number of live mites under a microscope.

    • Clinical Scores: Score the severity of lesions (e.g., on a scale of 0-4 for erythema, crusting, and alopecia) at each time point.

    • Pruritus Score: Observe and score the intensity of itching.

    • Primary Endpoint: Percentage reduction in mean mite counts compared to the control group. A 100% reduction indicates curative efficacy.[12]

Protocol 4 (Proposed): Rodent Model for Acaricide (Tick) Efficacy

This protocol is a surrogate model for rapidly screening topical acaricides.[13][14]

  • Animal Model: Use adult rats (e.g., Sprague-Dawley).

  • Tick Containment: Fasten a flexible tick containment device (e.g., a small plastic unit with a mesh top) to the dorso-thoracic region of each rat.

  • Grouping and Treatment:

    • Randomize rats into groups (n=5 per group).

    • Group 1 (Vehicle Control): Apply 0.3 ml of the vehicle (e.g., ethanol) to the contained skin area.

    • Group 2 (Positive Control): Apply a known acaricide (e.g., Permethrin or Fipronil) at a standard concentration.

    • Groups 3-5 (Test Groups): Apply the this compound derivative dissolved in the vehicle at various concentrations (e.g., mg/cm²) to the contained skin area.

  • Infestation: After the treatment has dried, place a known number of unfed tick nymphs (e.g., 10 Amblyomma americanum) into each containment unit.[14]

  • Efficacy Assessment (after 4-5 days):

    • Remove the containment units.

    • Collect all ticks (attached and unattached).

    • Primary Endpoints:

      • Tick Survivorship: Count the number of live vs. dead ticks. Calculate percent mortality.

      • Inhibition of Engorgement: Weigh the live, engorged ticks. Compare the mean engorgement weight to the control group.

    • Calculate dose-response relationships to determine the potency of the derivative.

Experimental and Logical Workflow Diagrams

dot```dot digraph "Anticancer_Efficacy_Workflow" { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="Start: Test Anticancer Efficacy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; culture [label="Culture Cancer Cells (e.g., H22)"]; implant [label="Implant Cells into Immunocompromised Mice"]; monitor_growth [label="Monitor Tumor Growth until Palpable (100-200 mm³)"]; randomize [label="Randomize Mice into Groups (Vehicle, Positive Control, Test Compound)"]; treat [label="Administer Treatment Daily for 14-21 Days"]; measure [label="Measure Tumor Volume and Body Weight Bi-weekly"]; endpoint [label="Endpoint Analysis: Excise Tumors, Histopathology, Biomarker Analysis"]; data_analysis [label="Analyze Data: Calculate Tumor Growth Inhibition (TGI)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> culture; culture -> implant; implant -> monitor_growth; monitor_growth -> randomize; randomize -> treat; treat -> measure; measure -> endpoint; endpoint -> data_analysis; data_analysis -> end; }

Caption: Experimental Workflow for In Vivo Acaricidal Efficacy Testing.

References

Application Notes and Protocols for Assessing the Butyrylcholinesterase Inhibitory Activity of N-benzyl benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the butyrylcholinesterase (BChE) inhibitory activity of N-benzyl benzamide derivatives. This document outlines the necessary materials, detailed experimental procedures, data analysis, and visualization of the underlying biochemical pathways and experimental workflows.

Introduction

Butyrylcholinesterase (BChE), also known as plasma cholinesterase, is a serine hydrolase that plays a role in hydrolyzing choline esters.[1][2] While acetylcholinesterase (AChE) is the primary enzyme for hydrolyzing the neurotransmitter acetylcholine (ACh) in the brain, BChE's activity becomes increasingly significant in neurodegenerative diseases like Alzheimer's disease, where AChE levels decline.[3][4] This makes BChE an important therapeutic target for managing such conditions.[3] N-benzyl benzamide derivatives have emerged as a promising class of potent and selective BChE inhibitors, with some compounds exhibiting inhibitory activity in the sub-nanomolar range.[5][6][7] This protocol details the widely accepted Ellman's spectrophotometric method for assessing the BChE inhibitory potency of these compounds.[8][9][10][11]

Principle of the Assay

The inhibitory activity of N-benzyl benzamide derivatives against BChE is determined using a modification of Ellman's method.[12][13] This colorimetric assay is based on the enzymatic hydrolysis of a substrate, butyrylthiocholine (BTCh), by BChE to produce thiocholine. The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm.[10][14] The rate of color formation is directly proportional to the BChE activity. In the presence of an inhibitor, the rate of this reaction decreases, and the extent of this reduction is used to determine the inhibitory potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC50).[3][14]

Data Presentation

The quantitative data from the BChE inhibition assay should be summarized for clear comparison. The primary metric for inhibitory potency is the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[3][14]

Table 1: Hypothetical BChE Inhibitory Activity of N-benzyl benzamide Derivatives

Compound IDBChE IC50 (nM)AChE IC50 (nM)Selectivity Index (AChE IC50 / BChE IC50)
S11-10140.08[5]>10000>125000
S11-10330.039[5]>10000>256410
Compound X1.5150100
Compound Y0.5250500
Rivastigmine (Control)45150.33

Note: Data for S11-1014 and S11-1033 are from published literature.[5] Data for Compounds X and Y are hypothetical for illustrative purposes. Rivastigmine is included as a reference compound.

Experimental Protocols

This section provides a detailed methodology for performing the BChE inhibition assay.

Materials and Reagents
  • Enzyme: Human recombinant Butyrylcholinesterase (BChE)

  • Substrate: Butyrylthiocholine iodide (BTCh)

  • Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0[14]

  • Test Compounds: N-benzyl benzamide derivatives

  • Reference Inhibitor (Positive Control): Rivastigmine or another known BChE inhibitor

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Equipment:

    • Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm[11]

    • 96-well microtiter plates

    • Incubator set to 25°C or 37°C[14]

    • Multichannel pipettes

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a solution of 0.1 M sodium phosphate and adjust the pH to 8.0.[14]

  • BChE Enzyme Solution: Prepare a stock solution of BChE (e.g., 1 unit/mL) in the phosphate buffer. The final concentration in the assay will need to be optimized. Store on ice.

  • BTCh Substrate Solution: Prepare a stock solution of BTCh (e.g., 10 mM) in deionized water.

  • DTNB Solution: Prepare a stock solution of DTNB (e.g., 10 mM) in the phosphate buffer.

  • Test Compound Solutions: Prepare a stock solution of the N-benzyl benzamide derivatives (e.g., 10 mM) in DMSO. From this stock, prepare a series of dilutions at various concentrations to determine the IC50 value. Ensure the final DMSO concentration in the assay well is low (e.g., <1%) to avoid affecting enzyme activity.[14]

  • Reference Inhibitor Solution: Prepare a stock solution and serial dilutions of the reference inhibitor in the same manner as the test compounds.

Assay Procedure (96-well plate format)
  • Plate Setup: Design the plate layout to include wells for a blank (no enzyme), a control (no inhibitor), the test compounds at various concentrations, and the reference inhibitor at various concentrations. Each condition should be performed in triplicate.

  • Reagent Addition: In each well of the 96-well plate, add the components in the following order:

    • 140 µL of 0.1 M Phosphate Buffer (pH 8.0)

    • 20 µL of the test compound solution or reference inhibitor solution (or solvent for the control wells)

    • 20 µL of DTNB solution

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at the desired temperature (e.g., 25°C) for 10 minutes.

  • Enzyme Addition: Add 10 µL of the BChE enzyme solution to all wells except the blank wells. Add 10 µL of buffer to the blank wells.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding 10 µL of the BTCh substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 10-20 minutes) using a microplate reader in kinetic mode.[12]

Data Analysis
  • Calculate Reaction Rates: Determine the rate of reaction (V) for each well by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

  • Calculate Percent Inhibition: Calculate the percentage of BChE inhibition for each concentration of the test compound and reference inhibitor using the following formula:

    % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    Where:

    • V_control is the reaction rate of the control (no inhibitor).

    • V_inhibitor is the reaction rate in the presence of the inhibitor.

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve and identifying the concentration at which 50% inhibition is achieved.[3]

Visualizations

BChE Catalytic Pathway and Inhibition

The following diagram illustrates the catalytic hydrolysis of butyrylthiocholine by BChE and its inhibition by an N-benzyl benzamide derivative.

BChE_Inhibition_Pathway cluster_0 BChE Catalysis cluster_1 Inhibition BChE Butyrylcholinesterase (BChE) Thiocholine Thiocholine BChE->Thiocholine Hydrolysis Butyrate Butyrate BChE->Butyrate Inhibited_BChE Inhibited BChE BChE->Inhibited_BChE Binding BTCh Butyrylthiocholine (Substrate) BTCh->BChE TNB TNB (Yellow Product) Abs @ 412nm Thiocholine->TNB Reaction DTNB DTNB (Ellman's Reagent) DTNB->TNB Inhibitor N-benzyl benzamide Derivative Inhibitor->Inhibited_BChE Inhibited_BChE->BTCh No Hydrolysis

Caption: BChE catalytic pathway and its inhibition by N-benzyl benzamide derivatives.

Experimental Workflow for BChE Inhibition Assay

This diagram outlines the step-by-step workflow for assessing the BChE inhibitory activity of the test compounds.

BChE_Assay_Workflow start Start: Prepare Reagents plate_setup Plate Setup (Blank, Control, Inhibitors) start->plate_setup reagent_addition Add Buffer, Inhibitor, DTNB plate_setup->reagent_addition pre_incubation Pre-incubate Plate reagent_addition->pre_incubation enzyme_addition Add BChE Enzyme pre_incubation->enzyme_addition reaction_initiation Initiate with BTCh Substrate enzyme_addition->reaction_initiation kinetic_measurement Measure Absorbance at 412nm (Kinetic) reaction_initiation->kinetic_measurement data_analysis Data Analysis kinetic_measurement->data_analysis percent_inhibition Calculate % Inhibition data_analysis->percent_inhibition ic50_determination Determine IC50 Value percent_inhibition->ic50_determination end End: Report Results ic50_determination->end

Caption: Experimental workflow for the butyrylcholinesterase inhibition assay.

References

Application Notes and Protocols for N-benzylbenzamide as a Chemical Probe in Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-benzylbenzamide is an organic compound featuring a benzamide core with a benzyl group attached to the nitrogen atom.[1] While this compound itself has shown some biological activity, such as the inhibition of tyrosinase, its primary significance in the context of chemical biology and drug discovery lies in its role as a versatile chemical scaffold.[2][3] The this compound core structure has been extensively modified to develop potent and selective inhibitors for a variety of biological targets, making it a valuable starting point for the design of chemical probes to investigate complex biological processes.

These application notes provide an overview of the use of this compound and its derivatives as chemical probes for several key biological targets. Detailed protocols for representative assays are provided to guide researchers in the evaluation of novel this compound analogs.

This compound Derivatives as Tubulin Polymerization Inhibitors

Application Notes

Derivatives of this compound have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[1] These compounds bind to tubulin, disrupting the dynamics of microtubules and leading to mitotic arrest and apoptosis in cancer cells.[1] This makes them valuable tools for studying the cellular mechanisms of mitosis and for the development of novel anticancer agents. The this compound scaffold serves as a basis for designing compounds that target the colchicine binding site on tubulin.[4]

Quantitative Data

The following table summarizes the in vitro anti-proliferative activity of a representative this compound derivative (Compound 20b) against various human cancer cell lines.[4]

Cell LineCancer TypeIC50 (nM)[4]
MGC-803Gastric Cancer12
HCT-116Colon Cancer27
KYSE450Esophageal CancerNot specified, but active
H22Liver CancerNot specified, but active in vivo

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a method to assess the inhibitory effect of a test compound on tubulin polymerization in vitro.

Materials:

  • Tubulin (≥99% pure)

  • G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9, with 1 mM GTP and 10% glycerol)

  • Test compound (e.g., an this compound derivative) dissolved in DMSO

  • Positive control (e.g., colchicine)

  • 96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare solutions of the test compound at various concentrations in G-PEM buffer. Ensure the final DMSO concentration is below 1%.

  • In a 96-well plate, add the test compound solutions. Include wells for a positive control and a vehicle control (DMSO in G-PEM buffer).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the polymerization by adding cold tubulin solution to each well to a final concentration of 1 mg/mL.

  • Immediately place the plate in the microplate reader, pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance as a function of time. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Determine the IC50 value of the test compound by analyzing the dose-dependent inhibition of tubulin polymerization.

Visualization

G Workflow for Tubulin Polymerization Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare test compound dilutions add_compounds Add compounds and controls to 96-well plate prep_compound->add_compounds prep_controls Prepare positive and vehicle controls prep_controls->add_compounds prep_tubulin Prepare tubulin solution in G-PEM buffer add_tubulin Add tubulin to initiate polymerization prep_tubulin->add_tubulin pre_incubate Pre-incubate at 37°C add_compounds->pre_incubate pre_incubate->add_tubulin measure_abs Measure absorbance at 340 nm over time add_tubulin->measure_abs plot_data Plot absorbance vs. time measure_abs->plot_data calc_ic50 Calculate IC50 values plot_data->calc_ic50

Caption: Workflow for the in vitro tubulin polymerization assay.

This compound Derivatives as Histone Deacetylase (HDAC) Inhibitors

Application Notes

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[5] The benzamide moiety is a well-established zinc-binding group found in many HDAC inhibitors.[5] this compound derivatives have been explored as inhibitors of class I HDACs (HDAC1, 2, and 3), which are often dysregulated in cancer.[6][7] These compounds can induce histone hyperacetylation, leading to changes in gene expression that can result in cell cycle arrest, differentiation, and apoptosis.[7][8] As such, they are valuable chemical probes for studying the role of specific HDAC isoforms in health and disease.

Quantitative Data

The following table presents the in vitro inhibitory activity of a synthetic benzamide derivative, MS-27-275, against partially purified human HDAC.[8]

CompoundTargetIC50 (µM)[8]
MS-27-275Human HDA2.0

Experimental Protocol: In Vitro HDAC Activity Assay

This protocol describes a common method for measuring the activity of HDAC enzymes and the inhibitory potential of test compounds.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • HDAC assay buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Test compound (e.g., an this compound derivative) dissolved in DMSO

  • Positive control (e.g., Trichostatin A)

  • Black 96-well microplate

Procedure:

  • In a black 96-well plate, add the HDAC assay buffer.

  • Add the test compound at various concentrations. Include wells for a positive control and a vehicle control.

  • Add the recombinant HDAC enzyme to all wells except for a "no enzyme" control.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and generate the fluorescent signal by adding the developer solution to all wells.

  • Incubate the plate at room temperature for 15 minutes.

  • Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Visualization

G HDAC Inhibition and Downstream Effects cluster_pathway Signaling Pathway HDACi This compound Derivative (HDACi) HDAC HDAC1/2/3 HDACi->HDAC Inhibition Histones Acetylated Histones HDAC->Histones Deacetylation Chromatin Chromatin Relaxation Histones->Chromatin Gene_Expression Gene Expression Changes Chromatin->Gene_Expression p21 p21 Upregulation Gene_Expression->p21 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of HDAC inhibition by this compound derivatives.

This compound Derivatives as Dual sEH/PPARγ Modulators

Application Notes

This compound derivatives have been designed as dual-target ligands for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ).[9] Simultaneous modulation of these two targets has therapeutic potential for metabolic syndrome, as it can address both hypertension and diabetic conditions.[9] These dual-modulator chemical probes are useful for investigating the synergistic effects of targeting both sEH and PPARγ in models of metabolic disease.

Quantitative Data

The following table shows the in vitro activity of a representative dual sEH/PPARγ modulator, compound 14c, which is a derivative of this compound.[9]

CompoundTargetAssayValue (µM)[9]
14csEHIC500.3
14cPPARγEC500.3

Experimental Protocol: sEH Inhibitory Assay

This protocol provides a method for assessing the inhibitory activity of a compound against soluble epoxide hydrolase.

Materials:

  • Recombinant human sEH

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

  • Test compound dissolved in DMSO

  • Positive control (e.g., AUDA)

  • 96-well microplate reader capable of measuring fluorescence

Procedure:

  • Add the assay buffer to the wells of a 96-well plate.

  • Add the test compound at various concentrations. Include wells for a positive control and a vehicle control.

  • Add the recombinant sEH enzyme to all wells except for a "no enzyme" control.

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the reaction by adding the PHOME substrate to all wells.

  • Immediately measure the fluorescence (excitation at 330 nm, emission at 465 nm) every minute for 30 minutes. The hydrolysis of PHOME by sEH generates a fluorescent product.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Visualization

G Dual Modulation of sEH and PPARγ cluster_dual Therapeutic Targets Probe This compound Derivative sEH sEH Probe->sEH Inhibition PPARg PPARγ Probe->PPARg Activation Hypertension Hypertension sEH->Hypertension Contributes to Diabetes Diabetes PPARg->Diabetes Ameliorates Metabolic_Syndrome Metabolic Syndrome Hypertension->Metabolic_Syndrome Diabetes->Metabolic_Syndrome

Caption: Dual targeting of sEH and PPARγ by this compound derivatives.

The this compound scaffold is a valuable starting point for the development of chemical probes for a diverse range of biological targets. The examples provided herein for tubulin, HDACs, and the dual modulation of sEH/PPARγ illustrate the versatility of this chemical structure. The detailed protocols offer a foundation for researchers to synthesize and evaluate novel this compound derivatives to further explore complex biological systems and to advance drug discovery efforts.

References

High-Throughput Screening Assays for N-benzylbenzamide Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzylbenzamide analogues represent a versatile class of small molecules with demonstrated activity against a range of biological targets, making them promising candidates for drug discovery in oncology, neurodegenerative diseases, and metabolic disorders. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of these analogues to identify potent and selective modulators of specific cellular pathways. This document provides detailed application notes and protocols for key HTS assays relevant to the known biological activities of this compound derivatives, including inhibition of tubulin polymerization, butyrylcholinesterase (BChE), and soluble epoxide hydrolase (sEH), as well as modulation of peroxisome proliferator-activated receptor-gamma (PPARγ) and sirtuin 1 (SIRT1) activation.

Tubulin Polymerization Inhibition Assays

Application Note:

This compound derivatives have been identified as potent inhibitors of tubulin polymerization, a clinically validated anti-cancer strategy.[1][2] These agents bind to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3][4] The following protocols describe two common HTS methods to identify and characterize tubulin polymerization inhibitors.

Data Presentation:
Compound IDR1R2A549 IC50 (nM)HCT116 IC50 (nM)MCF-7 IC50 (nM)HeLa IC50 (nM)Tubulin Polymerization Inhibition IC50 (µM)
20a HH45 ± 3.152 ± 4.538 ± 2.961 ± 5.2>40
20b 3-OCH3H15 ± 1.212 ± 0.918 ± 1.527 ± 2.12.1 ± 0.1
20c 4-OCH3H35 ± 2.841 ± 3.331 ± 2.549 ± 4.115.3 ± 1.2
MY-1388 (various)(various)918(not reported)140.62
Compound 12d (various)(various)28(not reported)(not reported)87(not reported)

Data for compounds 20a, 20b, and 20c from[5]. Data for MY-1388 from[6]. Data for compound 12d from[1].

Experimental Protocols:

1.1. Turbidity-Based Tubulin Polymerization Assay

This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules. The change in turbidity is monitored as an increase in optical density at 340 nm.[7][8]

  • Materials:

    • Lyophilized tubulin (>99% pure)

    • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

    • GTP solution (100 mM in water)

    • Glycerol

    • Test compounds (this compound analogues) and controls (e.g., Nocodazole, DMSO)

    • 96-well clear, flat-bottom microplate

    • Temperature-controlled microplate reader

  • Procedure:

    • Reagent Preparation: On ice, prepare a tubulin polymerization mix containing GTB, 1 mM GTP, and 10% glycerol.

    • Compound Plating: Prepare serial dilutions of test compounds and controls in the tubulin polymerization mix. The final DMSO concentration should be kept below 1%.

    • Assay Initiation: Add tubulin to the compound-containing wells to a final concentration of 1-3 mg/mL.

    • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

    • Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate of polymerization (Vmax) is determined from the steepest slope. The IC50 value is calculated by plotting the percentage of inhibition (relative to DMSO control) against the logarithm of the inhibitor concentration.

1.2. Fluorescence-Based Tubulin Polymerization Assay

This assay utilizes a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized tubulin, resulting in an increase in fluorescence intensity.[9]

  • Materials:

    • Same as turbidity assay, with the addition of a fluorescent reporter dye (e.g., DAPI).

    • Black, 96-well microplate

    • Fluorescence microplate reader

  • Procedure:

    • Follow steps 1-3 of the turbidity-based assay protocol, adding the fluorescent dye to the tubulin polymerization mix at the manufacturer's recommended concentration.

    • Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/450 nm for DAPI) every 30-60 seconds for 60-90 minutes.

    • Data Analysis: Similar to the turbidity assay, calculate Vmax and IC50 values based on the rate of fluorescence increase.

Visualization:

G cluster_pathway Tubulin Polymerization Inhibition Pathway cluster_workflow HTS Workflow for Tubulin Inhibitors NBBA This compound Analogue Tubulin α/β-Tubulin Dimers NBBA->Tubulin Binds to Colchicine Site MT Microtubule Tubulin->MT Polymerization Spindle Mitotic Spindle Disruption MT->Spindle Assembly Arrest G2/M Phase Arrest Spindle->Arrest Checkpoint Activation Apoptosis Apoptosis Arrest->Apoptosis Prolonged Arrest Leads to Prepare Prepare Reagents (Tubulin, Buffers, GTP) Plate Plate Compounds & Controls Prepare->Plate Initiate Add Tubulin to Initiate Polymerization Plate->Initiate Read Measure Signal (Absorbance or Fluorescence) Initiate->Read Analyze Data Analysis (Vmax, IC50) Read->Analyze

Caption: Tubulin inhibition pathway and HTS workflow.

Butyrylcholinesterase (BChE) Inhibition Assay

Application Note:

Inhibition of BChE is a therapeutic strategy for managing the symptoms of Alzheimer's disease. This compound derivatives have been identified as potent and selective BChE inhibitors. The Ellman's method is a robust and widely used colorimetric assay for screening BChE inhibitors in a high-throughput format.[10][11]

Data Presentation:
Compound IDBChE IC50 (µM)AChE IC50 (µM)Selectivity Index (AChE/BChE)
Salicylanilide 5c 2.4(not specified)(not specified)
Peptoid 5a 28>500>17.8
Peptoid 5d 40>500>12.5
Rivastigmine (varied)56.10(varied)

Data for Salicylanilide 5c from[12]. Data for Peptoids 5a and 5d from[13]. Data for Rivastigmine from[12].

Experimental Protocol:

2.1. Ellman's Method for BChE Inhibition

This assay measures the activity of BChE by quantifying the production of thiocholine from the substrate butyrylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that is measured spectrophotometrically at 412 nm.[10][14]

  • Materials:

    • Human or equine serum Butyrylcholinesterase (BChE)

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in buffer)

    • Butyrylthiocholine iodide (BTCI) solution (75 mM in water)

    • Test compounds (this compound analogues) and controls (e.g., Rivastigmine, DMSO)

    • 96-well clear, flat-bottom microplate

    • Microplate reader

  • Procedure:

    • Reagent Preparation: Prepare working solutions of BChE, DTNB, and BTCI in phosphate buffer.

    • Assay Plating: In a 96-well plate, add in the following order:

      • Phosphate buffer

      • Test compound solution at various concentrations

      • BChE enzyme solution

      • DTNB solution

    • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for a short period (e.g., 5-15 minutes) to allow for inhibitor-enzyme interaction.

    • Reaction Initiation: Add the BTCI substrate solution to all wells to start the reaction.

    • Data Acquisition: Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader.

    • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the rate in the presence of the inhibitor to the rate of the uninhibited control. IC50 values are calculated from a dose-response curve.

Visualization:

G cluster_pathway Cholinergic Synapse and BChE Inhibition cluster_workflow Ellman's Assay Workflow Presynaptic Presynaptic Neuron ACh_Vesicle ACh Vesicles Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft ACh Release ACh_Receptor ACh Receptors Synaptic_Cleft->ACh_Receptor ACh Binding BChE BChE Synaptic_Cleft->BChE ACh Postsynaptic Postsynaptic Neuron ACh_Receptor->Postsynaptic Signal Transduction Choline Choline + Butyrate BChE->Choline Hydrolysis NBBA This compound Analogue NBBA->BChE Inhibition Prepare Prepare Reagents (Buffer, DTNB, BTCI) Plate Plate Compounds, Enzyme & DTNB Prepare->Plate Preincubate Pre-incubate Plate->Preincubate Initiate Add Substrate (BTCI) Preincubate->Initiate Read Measure Absorbance at 412 nm Initiate->Read Analyze Data Analysis (Rate, % Inhibition, IC50) Read->Analyze

Caption: Cholinergic synapse and Ellman's assay workflow.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Application Note:

Soluble epoxide hydrolase (sEH) is a therapeutic target for cardiovascular and inflammatory diseases. Inhibition of sEH increases the levels of beneficial epoxyeicosatrienoic acids (EETs). This compound derivatives have been developed as potent sEH inhibitors.[15] A fluorescence-based HTS assay is a sensitive method for identifying sEH inhibitors.[16][17]

Data Presentation:
Compound IDHuman sEH IC50 (nM)Murine sEH IC50 (nM)
Urea 1 3.16.0
Compound 5a 0.7 ± 0.1(not specified)
Compound 14c 300(not specified)
AUDA (positive control) 13.3 ± 0.8(not specified)

Data for Urea 1 from[18]. Data for Compound 5a from[19]. Data for Compound 14c from[15][20]. Data for AUDA from[21].

Experimental Protocol:

3.1. Fluorescence-Based sEH Inhibition Assay

This assay uses a substrate that, upon hydrolysis by sEH, undergoes an intramolecular cyclization to release a fluorescent product.[22]

  • Materials:

    • Recombinant human sEH

    • Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

    • Fluorescent substrate (e.g., PHOME)

    • Test compounds (this compound analogues) and controls (e.g., AUDA, DMSO)

    • Black, 96- or 384-well microplate

    • Fluorescence microplate reader

  • Procedure:

    • Reagent Preparation: Prepare working solutions of sEH and the fluorescent substrate in assay buffer.

    • Compound Plating: Dispense test compounds at various concentrations into the microplate wells.

    • Enzyme Addition: Add the sEH enzyme solution to the wells.

    • Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature.[17]

    • Reaction Initiation: Add the fluorescent substrate solution to all wells.

    • Data Acquisition: Measure the fluorescence intensity over time (kinetic mode) or at a fixed endpoint after a specific incubation period (e.g., 30 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for PHOME-derived product).[22]

    • Data Analysis: Calculate the rate of reaction or endpoint fluorescence for each well. Determine the percentage of inhibition relative to the vehicle control and calculate IC50 values from a dose-response curve.

Visualization:

G cluster_pathway sEH Signaling Pathway cluster_workflow Fluorescence-Based sEH Assay Workflow Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase EETs EETs (Epoxyeicosatrienoic acids) CYP_Epoxygenase->EETs Beneficial_Effects Vasodilation, Anti-inflammation EETs->Beneficial_Effects sEH sEH EETs->sEH DHETs DHETs (Dihydroxyeicosatrienoic acids) sEH->DHETs Hydrolysis NBBA This compound Analogue NBBA->sEH Inhibition Reduced_Effects Reduced Beneficial Effects DHETs->Reduced_Effects Prepare Prepare Reagents (Buffer, sEH, Substrate) Plate Plate Compounds & Enzyme Prepare->Plate Preincubate Pre-incubate Plate->Preincubate Initiate Add Substrate Preincubate->Initiate Read Measure Fluorescence Initiate->Read Analyze Data Analysis (% Inhibition, IC50) Read->Analyze

Caption: sEH signaling pathway and HTS assay workflow.

Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Modulation Assay

Application Note:

PPARγ is a nuclear receptor that plays a key role in adipogenesis and glucose metabolism, making it a target for type 2 diabetes treatments. Some this compound analogues have been identified as dual sEH inhibitors and PPARγ modulators.[15][20] A common cell-based assay to screen for PPARγ agonists is to measure their ability to induce adipogenesis in preadipocyte cell lines.[23]

Data Presentation:
Compound IDPPARγ EC50 (µM)
Compound 14c 0.3
Rosiglitazone (positive control) (varied, potent agonist)
Compound 3a (varied)
Compound 7a (varied)
Compound 7j (varied)

Data for Compound 14c from[15][20]. Data for compounds 3a, 7a, and 7j from[24].

Experimental Protocol:

4.1. Adipogenesis Assay in 3T3-L1 Cells

This assay assesses the ability of compounds to induce the differentiation of 3T3-L1 preadipocytes into mature adipocytes, a process driven by PPARγ activation. Differentiation is typically visualized by staining intracellular lipid droplets with Oil Red O.

  • Materials:

    • 3T3-L1 preadipocyte cell line

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Differentiation medium (e.g., DMEM with 10% FBS, insulin, dexamethasone, and IBMX)

    • Test compounds (this compound analogues) and controls (e.g., Rosiglitazone, DMSO)

    • Oil Red O staining solution

    • 96-well cell culture plates

    • Microscope and/or plate reader for quantification

  • Procedure:

    • Cell Seeding: Seed 3T3-L1 preadipocytes in a 96-well plate and grow to confluence.

    • Induction of Differentiation: Replace the growth medium with differentiation medium containing various concentrations of the test compounds or controls.

    • Maturation: After 2-3 days, replace the medium with a maturation medium (typically containing insulin) with the test compounds, and culture for an additional 2-3 days, replenishing the medium as needed.

    • Staining: After 7-10 days of differentiation, fix the cells and stain with Oil Red O solution to visualize lipid droplets.

    • Quantification: Elute the Oil Red O dye from the cells and measure the absorbance at a specific wavelength (e.g., 500 nm) using a microplate reader.

    • Data Analysis: Normalize the absorbance readings to control wells and plot against the compound concentration to determine the EC50 value for adipogenesis induction.

Visualization:

G cluster_pathway PPARγ Signaling in Adipogenesis cluster_workflow Adipogenesis Assay Workflow NBBA This compound Analogue (Agonist) PPARG PPARγ/RXR Heterodimer NBBA->PPARG Binds and Activates PPRE PPRE (PPAR Response Element) PPARG->PPRE Binds to DNA Gene_Expression Target Gene Expression PPRE->Gene_Expression Adipogenesis Adipogenesis Gene_Expression->Adipogenesis Lipid_Droplets Lipid Droplet Accumulation Adipogenesis->Lipid_Droplets Seed Seed 3T3-L1 Preadipocytes Induce Induce Differentiation with Compounds Seed->Induce Mature Mature Adipocytes Induce->Mature Stain Stain with Oil Red O Mature->Stain Quantify Quantify Lipid Accumulation Stain->Quantify Analyze Data Analysis (EC50) Quantify->Analyze

Caption: PPARγ signaling and adipogenesis assay workflow.

Sirtuin 1 (SIRT1) Activation Assay

Application Note:

SIRT1 is a NAD+-dependent deacetylase that regulates various cellular processes, including metabolism, inflammation, and aging. Activation of SIRT1 is a potential therapeutic strategy for metabolic and age-related diseases.[25][26] High-throughput screening can identify novel SIRT1 activating compounds (STACs).

Experimental Protocol:

5.1. Fluorescence-Based SIRT1 Deacetylase Assay

This assay utilizes a fluorogenic substrate that contains an acetylated lysine residue. Upon deacetylation by SIRT1, the substrate can be cleaved by a developer, releasing a fluorescent molecule.

  • Materials:

    • Recombinant human SIRT1

    • NAD+

    • Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine and a fluorescent quencher)

    • Developer solution

    • Test compounds (this compound analogues) and controls (e.g., Resveratrol, DMSO)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

    • Black, 96- or 384-well microplate

    • Fluorescence microplate reader

  • Procedure:

    • Reagent Preparation: Prepare working solutions of SIRT1, NAD+, and the fluorogenic substrate in assay buffer.

    • Compound Plating: Add test compounds at various concentrations to the microplate wells.

    • Reaction Mix Addition: Add a reaction mixture containing SIRT1 and the fluorogenic substrate to the wells.

    • Reaction Initiation: Add NAD+ to all wells to start the deacetylation reaction.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).

    • Development: Add the developer solution to stop the enzymatic reaction and generate the fluorescent signal.

    • Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Data Analysis: Calculate the percentage of SIRT1 activation relative to the vehicle control. Determine EC50 values from a dose-response curve.

Visualization:

G cluster_pathway SIRT1 Activation Pathway cluster_workflow SIRT1 Activation Assay Workflow NBBA This compound Analogue (Activator) SIRT1 SIRT1 NBBA->SIRT1 Enhances Activity Substrate Acetylated Substrate (e.g., PGC-1α, FOXO) SIRT1->Substrate Deacetylates Deacetylated_Substrate Deacetylated Substrate Metabolic_Benefits Improved Metabolism, Reduced Inflammation Deacetylated_Substrate->Metabolic_Benefits Leads to Prepare Prepare Reagents (SIRT1, Substrate, NAD+) Plate Plate Compounds Prepare->Plate Add_Mix Add SIRT1/Substrate Mix Plate->Add_Mix Initiate Add NAD+ Add_Mix->Initiate Incubate Incubate Initiate->Incubate Develop Add Developer Incubate->Develop Read Measure Fluorescence Develop->Read Analyze Data Analysis (% Activation, EC50) Read->Analyze

References

Application Notes and Protocols: Preparation of N-benzylbenzamide Derivatives as PPARγ Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of N-benzylbenzamide derivatives as modulators of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose and lipid metabolism. The protocols outlined below detail the chemical synthesis of these compounds and the biological assays required to determine their efficacy and mechanism of action.

Introduction

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated nuclear receptor that plays a crucial role in adipogenesis, insulin sensitivity, and inflammation.[1][2] Thiazolidinediones (TZDs), a class of PPARγ agonists, have been used to treat type 2 diabetes, but their use has been limited by side effects. This has driven the search for novel PPARγ modulators with improved safety profiles. This compound derivatives have emerged as a promising scaffold for the development of such modulators.[3][4][5] This document provides detailed methodologies for the preparation and characterization of these derivatives.

Chemical Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a straightforward amidation reaction between a substituted benzoic acid and a substituted benzylamine. A general synthetic scheme is presented below, followed by a detailed experimental protocol.

General Synthetic Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Conditions benzoic_acid Substituted Benzoic Acid product This compound Derivative benzoic_acid->product Amidation benzylamine Substituted Benzylamine benzylamine->product reagents Coupling Agent (e.g., HATU, HOBt) Base (e.g., DIPEA) Solvent (e.g., DMF) Room Temperature

Caption: General reaction scheme for the synthesis of this compound derivatives.

Experimental Protocol: General Procedure for the Synthesis of this compound Derivatives

This protocol is adapted from the synthesis of related compounds and provides a general method for the amidation reaction.

Materials:

  • Substituted benzoic acid (1.0 eq)

  • Substituted benzylamine (1.0 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq)

  • N,N'-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted benzoic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the substituted benzylamine (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x) and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound derivative.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation of this compound Derivatives as PPARγ Modulators

The following protocols describe the key in vitro assays to assess the PPARγ modulatory activity of the synthesized this compound derivatives.

Experimental Workflow for Biological Evaluation

G start Synthesized This compound Derivatives assay1 PPARγ Luciferase Reporter Assay start->assay1 assay2 3T3-L1 Adipocyte Differentiation Assay start->assay2 data_analysis Data Analysis (EC50/IC50, Gene Expression) assay1->data_analysis assay3 Quantitative Real-Time PCR (qPCR) of Target Genes assay2->assay3 assay3->data_analysis end Identification of Lead Compounds data_analysis->end

Caption: Workflow for the biological evaluation of this compound derivatives.

Protocol 1: PPARγ Luciferase Reporter Assay

This assay measures the ability of the compounds to activate the PPARγ receptor, leading to the expression of a luciferase reporter gene.

Materials:

  • HEK293T cells (or other suitable cell line)

  • pBIND-hPPARγ LBD plasmid (expressing a fusion protein of the GAL4 DNA-binding domain and the human PPARγ ligand-binding domain)

  • pG5luc plasmid (containing a luciferase reporter gene under the control of a GAL4-responsive promoter)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • DMEM supplemented with 10% FBS

  • This compound derivatives (test compounds)

  • Rosiglitazone (positive control)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in DMEM with 10% FBS and incubate overnight.

  • Transfection: Co-transfect the cells with the pBIND-hPPARγ LBD and pG5luc plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing the test compounds at various concentrations. Include a positive control (rosiglitazone) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a Luciferase Assay System and a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration and determine the EC₅₀ value.

Protocol 2: 3T3-L1 Adipocyte Differentiation Assay

This assay assesses the ability of the compounds to induce the differentiation of pre-adipocytes into mature adipocytes, a key function of PPARγ activation.

Materials:

  • 3T3-L1 pre-adipocytes

  • DMEM supplemented with 10% bovine calf serum (BCS)

  • Differentiation medium I (DMI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Differentiation medium II (DMII): DMEM with 10% FBS and 10 µg/mL insulin.

  • This compound derivatives (test compounds)

  • Rosiglitazone (positive control)

  • Oil Red O staining solution

  • Formalin (10%)

  • 60% isopropanol

Procedure:

  • Cell Culture: Culture 3T3-L1 pre-adipocytes in DMEM with 10% BCS until they reach confluence.

  • Induction of Differentiation: Two days post-confluence (Day 0), replace the medium with DMI containing the test compounds or controls.

  • Medium Change: On Day 2, replace the medium with DMII containing the test compounds or controls.

  • Maintenance: From Day 4 onwards, replace the medium every two days with fresh DMII containing the test compounds or controls.

  • Staining: On Day 8-10, wash the cells with PBS and fix with 10% formalin for 1 hour.

  • Wash the cells with water and then with 60% isopropanol.

  • Stain the cells with Oil Red O solution for 10-20 minutes to visualize lipid droplets.

  • Wash the cells with water and visualize the stained lipid droplets by microscopy.

  • Quantification: For quantitative analysis, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at 510 nm.

Protocol 3: Quantitative Real-Time PCR (qPCR) for PPARγ Target Gene Expression

This protocol measures the effect of the compounds on the expression of known PPARγ target genes, such as Fabp4 (aP2) and Adipoq (adiponectin).

Materials:

  • Differentiated 3T3-L1 adipocytes (from Protocol 2)

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • SYBR Green qPCR Master Mix

  • Primers for target genes (Pparg, Fabp4, Adipoq) and a reference gene (e.g., Actb, Gapdh)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Treat differentiated 3T3-L1 adipocytes with test compounds for 24-48 hours. Extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using SYBR Green Master Mix, specific primers for the target and reference genes, and the synthesized cDNA as a template.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression of the target genes in compound-treated cells compared to vehicle-treated cells, normalized to the reference gene.

Data Presentation

The quantitative data obtained from the biological assays should be summarized in a clear and structured format for easy comparison of the activity of different this compound derivatives.

Table 1: PPARγ Modulatory Activity of this compound Derivatives

Compound IDPPARγ Luciferase Assay EC₅₀ (µM)Adipocyte Differentiation (Fold change vs. Vehicle)Fabp4 Gene Expression (Fold change vs. Vehicle)Adipoq Gene Expression (Fold change vs. Vehicle)
Derivative 1
Derivative 2
Derivative 3
Rosiglitazone

Data should be presented as mean ± SD from at least three independent experiments.

PPARγ Signaling Pathway

PPARγ, upon activation by a ligand, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the regulation of their transcription.[6][7] This signaling pathway is central to the regulation of adipogenesis, lipid metabolism, and insulin sensitivity.[2]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand This compound Derivative (Ligand) pparg PPARγ ligand->pparg Activation complex PPARγ-RXR Heterodimer pparg->complex rxr RXR rxr->complex ppre PPRE (DNA Response Element) complex->ppre Binding transcription Transcription Regulation ppre->transcription target_genes Target Genes (e.g., Fabp4, Adipoq) transcription->target_genes

References

Troubleshooting & Optimization

How to improve the reaction yield of N-Benzylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the reaction yield of N-Benzylbenzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common methods include the Schotten-Baumann reaction, direct catalytic amidation, and coupling agent-mediated amidation.[1][2][3] The Schotten-Baumann reaction involves reacting benzylamine with benzoyl chloride in the presence of a base.[4][5] Direct catalytic amidation is a greener approach that combines benzoic acid and benzylamine, typically at elevated temperatures with a catalyst to remove water.[2][6]

Q2: My Schotten-Baumann reaction is giving a low yield. What are the likely causes?

A2: Low yields in the Schotten-Baumann reaction can stem from several issues:

  • Hydrolysis of Benzoyl Chloride : Benzoyl chloride is highly reactive towards water, which converts it to benzoic acid, a common byproduct that reduces the yield.[7] It is critical to use anhydrous solvents and reagents.[7]

  • Protonation of Benzylamine : The reaction generates hydrochloric acid (HCl) as a byproduct. Without a base to neutralize it, the HCl will protonate the nucleophilic benzylamine, rendering it unreactive.[7][8]

  • Incomplete Reaction : The reaction may not have reached completion due to insufficient reaction time, improper temperature, or poor mixing, especially in a two-phase system.[7]

Q3: What is the function of the base in the Schotten-Baumann reaction?

A3: The base, typically aqueous sodium hydroxide or pyridine, serves two essential purposes.[9] Firstly, it neutralizes the hydrochloric acid byproduct, which prevents the protonation of the amine reactant.[8] Secondly, by consuming the acid, it helps to drive the reaction equilibrium towards the formation of the amide product.[8]

Q4: Why is my direct catalytic amidation of benzoic acid and benzylamine failing or proceeding very slowly?

A4: This reaction can be challenging due to the formation of a stable and unreactive ammonium carboxylate salt from the acidic benzoic acid and the basic benzylamine.[6][10] To overcome this, the reaction typically requires heating to a temperature high enough to break the salt and eliminate water.[6] A catalyst is often necessary, and continuous removal of the water byproduct, for instance with a Dean-Stark apparatus, is crucial to drive the reaction forward.[2]

Q5: What are the most common impurities in my crude this compound, and how can they be removed?

A5: Common impurities include unreacted starting materials (benzylamine, benzoic acid) and byproducts like benzoic acid from the hydrolysis of benzoyl chloride.[7] Benzoic acid can be effectively removed during the workup by washing the organic layer with an aqueous basic solution, such as sodium bicarbonate. The benzoic acid is deprotonated to form sodium benzoate, which is soluble in the aqueous layer and can be separated.[7] Final purification is typically achieved through recrystallization or silica gel column chromatography.[11]

Q6: How can I monitor the progress of the synthesis reaction?

A6: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[1][12] By spotting the starting materials and the reaction mixture on a TLC plate and eluting with a suitable solvent system (e.g., a mixture of ethyl acetate and hexane), you can visualize the consumption of reactants and the formation of the product.[12][13] The reaction is considered complete when the starting material spot is no longer visible.[12]

Troubleshooting Guide for Low Reaction Yield

Low product yield is a common issue in this compound synthesis. The following diagnostic flowchart can help identify and resolve potential problems.

TroubleshootingFlowchart start Low Yield Observed method Which synthesis method? start->method workup Problem in Work-up / Purification? start->workup Reaction appears complete (by TLC) sb_path Schotten-Baumann (Benzoyl Chloride) method->sb_path Schotten-Baumann da_path Direct Amidation (Benzoic Acid) method->da_path Direct Amidation workup_cause1 Possible Cause: Product Loss During Extraction workup->workup_cause1 workup_cause2 Possible Cause: Product Loss During Recrystallization workup->workup_cause2 sb_cause1 Possible Cause: Moisture Contamination sb_path->sb_cause1 sb_cause2 Possible Cause: Ineffective Base / Amine Protonation sb_path->sb_cause2 sb_sol1 Solution: - Use anhydrous solvents. - Dry all glassware thoroughly. - Run under inert atmosphere (N2/Ar). sb_cause1->sb_sol1 sb_sol2 Solution: - Ensure sufficient base (e.g., NaOH) is used. - Ensure vigorous stirring for biphasic reactions. sb_cause2->sb_sol2 da_cause1 Possible Cause: Water Not Removed da_path->da_cause1 da_cause2 Possible Cause: Ammonium Salt Formation da_path->da_cause2 da_sol1 Solution: - Use Dean-Stark trap or molecular sieves. - Ensure reaction temperature is high enough. da_cause1->da_sol1 da_sol2 Solution: - Increase reaction temperature. - Ensure catalyst is active and present. da_cause2->da_sol2 work_sol1 work_sol1 workup_cause1->work_sol1 workup_sol1 Solution: - Perform multiple extractions with smaller solvent volumes. - Ensure correct pH during washes. work_sol2 work_sol2 workup_cause2->work_sol2 workup_sol2 Solution: - Use minimum amount of hot solvent for dissolution. - Cool slowly to maximize crystal formation.

Caption: Troubleshooting flowchart for low this compound yield.

Comparison of Synthesis Methods

The selection of a synthetic method depends on factors like available starting materials, required purity, and green chemistry considerations. The table below summarizes quantitative data from various reported methods.

MethodReactantsCatalyst/ReagentSolventTemperatureTimeYield (%)Reference(s)
PPh₃/I₂ MediatedBenzoic Acid + BenzylaminePPh₃, I₂, Et₃NCH₂Cl₂0°C to RT10 min99%[14]
NiCl₂ CatalyzedBenzoic Acid + Benzylamine10 mol% NiCl₂Toluene110°C20 h99.2%[10]
Boric Acid CatalyzedBenzoic Acid + Benzylamine1 mol% Boric AcidTolueneReflux20 h89%[2]
ZrCp₂Cl₂ CatalyzedBenzoic Acid + Benzylamine10 mol% ZrCp₂Cl₂p-XyleneRefluxN/A72%[15]
Oxidative AmidationBenzaldehyde + BenzylamineCu-MOF, NCS, TBHPCH₃CN65°C2 h75%[16]

Detailed Experimental Protocols

Protocol 1: Schotten-Baumann Reaction

This protocol is a classic method for forming this compound from benzoyl chloride and benzylamine.

SchottenBaumannWorkflow start Start: Prepare Reagents step1 1. Dissolve benzylamine and NaOH in a water/dichloromethane mixture. start->step1 step2 2. Cool the mixture to 0°C in an ice bath. step1->step2 step3 3. Add benzoyl chloride dropwise with vigorous stirring. step2->step3 step4 4. Allow to warm to room temperature and stir until reaction is complete (monitor by TLC). step3->step4 step5 5. Separate the organic layer. Wash with dilute HCl, then NaHCO₃, then brine. step4->step5 step6 6. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate solvent. step5->step6 step7 7. Purify the crude product by recrystallization (e.g., from ethanol/water). step6->step7 end_node End: Obtain Pure this compound step7->end_node

Caption: Experimental workflow for the Schotten-Baumann synthesis.

Methodology:

  • In a flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 eq) in a biphasic solvent system of dichloromethane and water (e.g., 1:1 ratio).

  • Add sodium hydroxide (e.g., 2.0 eq) to the aqueous phase and stir vigorously.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirring mixture. The reaction is exothermic and the temperature should be maintained.[1]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC.[1]

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[12]

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[1]

  • Purify the crude solid by recrystallization from a suitable solvent like an ethanol/water mixture.[11]

Protocol 2: Boric Acid-Catalyzed Direct Amidation

This protocol describes a greener synthesis method that produces water as the only byproduct.[2]

BoricAcidWorkflow start Start: Prepare Reagents step1 1. Combine benzoic acid, boric acid, and toluene in a round-bottom flask. start->step1 step2 2. Add benzylamine to the mixture. step1->step2 step3 3. Equip the flask with a Dean-Stark trap and a reflux condenser. step2->step3 step4 4. Heat the mixture to reflux and collect water until the reaction is complete (monitor by TLC). step3->step4 step5 5. Cool the reaction mixture to room temperature. step4->step5 step6 6. Pour the mixture into hexanes to precipitate the product. step5->step6 step7 7. Collect the solid product by vacuum filtration and wash with cold hexanes. step6->step7 end_node End: Obtain Pure this compound step7->end_node

Caption: Experimental workflow for boric acid-catalyzed synthesis.

Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer, add benzoic acid (1.0 eq), boric acid (1-10 mol%), and toluene.[2]

  • Stir the mixture for approximately 10 minutes.[2]

  • Add benzylamine (1.05 eq) to the flask.[2]

  • Attach a Dean-Stark apparatus and a reflux condenser to the flask.

  • Heat the mixture to reflux using an oil bath. Water will begin to collect in the Dean-Stark trap.[2]

  • Continue heating at reflux until the theoretical amount of water is collected or TLC analysis shows complete consumption of the starting material.[2]

  • Allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing hexanes to precipitate the this compound product.[2]

  • Collect the white solid by vacuum filtration, wash with cold hexanes, and dry to obtain the purified product.

References

Troubleshooting common problems in N-Benzylbenzamide crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of N-Benzylbenzamide.

Troubleshooting Guides

This section addresses specific issues that may arise during the crystallization of this compound in a question-and-answer format.

Problem: My this compound will not dissolve in the hot solvent.

Answer:

This issue typically arises from using an insufficient volume of solvent or selecting an inappropriate solvent for this compound.

  • Insufficient Solvent: Gradually add small increments of the hot solvent to your mixture with continuous stirring and heating until the solid completely dissolves. Be mindful to use the minimum amount of hot solvent necessary to achieve a saturated solution, as excess solvent will lead to a lower yield.[1]

  • Inappropriate Solvent: If a large volume of solvent has been added without dissolution, the solvent is likely unsuitable. In this case, the solvent should be evaporated, and a different solvent system should be selected. This compound, a white to off-white crystalline solid, generally exhibits moderate solubility in organic solvents like ethanol and dichloromethane and is less soluble in water.[2]

Problem: No crystals have formed after cooling the solution.

Answer:

The absence of crystal formation upon cooling can be attributed to several factors, including a dilute solution or the need for nucleation to initiate crystal growth.

  • Induce Crystallization:

    • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass can serve as nucleation sites for crystal formation.[3][4]

    • Seeding: If available, add a single, pure crystal of this compound to the solution. This "seed" crystal will act as a template for further crystal growth.[3][4]

  • Increase Concentration: If induction methods are unsuccessful, your solution may be too dilute. Gently reheat the solution to evaporate a portion of the solvent, thereby increasing the concentration of this compound. Allow the concentrated solution to cool again.

  • Further Cooling: If crystals still do not form at room temperature, cool the solution in an ice bath to further decrease the solubility of the compound and promote crystallization.[3]

Problem: The this compound has "oiled out" instead of forming crystals.

Answer:

"Oiling out" is the separation of the solute as a liquid layer instead of a solid crystalline lattice. This phenomenon can occur if the solution is too concentrated, cooled too rapidly, or if there are significant impurities present which can depress the melting point of the compound.[3] The melting point of pure this compound is 104-106 °C.[5]

  • Slow Down Cooling: Reheat the solution until the oil completely redissolves. To prevent the solution from becoming supersaturated too quickly, allow it to cool more slowly. This can be achieved by letting the flask cool to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can also promote slower cooling.

  • Dilute the Solution: Add a small amount of additional hot solvent to the redissolved solution to slightly lower the concentration.

  • Solvent System Modification: Consider using a different solvent or a co-solvent system to alter the solubility characteristics of the this compound.

Problem: The crystals formed too quickly.

Answer:

Rapid crystal formation, often referred to as "crashing out," can trap impurities within the crystal lattice, which diminishes the effectiveness of the purification.[6] Ideal crystallization is a slow process that allows for the formation of a pure and well-ordered crystal structure.

  • Reheat and Dilute: If your compound crystallizes too rapidly, reheat the mixture to redissolve the solid. Add a small amount of additional hot solvent to slightly decrease the saturation and then allow the solution to cool more slowly.[6]

Problem: The resulting crystals are colored or appear impure.

Answer:

The presence of color or other visible impurities in the recrystallized product indicates that the initial material contained either insoluble or colored impurities that were not effectively removed.

  • Hot Filtration: If you observe insoluble particles in the hot solution, a hot filtration step is necessary. This involves filtering the hot solution before allowing it to cool, which removes the insoluble impurities.

  • Activated Charcoal: For colored impurities, a small amount of activated charcoal can be added to the hot solution. The charcoal will adsorb the colored impurities. The charcoal is then removed via hot filtration before cooling the solution. Use activated charcoal sparingly, as it can also adsorb some of the desired product, potentially reducing the overall yield.

  • Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of this compound?

A1: A good recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. For N-benzyl amides, common solvents to consider for initial screening include ethanol, methanol, acetone, or mixtures such as ethyl acetate/hexane.[7] this compound is known to be moderately soluble in ethanol and dichloromethane.[2]

Q2: How can I improve the yield of my crystallization?

A2: To maximize your crystal yield, ensure you are using the minimum amount of hot solvent required to fully dissolve the this compound. Excess solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Also, allowing the solution to cool to a low temperature, such as in an ice bath, will further decrease the solubility and increase the yield of solid crystals.

Q3: My crystals are very small and needle-like. How can I grow larger crystals?

A3: The formation of small, needle-like crystals is often a result of rapid crystal growth. To encourage the growth of larger, more well-defined crystals, the rate of cooling should be slowed down. Allowing the solution to cool to room temperature undisturbed before moving it to a colder environment is a key step. Using a slightly more dilute solution can also help to slow down the crystallization process.

Q4: How do I perform a hot filtration correctly?

A4: To perform a successful hot filtration and avoid premature crystallization in the funnel:

  • Use a stemless or short-stemmed funnel.

  • Use fluted filter paper to increase the surface area for filtration.

  • Preheat the funnel and the receiving flask by placing them on a hot plate or by washing them with hot solvent immediately before filtering your solution.

  • Pour the hot solution through the preheated setup as quickly as possible.

Quantitative Data

Table 1: Solubility of Benzamide in Various Solvents at Different Temperatures

SolventTemperature (°C)Solubility ( g/100g solvent)
Methanol 2015.5
4031.0
6058.0
Ethanol 208.5
4018.0
6036.0
Ethyl Acetate 203.0
407.5
6017.0
Water 200.35
400.8
601.8

Note: This data is for benzamide and is intended to serve as an illustrative guide for this compound.

Experimental Protocols

Single-Solvent Recrystallization of this compound

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent. Ethanol is often a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil with stirring. Continue to add the hot solvent in small portions until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration as previously described into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat source and cover it with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should commence during this time.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the formation of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals on the filter paper by drawing air through the funnel for several minutes. The crystals can then be transferred to a watch glass for further drying.

Visualizations

The following diagrams illustrate logical workflows for troubleshooting common crystallization problems.

Troubleshooting_No_Crystals Start No Crystals Formed Check_Concentration Is the solution concentrated enough? Start->Check_Concentration Induce_Crystallization Induce Crystallization (Scratch/Seed) Check_Concentration->Induce_Crystallization Yes Evaporate_Solvent Gently heat to evaporate some solvent Check_Concentration->Evaporate_Solvent No Cool_Further Cool in an ice bath Induce_Crystallization->Cool_Further Evaporate_Solvent->Cool_Further Success Crystals Formed Cool_Further->Success

Caption: Troubleshooting workflow for when no crystals form.

Troubleshooting_Oiling_Out Start Compound 'Oiled Out' Reheat Reheat solution to redissolve the oil Start->Reheat Add_Solvent Add a small amount of additional hot solvent Reheat->Add_Solvent Slow_Cooling Allow to cool slowly to room temperature Add_Solvent->Slow_Cooling Ice_Bath Place in an ice bath Slow_Cooling->Ice_Bath Success Crystals Formed Ice_Bath->Success

Caption: Troubleshooting workflow for when the compound "oils out".

References

Technical Support Center: Optimization of N-Benzylation of Amides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-benzylation of amides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for this important transformation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the N-benzylation of amides in a question-and-answer format.

Question 1: I am observing low or no yield of my desired N-benzylated amide. What are the potential causes and how can I improve the yield?

Answer: Low or no product yield is a common issue that can stem from several factors. Systematically evaluating your reaction setup can help identify the root cause.

  • Inadequate Base: The deprotonation of the amide is a critical step, as the amide nitrogen is not very nucleophilic.[1]

    • Troubleshooting: If you are using a weak base like triethylamine or pyridine, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or potassium carbonate (K₂CO₃).[1][2] The choice of base can be critical and is often dependent on the specific catalytic system and substrates used.

  • Reaction Conditions: Sub-optimal temperature and reaction time can significantly impact yield.

    • Troubleshooting: If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 40-60 °C or higher, depending on the method) can increase the reaction rate.[1][3] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

  • Moisture and Air Sensitivity: Many reagents used in N-benzylation, particularly strong bases and some catalysts, are sensitive to moisture and air.

    • Troubleshooting: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Reagent Quality: The purity and reactivity of your starting materials and reagents are crucial.

    • Troubleshooting: Use freshly opened or properly stored reagents. Verify the quality of your amide, benzylating agent (benzyl halide or benzyl alcohol), and catalyst.

  • Catalyst Inactivity: If using a catalytic system, the catalyst may be inactive or poisoned.

    • Troubleshooting: Ensure the catalyst is handled and stored correctly. In some cases, catalyst activation may be necessary. If catalyst poisoning is suspected (e.g., by sulfur-containing impurities), purify the starting materials.

Question 2: I am observing significant side products. How can I improve the selectivity of my reaction?

Answer: The formation of side products can complicate purification and reduce the yield of the desired product. Common side reactions include O-alkylation and poly-benzylation.

  • O-alkylation vs. N-alkylation: Amide anions are ambident nucleophiles, meaning they can react at either the nitrogen or the oxygen atom.

    • Troubleshooting: The choice of base and solvent can influence the N/O selectivity. Generally, polar aprotic solvents like DMF or THF favor N-alkylation. Using a strong base like NaH to fully deprotonate the amide can also favor N-alkylation.[4]

  • Poly-benzylation: If the newly formed secondary amide is more reactive than the starting primary amide, dibenzylation can occur.

    • Troubleshooting: Carefully control the stoichiometry of the benzylating agent. Using a slight excess of the amide relative to the benzylating agent can help minimize this side reaction.

Question 3: I am having difficulty purifying my N-benzylated amide. What are the best practices for purification?

Answer: Purification can be challenging due to the presence of unreacted starting materials, side products, and catalyst residues.

  • Column Chromatography: This is the most common method for purifying N-benzylated amides.[1]

    • Troubleshooting: Use an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation on a silica gel column.[1] Monitor the fractions by TLC. For basic products that may streak on silica, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can improve separation.[5]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

    • Troubleshooting: Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Aqueous Work-up: A proper aqueous work-up is crucial to remove inorganic salts and water-soluble impurities.

    • Troubleshooting: After quenching the reaction, perform extractions with an appropriate organic solvent. Washing the combined organic layers with brine can help remove residual water.

Frequently Asked Questions (FAQs)

Q1: What is the difference between using a benzyl halide and benzyl alcohol as the benzylating agent?

A1: Benzyl halides (e.g., benzyl bromide, benzyl chloride) are typically more reactive electrophiles and are often used with a strong base like NaH.[6] Benzyl alcohols are considered more environmentally friendly "green" reagents. Their use in N-benzylation often proceeds via a "hydrogen borrowing" mechanism, which requires a catalyst (e.g., based on Ni, Pd, Ru, Co) and typically generates water as the only byproduct.[3][7][8]

Q2: How do I choose the right catalyst for N-benzylation with benzyl alcohol?

A2: The choice of catalyst depends on factors such as cost, availability, substrate scope, and desired reaction conditions. Transition metal catalysts based on cobalt, ruthenium, palladium, and iridium have all been shown to be effective.[9] Cobalt-based catalysts can be a more cost-effective option.[7] The specific ligand used with the metal can also significantly influence the catalyst's activity and selectivity.

Q3: Can I run the N-benzylation of amides under solvent-free conditions?

A3: Yes, solvent-free (neat) reaction conditions have been successfully employed for the N-benzylation of amides, particularly in catalyst-based systems using benzyl alcohol.[2] Microwave irradiation has also been used to facilitate solvent-free N-alkylation of amides.[10]

Q4: How can I monitor the progress of my reaction?

A4: The most common and convenient method for monitoring the reaction is Thin-Layer Chromatography (TLC).[1] Use a suitable eluent system to separate the starting materials from the product. Staining with an appropriate agent (e.g., potassium permanganate) or visualization under UV light can help identify the different spots. For more quantitative analysis, techniques like GC-MS or LC-MS can be used.

Data Presentation

Table 1: Comparison of Catalytic Systems for the N-Benzylation of Benzamide with Benzyl Alcohol

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Ni/SiO₂-Al₂O₃10K₂CO₃Neat1756098[2]
Co-L5@C-8001.9 (Co)KOHToluene1302487[9]
Pd(OAc)₂5K₂CO₃Neat180-75[11]
NHC-P Ir complex0.5Cs₂CO₃---High Yields[11]
RuCl₂(PPh₃)₃---210-High Conversion[11]

Experimental Protocols

Protocol 1: General Procedure for N-Benzylation using Benzyl Bromide and NaH [6]

  • Preparation: Under an inert atmosphere (argon or nitrogen), add the amide (1.0 eq.) to a flame-dried round-bottom flask containing a magnetic stir bar and anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting amide is consumed.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Catalytic N-Benzylation using Benzyl Alcohol and a Cobalt Catalyst [7]

  • Preparation: In a reaction vessel, combine the amide (0.5 mmol), benzyl alcohol (0.55 mmol), the cobalt catalyst (e.g., Co-L5@C-800, 60 mg), and potassium hydroxide (KOH, 0.3 mmol).

  • Reaction Setup: Add the solvent (e.g., toluene, 3 mL) and seal the vessel. Purge with an inert gas (e.g., argon).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 115-130 °C) and stir for the specified time (e.g., 24 hours).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Mandatory Visualization

TroubleshootingWorkflow Start Problem: Low or No Product Yield Cause1 Inadequate Base Start->Cause1 Potential Cause Cause2 Sub-optimal Conditions Start->Cause2 Potential Cause Cause3 Moisture/Air Sensitivity Start->Cause3 Potential Cause Cause4 Poor Reagent Quality Start->Cause4 Potential Cause Cause5 Catalyst Inactivity Start->Cause5 Potential Cause Solution1 Solution: Use stronger base (NaH, KOtBu) Cause1->Solution1 Solution2 Solution: Increase temperature, optimize time Cause2->Solution2 Solution3 Solution: Use anhydrous solvents, inert atmosphere Cause3->Solution3 Solution4 Solution: Use pure, fresh reagents Cause4->Solution4 Solution5 Solution: Check catalyst handling and storage Cause5->Solution5

Caption: Troubleshooting workflow for low yield in N-benzylation of amides.

References

Identifying and minimizing side products in N-Benzylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side products in N-Benzylbenzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound via the Schotten-Baumann reaction?

A1: The most frequently encountered side products in the synthesis of this compound from benzoyl chloride and benzylamine include:

  • Benzoic Acid: This impurity arises from the hydrolysis of unreacted benzoyl chloride or the hydrolysis of the this compound product, especially under harsh reaction or workup conditions.[1][2]

  • Dibenzylamide (N,N-Dibenzoylbenzylamine): Over-acylation of the benzylamine can lead to the formation of this diacylated byproduct. This is more likely to occur if an excess of benzoyl chloride is used or if the reaction temperature is too high.[1][3]

  • Unreacted Starting Materials: Residual benzoyl chloride and benzylamine can contaminate the final product if the reaction does not go to completion.[4]

  • Salts: Neutralization of the hydrochloric acid byproduct with a base (e.g., sodium hydroxide) will form a salt (e.g., sodium chloride) that is typically removed during the aqueous workup.[2]

Q2: How can I minimize the formation of benzoic acid during the synthesis?

A2: To minimize the formation of benzoic acid, consider the following strategies:

  • Use Anhydrous Conditions: Benzoyl chloride is highly reactive towards water. Ensure that all glassware is dry and use anhydrous solvents to prevent hydrolysis of the starting material.[2]

  • Control Reaction Temperature: The reaction is exothermic.[5][6] Maintaining a low temperature, for instance by using an ice bath, can help to reduce the rate of hydrolysis and other side reactions.[2]

  • Optimize Workup Procedure: During the workup, washing the crude product with a dilute base, such as a sodium bicarbonate solution, can effectively remove acidic impurities like benzoic acid by converting it to the water-soluble sodium benzoate salt.[1][4]

Q3: What causes the formation of an oily product instead of a solid precipitate?

A3: The formation of an oily product often indicates the presence of significant impurities that depress the melting point of the desired this compound.[1] It is recommended to attempt purification of a small sample by recrystallization to see if a solid product can be obtained.[1] Analytical techniques such as NMR or mass spectrometry can be employed to identify the major components of the oil and guide further troubleshooting.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Ensure sufficient reaction time and efficient stirring, especially in a biphasic system, to maximize contact between reactants.[3][7]
Hydrolysis of benzoyl chloride.[7]Use anhydrous solvents and reagents, and add the benzoyl chloride slowly to a cooled reaction mixture.[2][5]
Product loss during workup.[2][3]Optimize the extraction and recrystallization steps. Avoid using an excessive amount of solvent during recrystallization to minimize product loss in the mother liquor.[2]
Presence of Benzoic Acid Impurity Hydrolysis of benzoyl chloride or the amide product.[1]During workup, wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic benzoic acid.[4]
Formation of N,N-Dibenzoylbenzylamine Use of excess benzoyl chloride.Use a stoichiometric amount or a slight excess of benzylamine relative to benzoyl chloride.[3]
High reaction temperature or use of a strong base.[1]Maintain a low reaction temperature and consider using a milder base.[1]
Multiple Spots on TLC Plate Presence of unreacted starting materials and/or side products.[4]Confirm the identity of the spots by co-spotting with starting materials. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Purify the crude product using recrystallization or column chromatography.[4][8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Conditions

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

  • Reactant Preparation: In a flask, dissolve benzylamine (1.0 equivalent) in a suitable organic solvent such as dichloromethane.[9]

  • Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the flask to create a biphasic system.[3][9]

  • Acylation: While vigorously stirring the mixture at a low temperature (e.g., 0-5 °C in an ice bath), slowly add benzoyl chloride (1.05 equivalents) dropwise.[2][4]

  • Reaction: Continue stirring at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with a dilute HCl solution (to remove excess benzylamine), a saturated sodium bicarbonate solution (to remove benzoic acid), and brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[3][4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Benzylamine in Dichloromethane B Add Aqueous NaOH Solution A->B Biphasic System C Cool to 0-5 °C B->C D Slowly Add Benzoyl Chloride C->D Vigorous Stirring E Stir at Room Temperature (1-2h) D->E F Separate Organic Layer E->F G Wash with Dilute HCl F->G H Wash with Sat. NaHCO3 G->H I Wash with Brine H->I J Dry and Concentrate I->J K Recrystallization J->K L Pure this compound K->L side_product_formation cluster_reactants Starting Materials BenzoylChloride Benzoyl Chloride N_Benzylbenzamide This compound (Desired Product) BenzoylChloride->N_Benzylbenzamide Reaction with Benzylamine BenzoicAcid Benzoic Acid (Side Product) BenzoylChloride->BenzoicAcid Hydrolysis (e.g., with H2O) Benzylamine Benzylamine Benzylamine->N_Benzylbenzamide N_Benzylbenzamide->BenzoicAcid Hydrolysis Dibenzylamide N,N-Dibenzoylbenzylamine (Side Product) N_Benzylbenzamide->Dibenzylamide Reaction with excess Benzoyl Chloride

References

Technical Support Center: Purification of Crude N-Benzylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude N-Benzylbenzamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the purification process.

Data Presentation: Purification Parameters

The following table summarizes typical quantitative data for the purification of crude this compound. These values can serve as a starting point for developing a purification strategy.

Purification TechniqueParameterValuePurity AchievedTypical Yield (%)
Recrystallization Solvent SystemEthanol/Water>98%65-85%
Initial SolventHot Ethanol
Anti-solventHot Water
Column Chromatography Stationary PhaseSilica Gel>99%85-99%
Eluent System 1 (Isocratic)Hexane:Ethyl Acetate (85:15)>99%~91%[1]
Eluent System 2 (Gradient)10-40% Ethyl Acetate in Hexane>99%95-99%[2]
TLC Mobile Phase30% Ethyl Acetate in HexaneN/AN/A
TLC Rf Value~0.37[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Recrystallization Troubleshooting

Question: My this compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.

  • Solution 1: Add more of the primary solvent. Re-heat the solution until the oil fully dissolves. Add a small amount of additional hot primary solvent (e.g., ethanol) to decrease the saturation and then allow it to cool slowly.

  • Solution 2: Ensure slow cooling. Rapid cooling can promote oiling. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.

  • Solution 3: Use a different solvent system. If the problem persists, the chosen solvent system may not be appropriate.

Question: No crystals are forming after the solution has cooled. How can I induce crystallization?

Answer: A lack of crystal formation is usually due to either the solution not being sufficiently saturated or the absence of nucleation sites for crystal growth to begin.

  • Solution 1: Induce nucleation. Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide a surface for crystals to start forming.

  • Solution 2: Seeding. If you have a pure crystal of this compound, add a tiny amount to the solution to act as a "seed" for crystallization.

  • Solution 3: Concentrate the solution. If the solution is too dilute, gently heat it to evaporate some of the solvent, thereby increasing the concentration of the this compound. Then, allow it to cool again.

Question: The yield of my recrystallized this compound is very low. What are the common causes?

Answer: A low yield can result from several factors during the recrystallization process.

  • Cause 1: Using too much solvent. Using an excess of the solvent will result in a significant amount of your product remaining dissolved in the mother liquor after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to just dissolve the crude product.

  • Cause 2: Premature crystallization. If the product crystallizes during hot filtration, you will lose a portion of your yield.

    • Solution: Use a pre-heated funnel and filter flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.

  • Cause 3: Incomplete crystallization. Not allowing enough time for crystallization or not cooling the solution to a low enough temperature can result in a lower yield.

    • Solution: Allow the solution to cool slowly to room temperature and then place it in an ice bath for at least 30 minutes to maximize crystal formation.

Column Chromatography Troubleshooting

Question: I am seeing poor separation between my this compound and an impurity on the TLC plate. How can I improve this?

Answer: Poor separation is typically due to an inappropriate solvent system.

  • Solution 1: Optimize the eluent system. Systematically test different ratios of your solvents (e.g., hexane and ethyl acetate) using TLC. Aim for an Rf value of 0.2-0.4 for this compound for the best separation on a column.[3]

  • Solution 2: Try a different solvent system. If adjusting the ratio of your current solvents doesn't work, consider using a different solvent combination.

Question: The product is streaking on my TLC plate and on the column. What is causing this?

Answer: Streaking is often caused by the compound being too polar for the chosen eluent, overloading the sample, or interactions with the silica gel.

  • Solution 1: Adjust the eluent polarity. Increase the polarity of the eluent by adding a more polar solvent (e.g., more ethyl acetate).

  • Solution 2: Add a modifier. For amides, which can sometimes interact with the acidic silica gel, adding a small amount of a modifier like triethylamine (~0.1-1%) to the eluent can help to reduce streaking.

  • Solution 3: Load less sample. Overloading the column can lead to broad, streaky bands. As a general rule, use a silica gel to crude material ratio of at least 30:1 (w/w).[3]

Question: My crude this compound is not very soluble in the eluent for loading onto the column. What should I do?

Answer: For compounds with low solubility in the eluent, a technique called "dry loading" is recommended.

  • Solution: Dry loading. Dissolve your crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and then evaporate the solvent completely to get a dry, free-flowing powder of your compound adsorbed onto the silica. This powder can then be carefully added to the top of your packed column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product synthesized via the Schotten-Baumann reaction?

A1: The most common impurities are typically unreacted starting materials, such as benzoic acid and benzylamine, and byproducts like N-benzoylbenzamide (a diacylated product) which can form if an excess of benzoyl chloride is used.[4]

Q2: Which purification method is better for this compound: recrystallization or column chromatography?

A2: The choice of method depends on the nature and quantity of the impurities. Recrystallization is often a more straightforward and scalable method for removing small amounts of impurities that have significantly different solubilities than this compound.[5] For complex mixtures or when very high purity is required, column chromatography is the preferred technique.[5]

Q3: What is a good starting solvent system for the recrystallization of this compound?

A3: A mixture of ethanol and water is a commonly used and effective solvent system.[6] this compound is soluble in hot ethanol, and the addition of hot water as an anti-solvent reduces its solubility, promoting crystallization upon cooling.

Q4: How can I monitor the fractions during column chromatography?

A4: The most common method is to use thin-layer chromatography (TLC).[5] By spotting small amounts of each collected fraction on a TLC plate and running it in an appropriate solvent system, you can identify which fractions contain the pure this compound. The aromatic nature of this compound allows for easy visualization of the spots under a UV lamp (254 nm).[7]

Q5: My purified this compound is an oil instead of a solid. What should I do?

A5: An oily product can be due to the presence of residual solvent or impurities that lower the melting point. First, try removing any volatile impurities under a high vacuum. If the product remains an oil, it can be purified by column chromatography. Dissolve the oil in a minimal amount of a suitable solvent before loading it onto the column.[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol/Water

This protocol describes a general procedure for the recrystallization of crude this compound using an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hotplate with stirring capability

  • Glass stirring rod

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Allow the crystals to dry completely on the filter paper or transfer them to a watch glass for further drying.

Protocol 2: Purification by Column Chromatography

This protocol provides a general method for the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Hexane

  • Ethyl Acetate

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine an optimal eluent system by running TLC plates of the crude material in various ratios of hexane and ethyl acetate. A good starting point is a 3:1 hexane:ethyl acetate mixture. The ideal eluent should give an Rf value of approximately 0.2-0.4 for this compound.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a flat and even bed. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the column. Alternatively, perform a dry loading as described in the troubleshooting section.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., 85:15 hexane:ethyl acetate or a gradient starting with a lower polarity).

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Monitoring: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification of crude this compound.

PurificationWorkflow Crude Crude this compound TLC TLC Analysis to Assess Purity and Determine Method Crude->TLC Decision Choose Purification Method TLC->Decision Recrystallization Recrystallization Decision->Recrystallization Impurities have different solubility ColumnChromatography Column Chromatography Decision->ColumnChromatography Complex mixture or high purity needed Dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) Recrystallization->Dissolve PackColumn Pack Silica Gel Column ColumnChromatography->PackColumn Cool Slow Cooling and Crystallization Dissolve->Cool FilterWash Filter and Wash Crystals Cool->FilterWash PureProduct Pure this compound FilterWash->PureProduct LoadSample Load Crude Sample PackColumn->LoadSample Elute Elute with Solvent System (e.g., Hexane/EtOAc) LoadSample->Elute CollectFractions Collect and Monitor Fractions (TLC) Elute->CollectFractions CombineEvaporate Combine Pure Fractions and Evaporate Solvent CollectFractions->CombineEvaporate CombineEvaporate->PureProduct Analysis Purity Analysis (HPLC, NMR, MP) PureProduct->Analysis

Caption: General workflow for the purification of crude this compound.

References

Overcoming poor solubility of N-Benzylbenzamide in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of N-Benzylbenzamide in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a white to off-white crystalline solid that is poorly soluble in water but shows moderate to good solubility in several organic solvents.[1][2] One source reports an aqueous solubility of 4.01 g/L at 20°C[3]; however, this is likely an overestimate, as other sources consistently refer to it as insoluble or poorly soluble in water.[4][5] It is advisable to empirically determine its aqueous solubility for your specific experimental conditions.

Q2: Which organic solvents are recommended for preparing a stock solution of this compound?

For preparing a concentrated stock solution, polar aprotic solvents are highly recommended. Dimethyl sulfoxide (DMSO) and acetone are effective solvents for this compound.[3][5]

Q3: I observe precipitation when I dilute my this compound stock solution into an aqueous buffer. What is happening and how can I prevent this?

This is a common issue known as "crashing out" and occurs because this compound is significantly less soluble in the aqueous buffer than in the organic stock solution. When the stock solution is diluted, the concentration of the organic solvent decreases, and the aqueous environment can no longer keep the compound dissolved, leading to precipitation.[5]

To prevent this, you can try the following:

  • Optimize the final concentration of the organic solvent: Keep the final concentration of the co-solvent (e.g., DMSO) in your assay as low as possible to avoid solvent-induced artifacts or toxicity, but high enough to maintain solubility.[6][7]

  • Modify your dilution technique: Instead of adding the aqueous buffer to your stock solution, add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This promotes rapid mixing and prevents localized high concentrations of the compound that can initiate precipitation.[8]

  • Use a higher concentration stock solution: This allows for the addition of a smaller volume of the organic solvent to the aqueous buffer, minimizing the overall percentage of the co-solvent.[6]

Q4: Can I use surfactants to improve the solubility of this compound in my aqueous assay medium?

Yes, using surfactants is a viable strategy. Surfactants form micelles that can encapsulate hydrophobic compounds like this compound, thereby increasing their apparent solubility in aqueous solutions.[5] The choice of surfactant and its concentration should be carefully optimized for your specific assay to avoid interference with the biological system.

Troubleshooting Guide: Precipitate Formation in Experimental Assays

Issue Possible Cause Troubleshooting Steps
Precipitate forms immediately upon dilution of the stock solution. The compound's solubility limit in the final aqueous buffer is exceeded.- Decrease the final concentration of this compound in your assay.- Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, if your experimental system can tolerate it.- Add the stock solution to the aqueous buffer while vortexing vigorously.
The solution becomes cloudy or a precipitate forms over time. The compound is slowly precipitating out of a supersaturated solution.- Check the stability of your final working solution over the time course of your experiment.- Consider using a solubility-enhancing excipient like a cyclodextrin to form an inclusion complex.[4]
Inconsistent results between experiments. Variability in the preparation of the compound solution.- Ensure the stock solution is fully dissolved before each use. If crystals are visible, gently warm and sonicate to redissolve.- Prepare fresh working solutions for each experiment.- Standardize the dilution procedure to ensure consistency.

Quantitative Solubility Data

Solvent Solubility Notes
Acetone25 mg/mLClear, colorless solution.[3]
Dimethyl Sulfoxide (DMSO)9.80-10.20 mg/mLClear to slightly hazy, colorless to yellow solution.[3]
Water4.01 g/L at 20°CThis value is reported by one supplier but may be an overestimation.[3] It is recommended to verify this experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays

This protocol provides a general procedure for preparing this compound solutions for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile cell culture medium

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).

    • Vortex the tube vigorously until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare the Final Working Solution:

    • Determine the final concentration of this compound required for your experiment.

    • Calculate the volume of the stock solution needed.

    • Pre-warm the required volume of cell culture medium to 37°C.

    • While vigorously vortexing the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.

    • Ensure the final concentration of DMSO in the working solution is compatible with your cell line (typically ≤ 0.5%, but ideally ≤ 0.1% for sensitive cells or long-term assays).[7]

    • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol 2: In Vitro Tubulin Polymerization Assay

This protocol is adapted from standard procedures to assess the inhibitory effect of this compound derivatives on tubulin polymerization.[2][9][10][11]

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP stock solution (100 mM)

  • Glycerol

  • This compound derivative (dissolved in DMSO)

  • Positive control (e.g., colchicine)

  • Vehicle control (DMSO)

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

  • 96-well plates

Procedure:

  • Preparation of Reagents:

    • Prepare the polymerization buffer (General Tubulin Buffer with 1 mM GTP and 10% glycerol). Keep on ice.

    • Prepare a stock solution of the this compound derivative in 100% DMSO.

    • Prepare serial dilutions of the test compound in polymerization buffer. The final DMSO concentration should be kept constant and low (e.g., < 2%).

  • Assay Protocol:

    • Reconstitute tubulin in ice-cold polymerization buffer to the desired final concentration (e.g., 3 mg/mL). Keep on ice.

    • In a pre-chilled 96-well plate, add the diluted this compound derivative, positive control, or vehicle control.

    • Add the tubulin solution to each well to initiate the reaction.

    • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

    • Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60-90 minutes).

    • The rate of polymerization is proportional to the change in absorbance. Calculate the percentage of inhibition relative to the vehicle control.

Signaling Pathways and Experimental Workflows

cluster_solubilization Solubilization Workflow start This compound Powder stock Prepare Concentrated Stock (e.g., 10-50 mM in 100% DMSO) start->stock dilution Dilute Dropwise into Vortexing Aqueous Buffer stock->dilution working Final Working Solution (e.g., in cell culture medium) dilution->working troubleshoot Precipitation? dilution->troubleshoot assay Perform Experimental Assay working->assay troubleshoot->working No optimize Optimize Co-solvent %, Lower Concentration, Use Surfactants troubleshoot->optimize Yes optimize->dilution

Caption: A logical workflow for the solubilization of this compound.

cluster_tubulin Tubulin Polymerization Inhibition Pathway nbb This compound Derivatives tubulin α/β-Tubulin Heterodimers nbb->tubulin Binds to Colchicine Site microtubules Microtubule Formation tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Assembly microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Signaling pathway for tubulin polymerization inhibition.

cluster_ppar Dual sEH/PPARγ Modulation Pathway nbb_deriv This compound Derivatives seh Soluble Epoxide Hydrolase (sEH) nbb_deriv->seh Inhibition pparg PPARγ nbb_deriv->pparg Activation eets Epoxyeicosatrienoic Acids (EETs) seh->eets Metabolizes eets->pparg Activation gene_exp Target Gene Expression (e.g., related to glucose metabolism and inflammation) pparg->gene_exp therapeutic_effects Improved Insulin Sensitivity Anti-inflammatory Effects gene_exp->therapeutic_effects

Caption: Dual modulation of sEH and PPARγ signaling pathways.[12][13][14]

cluster_mTOR mTOR Signaling Pathway Modulation nbb_deriv This compound Derivatives mtorc1 mTORC1 nbb_deriv->mtorc1 Inhibition p70s6k p70S6K mtorc1->p70s6k four_ebp1 4E-BP1 mtorc1->four_ebp1 autophagy Autophagy mtorc1->autophagy protein_synthesis Protein Synthesis p70s6k->protein_synthesis four_ebp1->protein_synthesis cell_growth Cell Growth and Proliferation protein_synthesis->cell_growth

Caption: Modulation of the mTOR signaling pathway.[15][16][17]

cluster_tyrosinase Tyrosinase Inhibition Pathway nbb_deriv This compound Derivatives tyrosinase Tyrosinase nbb_deriv->tyrosinase Inhibition dopa L-DOPA tyrosinase->dopa Hydroxylation dopaquinone Dopaquinone tyrosinase->dopaquinone Oxidation tyrosine L-Tyrosine tyrosine->dopa dopa->dopaquinone melanin Melanin Synthesis dopaquinone->melanin pigmentation Hyperpigmentation melanin->pigmentation

Caption: Inhibition of the tyrosinase-mediated melanin synthesis pathway.[18][19][20][21]

References

Technical Support Center: Enhancing the Metabolic Stability of N-Benzylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with N-Benzylbenzamide derivatives. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work aimed at improving the metabolic stability of this important chemical scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic liabilities of the this compound scaffold?

A1: The this compound scaffold possesses several potential sites for metabolic transformation, primarily mediated by Cytochrome P450 (CYP) enzymes. The most common metabolic hotspots include:

  • Aromatic Hydroxylation: Both the benzamide and the N-benzyl aromatic rings are susceptible to oxidation, typically at the para-position.

  • Benzylic Oxidation: The methylene bridge connecting the nitrogen to the phenyl group is a primary site for hydroxylation, which can lead to further oxidation or cleavage.

  • N-Dealkylation: Cleavage of the benzyl group from the amide nitrogen is a common metabolic pathway.

  • Amide Hydrolysis: While generally more stable than esters, the amide bond can undergo hydrolysis, breaking the molecule into a benzoic acid and a benzylamine derivative.

Q2: What are the initial steps to assess the metabolic stability of my this compound derivative?

A2: The initial assessment of metabolic stability is typically performed using in vitro assays. The two most common primary assays are:

  • Liver Microsomal Stability Assay: This is a high-throughput screen to evaluate Phase I metabolic stability, particularly CYP-mediated oxidation. It provides key parameters like in vitro half-life (t½) and intrinsic clearance (CLint).

  • Hepatocyte Stability Assay: This assay uses intact liver cells, providing a more comprehensive metabolic profile that includes both Phase I and Phase II (conjugation) pathways.

Q3: My compound is rapidly metabolized in the microsomal stability assay. What are the common strategies to improve its stability?

A3: If your this compound derivative shows high clearance in the microsomal assay, several structural modification strategies can be employed to enhance its metabolic stability:

  • Blocking Metabolic Hotspots:

    • Fluorination: Introducing fluorine atoms, particularly at the para-position of the aromatic rings, can block sites of hydroxylation due to the strength of the C-F bond.[1]

    • Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions (e.g., the benzylic position) can slow down the rate of CYP-mediated bond cleavage, a phenomenon known as the Kinetic Isotope Effect.

  • Modifying Lipophilicity: Reducing the overall lipophilicity of the molecule can decrease its affinity for metabolic enzymes. This can be achieved by introducing polar functional groups.

  • Bioisosteric Replacement:

    • Amide Bond Replacement: Replacing the central amide bond with more stable bioisosteres like 1,2,3-triazoles, oxadiazoles, or retro-amides can prevent amide hydrolysis and alter the molecule's electronic properties.[2][3][4]

    • Aromatic Ring Analogs: Replacing the phenyl rings with heteroaromatic rings (e.g., pyridine, pyrimidine) can alter the electronic properties and reduce susceptibility to oxidation.

Q4: How do I interpret the data from my in vitro metabolic stability assays?

A4: The key parameters obtained from in vitro metabolic stability assays are the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Half-life (t½): This is the time it takes for 50% of the parent compound to be metabolized. A longer half-life indicates greater metabolic stability.

  • Intrinsic Clearance (CLint): This represents the intrinsic ability of the liver to metabolize a drug. A lower CLint value is desirable for a drug candidate.

These parameters are used to rank-order compounds and to predict in vivo pharmacokinetic properties.

Troubleshooting Guides for In Vitro Metabolic Stability Assays

This section provides solutions to common problems encountered during microsomal and hepatocyte stability assays.

Microsomal Stability Assay Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Compound disappears almost instantly (at t=0 or first time point) 1. High metabolic rate of the compound.2. Non-enzymatic degradation (chemical instability in the buffer).3. Strong, non-specific binding to microsomes or plate.1. Reduce the microsomal protein concentration and/or shorten the incubation times.2. Run a control incubation without the NADPH regenerating system. Significant compound loss in this control indicates chemical instability.3. Include a protein-binding assessment. Consider using a lower lipophilicity analog if binding is high.
No metabolism observed, even for control compounds 1. Inactive microsomes.2. Inactive NADPH regenerating system.1. Use a new batch of microsomes and verify their activity with a known positive control substrate.2. Prepare a fresh NADPH regenerating system immediately before the experiment.
High variability between replicate experiments 1. Inconsistent pipetting of microsomes or compound.2. Poor solubility of the test compound in the incubation buffer.3. Inconsistent quenching of the reaction at different time points.1. Ensure proper mixing of microsomal stock before pipetting. Use calibrated pipettes.2. Check the solubility of the compound. The final concentration of organic solvent (e.g., DMSO) should typically be ≤ 0.5%.3. Ensure rapid and consistent addition of the quenching solution (e.g., cold acetonitrile) at each time point.
In vitro data does not correlate with in vivo findings 1. Significant metabolism by non-CYP enzymes (Phase II).2. Extrahepatic metabolism (metabolism in tissues other than the liver).3. Active transport processes (uptake or efflux) are significant in vivo.1. Perform a hepatocyte stability assay to assess the contribution of both Phase I and Phase II enzymes.2. Consider using S9 fractions from other tissues like the intestine or kidney.3. Use in vitro models like Caco-2 cells to investigate drug transport.
Hepatocyte Stability Assay Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low cell viability 1. Improper thawing of cryopreserved hepatocytes.2. Mechanical stress during handling.1. Strictly follow the manufacturer's protocol for thawing hepatocytes.2. Handle cells gently; avoid vigorous pipetting or centrifugation at high speeds.
No metabolism of a known metabolized compound 1. Low metabolic activity of the hepatocyte batch.2. Inappropriate incubation conditions.1. Qualify each new batch of hepatocytes with known high and low clearance compounds.2. Ensure the incubator is maintained at 37°C with 5% CO2 and proper humidity.
Compound shows very low clearance (difficult to measure) 1. The compound is genuinely very stable.2. The incubation time is too short to observe significant turnover.1. Consider using a "hepatocyte relay" method, where the supernatant from one incubation is transferred to fresh hepatocytes for a subsequent incubation period, effectively extending the total incubation time.[5]2. Increase the incubation time (e.g., up to 4 or 6 hours).

Quantitative Data Summary

The following table presents in vitro metabolic stability data for a series of N-benzyl benzimidazole derivatives, which are structurally analogous to N-benzylbenzamides. This data illustrates the impact of structural modifications on metabolic stability.[6]

Compound ID Substitution on Benzyl Ring Substitution on Benzimidazole t½ (min) CLint,app (µL/min/mg protein)
1 4-FH15.245.6
2 2-Cl, 4-FH25.826.9
3 4-CF3H18.936.7
4 4-F5,6-di-Cl> 60< 11.6
5 2-Cl, 4-F5,6-di-Cl> 60< 11.6

Data is derived from a study on N-benzyl benzimidazole derivatives and is intended to be representative of the types of changes in metabolic stability that can be observed with structural modifications on a similar scaffold.[6]

Experimental Protocols

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard for quenching

  • 96-well plates

  • Incubator/shaker at 37°C

Procedure:

  • Prepare the test compound working solution by diluting the stock solution in buffer.

  • Add the liver microsome suspension to the wells of a 96-well plate.

  • Add the test compound to the wells and pre-incubate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.

  • Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Hepatocyte Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in a system containing both Phase I and Phase II enzymes.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Cryopreserved hepatocytes (e.g., human, rat)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Ice-cold acetonitrile with an internal standard

  • Coated 24- or 48-well plates

  • Incubator at 37°C with 5% CO2

Procedure:

  • Thaw the cryopreserved hepatocytes according to the manufacturer's protocol.

  • Determine cell viability and concentration.

  • Seed the hepatocytes in coated plates at a desired density (e.g., 0.5 x 10^6 cells/mL) and allow them to attach.

  • Prepare the test compound working solution in the incubation medium.

  • Remove the seeding medium and add the medium containing the test compound to initiate the incubation.

  • Incubate the plate at 37°C.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and terminate the reaction by adding ice-cold acetonitrile with an internal standard.

  • Process the samples by centrifugation to remove cell debris.

  • Analyze the supernatant by LC-MS/MS to measure the concentration of the parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) based on the disappearance rate of the compound.

Visualizations

Metabolic Pathways and Experimental Workflows

cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound Aromatic_Hydroxylation Aromatic Hydroxylation (on either ring) Parent->Aromatic_Hydroxylation Benzylic_Oxidation Benzylic Oxidation Parent->Benzylic_Oxidation N_Dealkylation N-Dealkylation Parent->N_Dealkylation Amide_Hydrolysis Amide Hydrolysis Parent->Amide_Hydrolysis Hydroxylated_Metabolite Hydroxylated Metabolite Aromatic_Hydroxylation->Hydroxylated_Metabolite Benzylic_Oxidation->Hydroxylated_Metabolite Conjugation Glucuronidation / Sulfation Hydroxylated_Metabolite->Conjugation Excretable_Conjugate Excretable Conjugate Conjugation->Excretable_Conjugate

Caption: Potential metabolic pathways for this compound derivatives.

Start Start Assay Prepare_Reagents Prepare Microsomes, Test Compound, and NADPH System Start->Prepare_Reagents Incubate Incubate at 37°C Prepare_Reagents->Incubate Time_Points Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) Incubate->Time_Points Quench Quench Reaction with Cold Acetonitrile + IS Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Calculate Calculate % Remaining, t½, and CLint Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for a microsomal stability assay.

cluster_sEH sEH Pathway AA Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase AA->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) sEH->DHETs NBBA_Inhibitor This compound Inhibitor NBBA_Inhibitor->sEH

Caption: Inhibition of the soluble epoxide hydrolase (sEH) pathway.

Ligand This compound (PPARγ Agonist) PPARg PPARγ Ligand->PPARg Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Transcription Target Gene Transcription (e.g., related to lipid metabolism) PPRE->Transcription

Caption: Activation of the PPARγ signaling pathway.

References

Optimizing the selectivity of N-benzylbenzamide derivatives for specific biological targets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the optimization of N-benzylbenzamide derivatives for specific biological targets.

Troubleshooting Guides

Problem 1: Low Selectivity of this compound Derivatives

Q: My this compound derivative is showing activity against multiple targets. How can I improve its selectivity?

A: Achieving high selectivity is a common challenge. The key lies in understanding the structure-activity relationships (SAR) of the this compound scaffold and how modifications to different parts of the molecule influence target binding. Consider the following strategies:

  • Substitutions on the Benzamide and Benzyl Rings: The nature and position of substituents on both the benzamide and benzyl rings are critical for determining selectivity.[1]

    • Electron-Withdrawing Groups: The placement of electron-withdrawing groups, such as a nitro group, can significantly impact biological efficacy and mechanism of action.[1] For instance, in some antischistosomal N-phenylbenzamides, electron-withdrawing groups were found to be beneficial for potency.[2]

    • Halogens and Methoxy Groups: The presence of a para-halogen (Cl, Br, I) or a methoxy group on the benzamide side chain has been shown to result in potent anti-proliferative activities in N-biphenyl-ylbenzamide analogs targeting Hsp90.

    • Steric Hindrance: Introducing sterically demanding moieties in the para position of the benzyl ring can alter the activity profile, as seen in dual soluble epoxide hydrolase (sEH)/peroxisome proliferator-activated receptor γ (PPARγ) modulators.[3]

  • Modifications to the Amide Linker: While less commonly explored, modifications to the amide bond itself or the introduction of different linkers can influence the conformational flexibility of the molecule and its interaction with the target protein.

  • Isosteric Replacements: Consider replacing certain functional groups with isosteres to improve selectivity and pharmacokinetic properties. For example, replacing a C=C bond with a N=N bond was explored in N-phenylbenzamide analogs to modulate cytotoxicity.[2]

Logical Workflow for Optimizing Selectivity

Start Start: Low Selectivity Derivative SAR Analyze Structure-Activity Relationship (SAR) Data Start->SAR Modify_Benzamide Modify Benzamide Ring (e.g., add EWGs) SAR->Modify_Benzamide Modify_Benzyl Modify Benzyl Ring (e.g., add halogens, bulky groups) SAR->Modify_Benzyl Modify_Linker Modify Amide Linker (e.g., change flexibility) SAR->Modify_Linker Synthesize Synthesize Analogs Modify_Benzamide->Synthesize Modify_Benzyl->Synthesize Modify_Linker->Synthesize Screen Screen for Selectivity (e.g., counter-screening assays) Synthesize->Screen Analyze Analyze Results Screen->Analyze Analyze->SAR Low Selectivity Optimized Optimized Selective Derivative Analyze->Optimized High Selectivity

Caption: A logical workflow for optimizing the selectivity of this compound derivatives.

Problem 2: Poor In Vitro Activity

Q: My synthesized this compound derivatives show low potency against my target of interest. What are the potential reasons and how can I address this?

A: Low in vitro activity can stem from several factors, from suboptimal structural features to experimental issues.

  • Pharmacophore Misfit: The derivative may not possess the optimal pharmacophoric features for strong binding to the target. Reviewing the SAR of related compounds is crucial. For instance, for dual sEH/PPARγ modulators, an ortho-trifluoromethylbenzyl substitution was found to be important for inhibitory activity on sEH.[3]

  • Poor Solubility: The compound's low solubility in the assay buffer can lead to an underestimation of its true potency. It is essential to ensure that the compound is fully dissolved. For long-term animal models, improving water solubility is a key optimization goal.[3]

  • Cell Permeability: For cell-based assays, the compound may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Metabolic Instability: The compound might be rapidly metabolized by enzymes present in the in vitro system (e.g., in cell lysates or microsomal preparations).[3]

Troubleshooting Workflow for Low In Vitro Activity

Start Low In Vitro Activity Check_Solubility Verify Compound Solubility in Assay Buffer Start->Check_Solubility Check_Permeability Assess Cell Permeability (for cell-based assays) Start->Check_Permeability Check_Stability Evaluate Metabolic Stability Start->Check_Stability Review_SAR Review SAR for Target Start->Review_SAR Modify_Structure Modify Structure Based on SAR Check_Solubility->Modify_Structure Check_Permeability->Modify_Structure Check_Stability->Modify_Structure Review_SAR->Modify_Structure High_Activity Improved In Vitro Activity Modify_Structure->High_Activity Compound This compound Derivative Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules Mitotic_Spindle Mitotic Spindle Assembly Microtubules->Mitotic_Spindle Cell_Cycle Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

References

Challenges in scaling up the synthesis of N-Benzylbenzamide for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of N-Benzylbenzamide

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of this compound for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of benzylamine with benzoyl chloride in the presence of a base, typically in a two-phase solvent system (e.g., an inert organic solvent and water).[1][2]

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[1] A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials (benzylamine and benzoyl chloride) from the this compound product. Visualizing the spots under UV light is effective as the key components are UV-active. For more precise and quantitative analysis, especially during process development, High-Performance Liquid Chromatography (HPLC) can be employed.[1]

Q3: What are the typical purification methods for this compound?

A3: The primary methods for purifying this compound are recrystallization and column chromatography.[2] Recrystallization is often a cost-effective and scalable method.[3] If significant impurities are present, column chromatography on silica gel may be necessary.[2]

Q4: My purification by recrystallization is resulting in an oil instead of a solid. What is happening and how can I fix it?

A4: This phenomenon is known as "oiling out," which occurs when the compound separates from the solution as a liquid because the solution is supersaturated at a temperature above the compound's melting point in that solvent.[3] To troubleshoot this, you can:

  • Increase the solvent volume: This helps to keep the compound dissolved at a lower temperature.[3]

  • Use a different solvent or a co-solvent system: A solvent in which the compound is less soluble may promote crystallization.[3]

  • Lower the crystallization temperature slowly: Rapid cooling can favor oiling out.

  • Scratch the inside of the flask: This can provide a surface for crystal nucleation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue 1: Low Product Yield or Incomplete Reaction
Potential Cause Suggested Solution
Insufficient Base Ensure at least one equivalent of base (e.g., NaOH, K₂CO₃) is used to neutralize the HCl byproduct. A moderate excess (1.2-1.5 eq) can be beneficial.[1]
Presence of Moisture Use anhydrous solvents and ensure glassware is thoroughly dried, especially if using moisture-sensitive reagents. Moisture can hydrolyze benzoyl chloride.[1]
Sub-optimal Temperature The reaction is often exothermic; cooling may be necessary during the addition of benzoyl chloride to control the reaction rate.[2] If the reaction is slow, a gradual increase in temperature might be required, while monitoring for byproduct formation.[4]
Poor Solubility of Reactants Choose a solvent system in which both reactants have reasonable solubility. For Schotten-Baumann conditions, a biphasic system with vigorous stirring is essential.[4]
Issue 2: Formation of Impurities and Side Products
Potential Cause Suggested Solution
Hydrolysis of Benzoyl Chloride This side reaction forms benzoic acid.[1] To minimize this, ensure anhydrous conditions and add benzoyl chloride to the reaction mixture containing benzylamine and the base. A wash with a mild aqueous base (e.g., NaHCO₃ solution) during work-up can remove benzoic acid.
Formation of N,N-dibenzoylbenzylamine This can occur if there is an excess of benzoyl chloride and forcing reaction conditions.[1] Use a controlled stoichiometry of benzoyl chloride (slight excess of benzylamine or 1:1 ratio).
Exothermic Reaction is Difficult to Control at Scale Poor heat dissipation in larger reactors can lead to runaway reactions and increased byproduct formation.[5] Use a jacketed reactor with efficient temperature control and add the benzoyl chloride slowly and sub-surface to manage the exotherm.
Issue 3: Difficulties in Product Purification
Potential Cause Suggested Solution
Co-precipitation of Salts During work-up, ensure all inorganic salts are fully dissolved in the aqueous phase before separation. Washing the organic layer with water and brine is crucial.[2]
Product is Irreversibly Adsorbed onto Silica Gel If using column chromatography, the amide product might strongly adsorb to acidic silica gel. Pre-treating the silica gel with a small amount of triethylamine in the eluent can help mitigate this.[6]
"Oiling Out" During Recrystallization This occurs when the compound separates as a liquid instead of a solid.[3] Increase the solvent volume, use a different solvent system, or cool the solution more slowly.[3]

Experimental Protocols

Lab-Scale Synthesis of this compound (Schotten-Baumann Conditions)
  • Preparation: In a round-bottom flask, dissolve benzylamine (1.0 eq) in a suitable organic solvent like dichloromethane (DCM) or diethyl ether. Add an aqueous solution of sodium hydroxide (e.g., 2M, 1.2 eq).[2]

  • Acylation: Cool the vigorously stirred biphasic mixture in an ice bath (0-5 °C). Add benzoyl chloride (1.05 eq) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 10 °C.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.[2]

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with dilute HCl (e.g., 1N), water, and brine to remove any unreacted base and salts.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).[2]

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield of this compound check_reaction Monitor Reaction by TLC/HPLC start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete complete Reaction Complete, Proceed to Work-up incomplete->complete No troubleshoot Troubleshoot Reaction Conditions incomplete->troubleshoot Yes increase_time Increase Reaction Time troubleshoot->increase_time increase_temp Increase Temperature troubleshoot->increase_temp check_base Check Base Stoichiometry/Activity troubleshoot->check_base check_moisture Ensure Anhydrous Conditions troubleshoot->check_moisture

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

Experimental Workflow for Synthesis and Purification

G A 1. Dissolve Benzylamine in Organic Solvent + Aq. Base B 2. Cool to 0-5 °C A->B C 3. Add Benzoyl Chloride Dropwise B->C D 4. Stir at Room Temperature (1-2h) Monitor by TLC C->D E 5. Work-up: Separate Layers, Wash with Acid, Water, Brine D->E F 6. Dry Organic Layer and Concentrate E->F G 7. Purify Crude Product (Recrystallization or Chromatography) F->G H Pure this compound G->H

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

How to resolve issues with N-benzylbenzamide precipitating out of solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of N-benzylbenzamide (C₁₄H₁₃NO) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is an organic compound featuring an amide functional group.[1] It typically appears as a white to off-white crystalline solid.[1][2] Its molecular weight is approximately 211.26 g/mol , and it has a melting point in the range of 104-107 °C.[3] It is a useful precursor in synthetic organic chemistry for applications in pharmaceuticals or as an intermediate in the synthesis of more complex molecules.[1]

Q2: What are the general solubility characteristics of this compound?

This compound is known for its moderate solubility in organic solvents like ethanol and dichloromethane, while being less soluble in water.[1] It is soluble in acetone, with a reported solubility of 25 mg/mL.[4][5] The key to preventing precipitation is understanding that its solubility is highly dependent on the solvent used and the solution's temperature. Like many organic solids, its solubility increases significantly in a suitable hot solvent and decreases upon cooling.

Q3: What are the primary causes of unintended this compound precipitation?

Precipitation, often referred to as "crashing out," typically occurs for one of the following reasons:

  • Supersaturation: The concentration of this compound in the solvent exceeds its solubility limit at a given temperature.

  • Temperature Change: A solution prepared at a high temperature becomes supersaturated as it cools, as the solubility of the compound decreases. This is the principle behind recrystallization.

  • Solvent Polarity Change: Adding a non-solvent (or "anti-solvent") to the solution can drastically reduce the compound's solubility, forcing it to precipitate. For example, adding water to an ethanol or acetone solution of this compound will likely cause it to precipitate.

  • Reaction Byproduct Formation: In a synthesis reaction, the formation of this compound may exceed its solubility in the reaction mixture, causing it to precipitate as it is formed.

Troubleshooting Guide

Issue 1: My this compound precipitated out of solution upon cooling. How can I fix this?

This is a common issue, often occurring when the solution cools too rapidly or is too concentrated.

  • Solution: Gently reheat the solution until the precipitate redissolves completely.[6] If the solid does not redissolve upon heating, you may need to add a small amount of additional hot solvent to decrease the overall concentration.[6] To avoid rapid precipitation and encourage the formation of pure crystals, allow the solution to cool slowly. Let it first cool to room temperature on a benchtop before transferring it to an ice bath.[6][7]

Issue 2: I added a second solvent (an anti-solvent) and my product "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice.[6] This often happens when the solution is too concentrated or the anti-solvent is added too quickly.

  • Solution: Reheat the mixture until the oil fully redissolves, creating a clear, single-phase solution.[6] Add a small amount of the primary (good) solvent to increase the total volume and reduce the concentration slightly.[6] Re-introduce the anti-solvent, but do so very slowly, dropwise, at the elevated temperature until persistent cloudiness (turbidity) is observed.[6] Then, remove the solution from the heat and allow it to cool slowly.

Issue 3: No crystals are forming even after my solution has cooled to room temperature. What is the problem?

This typically indicates that the solution is too dilute (too much solvent was used) or that crystallization requires initiation (nucleation).[6]

  • Solution 1: Induce Crystallization. Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth to begin.[6]

  • Solution 2: Seeding. If you have a pure crystal of this compound, add a tiny speck to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.[6]

  • Solution 3: Reduce Solvent Volume. If induction methods fail, gently heat the solution to evaporate some of the solvent. This will increase the concentration. Once concentrated, allow the solution to cool again.[6]

Data Presentation

The selection of an appropriate solvent is critical to prevent unwanted precipitation. The following table summarizes the solubility of this compound in common laboratory solvents.

SolventFormulaTypeReported Solubility
AcetoneC₃H₆OPolar Aprotic25 mg/mL, clear, colorless solution[4][5]
DichloromethaneCH₂Cl₂HalogenatedModerately soluble[1]
EthanolC₂H₅OHPolar ProticModerately soluble[1]
WaterH₂OPolar ProticSparingly soluble / Less soluble[1][2]
DMSOC₂H₆OSPolar Aprotic9.80-10.20 mg/mL, clear to slightly hazy

Note: Solubility is temperature-dependent. "Moderately soluble" suggests that heating will be required to dissolve significant quantities.

Experimental Protocols
Protocol 1: Method for Selecting an Optimal Recrystallization Solvent

This protocol helps determine the best solvent to use for purifying this compound, ensuring it remains dissolved at high temperatures and crystallizes upon cooling.

  • Preparation: Place approximately 20-30 mg of crude this compound into several different test tubes.

  • Solvent Addition (Room Temp): To each test tube, add ~0.5 mL of a different candidate solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane, water). Agitate the tubes. A suitable solvent should not dissolve the compound at room temperature.[8]

  • Heating: Place the test tubes that did not dissolve the sample into a hot water or sand bath and heat gently.[8]

  • Observation: The ideal solvent will dissolve the this compound completely when hot but show poor solubility when cold.[7]

  • Cooling: Remove the tubes that showed complete dissolution from the heat. Allow them to cool to room temperature, then place them in an ice bath for 10-15 minutes.

  • Selection: The best solvent is the one that produces a large quantity of crystalline precipitate upon cooling. If no single solvent is ideal, try a two-solvent system (see Troubleshooting Issue 2).

Protocol 2: Standard Recrystallization of this compound

This procedure is used to purify crude this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (determined from Protocol 1) while stirring and heating until the solid is completely dissolved.[9]

  • Hot Filtration (Optional): If insoluble impurities or coloring are present, perform a hot filtration. Add a small amount of activated charcoal to the hot solution, keep it heated for a few minutes, and then filter it quickly through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[8][10]

  • Crystallization: Cover the flask containing the clear solution and allow it to cool slowly and undisturbed to room temperature.[11] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[7]

  • Drying: Dry the crystals on the filter paper by allowing air to be pulled through them for several minutes. For final drying, transfer the crystals to a watch glass and place them in a desiccator or a low-temperature oven.

Visual Guides

The following diagrams illustrate key decision-making processes for resolving precipitation issues.

G start Precipitation Observed q_timing When did it occur? start->q_timing n_cooling During Cooling q_timing->n_cooling  During Cooldown n_antisolvent After Adding Anti-Solvent q_timing->n_antisolvent  During Anti-  Solvent Addition n_no_crystals No Precipitation Upon Cooling q_timing->n_no_crystals  It Didn't!  (No Crystals) q_form What was the form? n_cooling->q_form n_crystals Solid Crystals q_form->n_crystals Solid n_oil Liquid / 'Oiled Out' q_form->n_oil Oil sol_slow_cool OK. Process is working. To improve, cool slower for larger crystals. n_crystals->sol_slow_cool sol_reheat_dilute 1. Reheat to redissolve. 2. Add more primary solvent. 3. Cool slowly. n_oil->sol_reheat_dilute sol_reheat_add_slow 1. Reheat to redissolve. 2. Add anti-solvent slowly while hot until turbid. 3. Cool slowly. n_antisolvent->sol_reheat_add_slow sol_induce 1. Scratch flask inner wall. 2. Add a seed crystal. 3. Evaporate excess solvent and re-cool. n_no_crystals->sol_induce

Caption: Troubleshooting workflow for this compound precipitation issues.

G cluster_factors Key Factors solubility This compound Solubility dissolved Solution (Dissolved State) solubility->dissolved High Temp Good Solvent Low Conc. precipitated Precipitate (Solid State) solubility->precipitated Low Temp Poor Solvent High Conc. temp Temperature temp->solubility solvent Solvent Choice (Polarity) solvent->solubility conc Concentration conc->solubility dissolved->precipitated Cooling / Anti-Solvent Evaporation precipitated->dissolved Heating / Add Solvent

Caption: Key factors influencing the solubility of this compound.

References

Technical Support Center: Enhancing the Efficiency of N-acylation of N-benzylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide targeted guidance on improving the efficiency of the N-acylation of N-benzylbenzamide. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to address common challenges encountered during this chemical transformation.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My N-acylation of this compound is resulting in low to no yield. What are the common causes?

A1: Low yields in the N-acylation of this compound are frequently due to the reduced nucleophilicity of the amide nitrogen. The lone pair of electrons on the nitrogen is delocalized by resonance with the adjacent carbonyl group, making it less reactive towards acylating agents. Other common causes include:

  • Inadequate Base: A sufficiently strong, non-nucleophilic base is crucial to deprotonate the this compound, forming the more reactive amidate anion.

  • Presence of Moisture: Acylating agents like acyl chlorides are highly sensitive to moisture and can be hydrolyzed, reducing their availability for the desired reaction. All glassware should be oven-dried, and anhydrous solvents must be used.

  • Steric Hindrance: Both the this compound and the acylating agent can be sterically hindered, slowing down the reaction rate.

  • Inappropriate Solvent: The choice of solvent is critical for ensuring the solubility of all reactants and intermediates. Aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are generally preferred.

Q2: What is the recommended synthetic approach for the N-acylation of this compound?

A2: A two-step synthesis is the most reliable method. The first step is the synthesis of the starting material, this compound, typically from benzylamine and benzoyl chloride. The second, more challenging step is the N-acylation of this compound. For this second step, the use of a strong base to generate the amidate anion prior to the addition of the acylating agent is highly recommended.

Q3: Which bases are most effective for the deprotonation of this compound?

A3: Strong, non-nucleophilic bases are required to efficiently deprotonate this compound. Sodium hydride (NaH) is a common and effective choice. Other strong bases like potassium tert-butoxide (KOt-Bu) can also be used. Weaker bases, such as triethylamine (TEA) or pyridine, are generally not sufficient to deprotonate the amide for efficient acylation, although they can be used to scavenge the acid byproduct (e.g., HCl) generated when using an acyl chloride.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, should be used to achieve good separation between the starting material (this compound), the acylated product, and any byproducts. The spots can be visualized under UV light, as the key components are UV-active. For more precise and quantitative monitoring, High-Performance Liquid Chromatography (HPLC) can be employed.

Q5: What are the best practices for purifying the final N-acylated product?

A5: After the reaction is complete, a standard aqueous workup is typically performed to quench the reaction and remove water-soluble byproducts. The crude product can then be purified using either recrystallization or flash column chromatography on silica gel. The choice of purification method will depend on the physical properties of the product and the nature of any impurities.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various conditions for the N-acylation of secondary amides, providing a comparative overview of different bases and catalysts. While not all examples are specific to this compound, they offer valuable insights into optimizing the reaction.

SubstrateAcylating AgentBase (equiv.)CatalystSolventTime (h)Yield (%)Reference
N-(pyridin-2-ylmethyl)acetamideBenzoyl chlorideDIPEA (1.5)-CH₂Cl₂394[1]
N-(pyridin-2-ylmethyl)acetamideBenzoyl chlorideEt₃N (1.5)-CH₂Cl₂365[1]
N-(pyridin-2-ylmethyl)acetamideBenzoyl chloridePyridine (1.5)-CH₂Cl₂343[1]
N-(pyridin-2-ylmethyl)acetamideBenzoyl chlorideDBU (1.5)-CH₂Cl₂372[1]
This compoundBenzoyl chlorideNaH (1.2)-THF12-24Good[2]

Experimental Protocols

Protocol 1: N-Benzoylation of this compound using Sodium Hydride

This protocol is adapted for the N-benzoylation of this compound to yield N-benzoyl-N-benzylbenzamide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzoyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Preparation of NaH: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), wash the sodium hydride (1.2 equivalents) with anhydrous hexane three times to remove the mineral oil. Suspend the washed NaH in anhydrous THF.

  • Deprotonation: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C (ice bath).

  • Activation: Allow the mixture to warm to room temperature and stir for 1 hour. The cessation of hydrogen gas evolution indicates the formation of the sodium amidate.

  • Acylation: Cool the reaction mixture back to 0 °C and add benzoyl chloride (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution. Dilute with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Visualizations

General Workflow for N-Acylation of this compound

G General Workflow for N-Acylation of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Wash NaH with anhydrous hexane B Suspend NaH in anhydrous THF A->B C Add this compound solution at 0°C B->C D Stir at RT for 1h (Amidate formation) C->D E Cool to 0°C and add Acylating Agent D->E F Stir at RT for 12-24h E->F G Quench with sat. aq. NH4Cl F->G H Extract with organic solvent G->H I Wash, dry, and concentrate H->I J Purify (Chromatography or Recrystallization) I->J G Troubleshooting Low Yield in N-Acylation Start Low Yield of N-acylated Product Q1 Was a strong base (e.g., NaH) used? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Were anhydrous conditions strictly maintained? A1_Yes->Q2 Sol1 Use a strong base like NaH to deprotonate the amide. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the reaction sluggish at room temperature? A2_Yes->Q3 Sol2 Ensure all glassware is oven-dried and use anhydrous solvents. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Gently heat the reaction (e.g., to 40-50°C) and monitor by TLC. A3_Yes->Sol3 Q4 Is the acylating agent sterically hindered? A3_No->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Sol4 Increase reaction time or consider a less hindered acylating agent if possible. A4_Yes->Sol4 End Re-evaluate reaction setup and reagent quality. A4_No->End

References

Technical Support Center: Autonomous Optimization of Enzymatic N-benzyl Acetoacetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the autonomous optimization of the enzymatic synthesis of N-benzyl acetoacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme used for the synthesis of N-benzyl acetoacetamide?

A1: The most commonly cited and effective biocatalyst for this synthesis is the immobilized lipase B from Candida antarctica (CALB), often known by its commercial name, Novozym 435.[1][2] This enzyme is favored for its ability to selectively catalyze the amidation reaction between a β-ketoester and benzylamine.[1]

Q2: Why is an autonomous optimization platform beneficial for this specific enzymatic reaction?

A2: The optimization of biocatalytic reactions is often complex due to the interplay of multiple variables such as temperature, solvent, substrate concentration, and flow rate.[3][4] Traditional optimization methods can be time-consuming. Autonomous platforms, particularly those using Bayesian optimization, can explore the parameter space more efficiently, leading to a significantly improved process in a much shorter timeframe, often within hours.[3][4]

Q3: What are the typical starting materials for this synthesis?

A3: The synthesis of N-benzyl acetoacetamide is typically achieved through the direct amidation of a β-ketoester, such as ethyl acetoacetate, with benzylamine, catalyzed by an enzyme like CALB.[3]

Q4: Which solvents are recommended for this reaction?

A4: While historical studies have used solvents like dioxane, recent optimization efforts have focused on greener and safer alternatives.[1] 2-Methyltetrahydrofuran (2-MeTHF) has been identified as a highly effective and more environmentally friendly solvent for this process.[1] The choice of solvent can significantly impact enzyme activity and reaction yield.[5]

Q5: What kind of yields and productivity can be expected from an optimized process?

A5: An autonomously optimized continuous flow process can achieve very high productivity. For instance, a space-time yield (STY) of over 270 g L⁻¹ h⁻¹ has been reported, which is a 270-fold increase in productivity compared to previous batch synthesis methods.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the autonomous enzymatic synthesis of N-benzyl acetoacetamide.

Q: Why is the reaction yield consistently low?

A: Low yield can be attributed to several factors.

  • Potential Cause 1: Sub-optimal Reaction Conditions. The combination of temperature, solvent, and substrate molar ratio may not be optimal.

    • Solution: Utilize the autonomous optimization platform to explore a wider range of these parameters. Bayesian optimization is particularly effective at navigating complex reaction landscapes to find optimal conditions.[3]

  • Potential Cause 2: Enzyme Deactivation. The enzyme may be losing activity during the reaction. This can be caused by prolonged exposure to high temperatures or incompatible solvents.[6][7] Polar organic solvents, for example, can strip essential water molecules from the enzyme's surface, reducing its activity.[8]

    • Solution: Ensure the temperature range in the optimization algorithm is within the enzyme's stable limits (lipases like CALB are often stable up to 60°C).[6] Prioritize solvents with lower polarity that are less likely to denature the enzyme.[9]

  • Potential Cause 3: Poor Substrate Solubility. One or both substrates may not be fully soluble in the chosen solvent, limiting their availability for the reaction.

    • Solution: The optimization algorithm should include a variety of solvents. If solubility issues are suspected, consider co-solvents, although this adds another variable to the optimization.

Q: The autonomous system is not converging on an optimal set of conditions. Why might this be happening?

A: This can indicate issues with the optimization algorithm's setup or the experimental hardware.

  • Potential Cause 1: Incorrectly Defined Parameter Space. The defined ranges for temperature, concentration, or flow rate may be too narrow or entirely outside the optimal region.

    • Solution: Broaden the search space for the key parameters. Consult literature for typical ranges for similar lipase-catalyzed amidations to ensure the search is relevant.

  • Potential Cause 2: Inaccurate Online Analysis. The analytical instrument (e.g., online HPLC) providing feedback to the optimization algorithm may be miscalibrated or experiencing issues, leading to erroneous data.

    • Solution: Perform an independent offline analysis of the reactor output to verify the results from the online system. Recalibrate the online analytical equipment as necessary.

  • Potential Cause 3: High Experimental Noise. Fluctuations in pump speeds, temperature control, or inconsistent mixing can create noise that confuses the optimization algorithm.

    • Solution: Check the stability and precision of all hardware components in the continuous flow setup. Ensure consistent mixing in the reactor.

Q: I am observing significant byproduct formation. What is the likely cause and solution?

A: Byproduct formation in similar lipase-catalyzed reactions can occur, often involving side reactions like the formation of esters or diacetylated compounds.[10]

  • Potential Cause: Lack of Enzyme Selectivity under Certain Conditions. While CALB shows high selectivity for N-acylation, extreme conditions of temperature or pH might reduce this selectivity.[5][10]

    • Solution: Adjust the objectives of the multiobjective optimization algorithm. Instead of solely maximizing yield, include an objective to minimize the formation of specific byproducts. This will guide the algorithm to find conditions that favor both high yield and high selectivity.[3]

Data Presentation

Table 1: Comparison of Optimized Synthesis Parameters

ParameterPrevious Batch MethodOptimized Continuous Flow[1]
Enzyme CALBNovozym 435 (immobilized CALB)
Solvent Dioxane2-MeTHF
Temperature Not specifiedOptimized via algorithm
Productivity (STY) ~1 g L⁻¹ h⁻¹>270 g L⁻¹ h⁻¹

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low Yield Sub-optimal conditionsRerun optimization with a broader parameter space.
Enzyme deactivationCheck temperature limits; use less polar solvents.
Algorithm Failure Inaccurate online analysisVerify results with offline analysis; recalibrate equipment.
High experimental noiseCheck stability of pumps, heaters, and mixers.
Byproduct Formation Poor enzyme selectivityAdd byproduct minimization as a goal in the optimization algorithm.

Experimental Protocols

Protocol 1: Autonomous Optimization of N-benzyl Acetoacetamide Synthesis in Continuous Flow

This protocol is based on the methodology for autonomous reaction optimization.[3][4]

  • System Setup:

    • Assemble a continuous flow reactor system consisting of HPLC pumps for delivering substrate solutions, a temperature-controlled column housing for the packed-bed enzyme reactor, a back-pressure regulator, and an online HPLC system for reaction analysis.

    • Prepare the packed-bed reactor by loading a column with Novozym 435.

  • Stock Solutions:

    • Prepare separate stock solutions of ethyl acetoacetate and benzylamine in the chosen solvent (e.g., 2-MeTHF).

  • Software and Algorithm:

    • Interface the hardware with an optimization software capable of Bayesian optimization.

    • Define the experimental parameters and their ranges to be explored:

      • Temperature (e.g., 30-70 °C)

      • Substrate molar ratio (e.g., 1:1 to 1:3)

      • Total substrate concentration

      • Residence time (controlled by flow rate)

    • Define the objectives for the optimization, such as maximizing the space-time yield (STY) of N-benzyl acetoacetamide.

  • Execution:

    • Initiate the autonomous experiment. The software will select an initial set of experimental conditions.

    • The pumps will deliver the reactants at the specified flow rate and ratio through the heated enzyme reactor.

    • The reactor output is continuously sampled and analyzed by the online HPLC.

    • The calculated STY is fed back to the optimization algorithm, which then selects the next set of experimental conditions to probe.

  • Termination and Analysis:

    • The experiment continues for a set number of iterations or until the conditions converge on an optimum.

    • The final optimized conditions represent the best-performing set of parameters found by the algorithm.

Protocol 2: Quantification of N-benzyl Acetoacetamide by HPLC

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column.

  • Sample Preparation:

    • Dilute a sample from the reactor output with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid, if needed) is typically effective.[11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength appropriate for the aromatic rings (e.g., 254 nm).

  • Quantification:

    • Prepare a series of standard solutions of pure N-benzyl acetoacetamide of known concentrations.

    • Inject the standards to generate a calibration curve of peak area versus concentration.

    • Inject the prepared sample and determine its concentration by comparing its peak area to the calibration curve.

Visualizations

Autonomous_Optimization_Workflow sub_prep Prepare Substrate Stock Solutions pumps HPLC Pumps sub_prep->pumps reactor_setup Set up Continuous Flow Reactor with Packed Enzyme Bed reactor Heated Enzyme Reactor (PBR) reactor_setup->reactor optimizer Bayesian Optimization Algorithm optimizer->pumps Set Conditions (Flow, Ratio) optimizer->reactor Set Temp. optimum Optimal Conditions Identified optimizer->optimum Convergence pumps->reactor Deliver Reactants hplc Online HPLC Analysis reactor->hplc Reactor Effluent result Calculate Objective (e.g., STY) hplc->result result->optimizer Feedback Loop

Caption: Workflow for the autonomous optimization of enzymatic synthesis.

Troubleshooting_Tree start Low Reaction Yield? check_conditions Are conditions fully optimized? start->check_conditions Yes check_analysis Is online analysis accurate? start->check_analysis No, results are inconsistent check_enzyme Is enzyme deactivation suspected? check_conditions->check_enzyme Yes sol_optimize Solution: Broaden parameter space in optimization algorithm. check_conditions->sol_optimize No sol_enzyme Solution: Lower max temp. Use less polar solvents. check_enzyme->sol_enzyme Yes sol_byproduct Solution: Add byproduct minimization as a second optimization objective. check_enzyme->sol_byproduct No, but byproducts are observed sol_analysis Solution: Verify with offline analysis and recalibrate.

Caption: A decision tree for troubleshooting low reaction yields.

Reaction_Pathway EA Ethyl Acetoacetate Enzyme CALB / Novozym 435 EA->Enzyme BA Benzylamine BA->Enzyme Product N-benzyl acetoacetamide Enzyme->Product Byproduct Ethanol Enzyme->Byproduct

Caption: Simplified enzymatic reaction for N-benzyl acetoacetamide synthesis.

References

Validation & Comparative

N-Benzylbenzamide Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Benzylbenzamide analogs, focusing on their structure-activity relationships (SAR) as modulators of various biological targets. The information presented herein is synthesized from multiple studies to aid in the rational design of novel therapeutic agents.

Comparative Analysis of Biological Activity

The this compound scaffold has proven to be a versatile template for designing potent and selective inhibitors and modulators of several key biological targets. The following sections summarize the quantitative data on the biological activities of various analogs, highlighting the impact of structural modifications on their potency and selectivity.

As Tubulin Polymerization Inhibitors

This compound derivatives have emerged as potent inhibitors of tubulin polymerization, a critical process in cell division, making them attractive anticancer agents. The antiproliferative activity of these analogs has been evaluated against various cancer cell lines.

Table 1: Antiproliferative Activity and Tubulin Polymerization Inhibition of this compound Analogs

CompoundR1 (N-benzyl ring)R2 (Benzamide ring)HCT-116 IC50 (nM)MDA-MB-435 IC50 (nM)HL-60 IC50 (nM)Tubulin Polymerization IC50 (µM)Reference
20a HH45 ± 3.152 ± 4.561 ± 5.2>40[1]
20b 3-OCH3H15 ± 1.212 ± 0.927 ± 2.12.1 ± 0.1[1][2]
20c 4-OCH3H35 ± 2.841 ± 3.349 ± 4.115.3 ± 1.2[1]
20d 3,4-(OCH3)2H28 ± 2.133 ± 2.740 ± 3.58.7 ± 0.7[1]
20e H3-OCH388 ± 7.195 ± 8.2105 ± 9.8>40[1]
20f H4-OCH375 ± 6.382 ± 7.091 ± 8.1>40[1]
CA-4 --2.5 ± 0.21.9 ± 0.14.2 ± 0.41.5 ± 0.1[1]
Colchicine --5.8 ± 0.54.9 ± 0.48.1 ± 0.71.8 ± 0.1[1]

Key SAR Insights for Tubulin Inhibitors:

  • Substitution on the N-benzyl ring is critical for activity. A methoxy group at the 3-position of the N-benzyl ring (compound 20b ) significantly enhances antiproliferative activity.[1]

  • The position of the methoxy group is crucial, with the 3-methoxy substitution proving to be optimal.[1]

  • Substitution on the benzamide ring is generally detrimental to activity. The addition of methoxy groups to the benzamide phenyl ring leads to a notable decrease in potency.[1]

  • Compound 20b demonstrates a highly promising profile with potent antiproliferative activity in the low nanomolar range and significant inhibition of tubulin polymerization.[1][2]

As Dual Soluble Epoxide Hydrolase (sEH) and PPARγ Modulators

A series of this compound analogs have been investigated as dual-target ligands for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). Simultaneous modulation of these targets presents a promising therapeutic strategy for metabolic syndrome.[3][4]

Table 2: Dual sEH Inhibitory and PPARγ Modulatory Activity of this compound Analogs

CompoundModificationssEH IC50 (µM)PPARγ EC50 (µM)Reference
14c Optimized substitutions on both benzoyl and benzyl rings0.30.3[3][4][5]

Key SAR Insights for Dual sEH/PPARγ Modulators:

  • The this compound scaffold can be effectively utilized as a merged pharmacophore for both sEH and PPARγ.[3][4]

  • Careful optimization of substituents on both aromatic rings is necessary to achieve submicromolar potency at both targets, as demonstrated by compound 14c .[3][4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in turbidity resulting from the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein (e.g., bovine brain tubulin)

  • Guanosine triphosphate (GTP) solution

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compounds (this compound analogs)

  • Reference compounds (e.g., Paclitaxel, Colchicine)

  • 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a reaction mixture containing tubulin in General Tubulin Buffer on ice.

  • Add the test compounds or reference compounds at various concentrations to the wells of a pre-warmed 96-well plate (37°C).

  • Initiate the polymerization reaction by adding GTP to the tubulin solution and then dispensing the mixture into the wells containing the compounds.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.[6][7]

  • The rate of polymerization is determined by the increase in absorbance over time. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[7]

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell viability by measuring cellular protein content.[8][9]

Materials:

  • Cancer cell lines (e.g., HCT-116, MDA-MB-435, HL-60)

  • Cell culture medium and supplements

  • Test compounds

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well microplates

Procedure:

  • Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.[10][11]

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).[10]

  • Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.[12]

  • Wash the plates with water to remove TCA.

  • Stain the cells with SRB solution for 30 minutes at room temperature.[10][12]

  • Wash the plates with 1% acetic acid to remove unbound dye.[8][12]

  • Air-dry the plates and solubilize the bound dye with Tris base solution.[8][10]

  • Measure the absorbance at a wavelength of approximately 515 nm or 540 nm using a microplate reader.[8]

  • The GI50 (concentration causing 50% growth inhibition) is calculated from the absorbance readings.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This assay measures the inhibition of sEH activity by monitoring the hydrolysis of a fluorogenic substrate.[13][14][15]

Materials:

  • Recombinant human sEH enzyme

  • sEH fluorogenic substrate (e.g., PHOME)

  • sEH Assay Buffer

  • Test compounds

  • Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)[13]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the sEH enzyme to the assay buffer.

  • Add the test compounds or a positive control to the wells and pre-incubate.

  • Initiate the reaction by adding the sEH substrate to all wells.[14]

  • Measure the increase in fluorescence over time using a microplate reader (e.g., Ex/Em = 330/465 nm or 362/460 nm).[13][14]

  • The rate of reaction is determined from the linear phase of the fluorescence curve. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation Assay

This assay screens for potential PPARγ ligands by measuring the displacement of a fluorescent probe from the PPARγ ligand-binding domain.[16]

Materials:

  • Human PPARγ protein

  • PPARγ fluorescent probe

  • PPARγ Assay Buffer

  • Test compounds

  • Positive control ligand

  • 384-well black plate

  • Fluorescence microplate reader

Procedure:

  • Prepare dilutions of the test compounds and the PPARγ fluorescent probe.

  • In a 384-well plate, add the test ligand or a solvent control.

  • Prepare a PPARγ Assay Mix containing the human PPARγ protein and assay buffer.

  • Add the PPARγ Assay Mix to each well.

  • Add the diluted PPARγ fluorescent probe to initiate the binding reaction.

  • Incubate at room temperature for 5-10 minutes.

  • Measure the fluorescence intensity. A decrease in fluorescence indicates displacement of the probe by the test ligand.

  • The EC50 value is determined by plotting the percentage of activation (or displacement) against the compound concentration.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound analogs.

SAR_Workflow cluster_design Compound Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Optimization Lead Lead Compound (this compound) Analogs Analog Synthesis (Structural Modifications) Lead->Analogs SAR Hypothesis Primary_Assay Primary Assay (e.g., Tubulin Polymerization) Analogs->Primary_Assay Secondary_Assay Secondary Assay (e.g., Cytotoxicity - SRB) Primary_Assay->Secondary_Assay Active Compounds SAR_Analysis SAR Analysis (IC50/EC50 Determination) Secondary_Assay->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Analogs Iterative Design Tubulin_Inhibition_Pathway NBB_Analog This compound Analog Tubulin αβ-Tubulin Dimers NBB_Analog->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization NBB_Analog->Microtubules Inhibits Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Disrupted Microtubules->Mitotic_Spindle Required for Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces Dual_sEH_PPARg_Pathway cluster_sEH sEH Pathway cluster_PPARg PPARγ Pathway AA Arachidonic Acid EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) AA->EETs CYP Epoxygenases sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Hydrolysis PPARg PPARγ RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression Target Gene Expression (Glucose & Lipid Metabolism) PPRE->Gene_Expression NBB_Analog This compound Analog NBB_Analog->sEH Inhibits NBB_Analog->PPARg Activates

References

Validating N-Benzylbenzamide's Biological Target in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Benzylbenzamide derivatives with other microtubule-targeting agents, offering supporting experimental data and detailed protocols to aid in the validation of its biological target in cancer cells. This compound and its analogs have emerged as potent inhibitors of tubulin polymerization, a critical process in cell division, making them attractive candidates for cancer therapy. This document serves as a resource for researchers seeking to understand the mechanism of action of this compound and to compare its efficacy against established and alternative anti-cancer compounds.

Executive Summary

This compound derivatives have been identified as a promising class of anti-cancer compounds that exert their cytotoxic effects by inhibiting tubulin polymerization. These molecules bind to the colchicine-binding site on β-tubulin, thereby disrupting the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This guide presents a comparative analysis of the anti-proliferative and tubulin polymerization inhibitory activities of this compound derivatives against other known microtubule-targeting agents, including colchicine site inhibitors (Combretastatin A-4), vinca alkaloids (Vincristine), and taxanes (Paclitaxel).

Comparative Performance Analysis

The efficacy of this compound derivatives is benchmarked against other tubulin inhibitors across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their anti-proliferative activities and their direct effect on tubulin polymerization.

Table 1: Anti-proliferative Activity (IC50) of Tubulin Inhibitors in Human Cancer Cell Lines (nM)

CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)HeLa (Cervical)Reference
This compound (20b) 18 ± 1.512 ± 0.915 ± 1.227 ± 2.1
This compound (13n) 1381022
Combretastatin A-4 0.81.23.61.5
Colchicine 5.67.910.24.8
Vincristine 2.11.53.32.8
Paclitaxel 2.53.14.53.9

Table 2: Inhibition of Tubulin Polymerization (IC50, µM)

CompoundTubulin Polymerization IC50 (µM)Reference
This compound (20b) 2.1 ± 0.1
This compound (13n) 0.62
Combretastatin A-4 ~2-3
Colchicine ~1-3
Vincristine ~1-2
Paclitaxel (Promotes Polymerization)

Experimental Protocols

To facilitate the validation of this compound's biological target, this section provides detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with the test compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives and other tubulin inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of purified tubulin.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

  • Test compounds

  • Temperature-controlled spectrophotometer/plate reader

Procedure:

  • Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate polymerization by incubating the mixture at 37°C.

  • Monitor the change in absorbance at 340 nm over time (typically 60 minutes) in a kinetic mode.

  • The rate of polymerization is proportional to the rate of increase in absorbance.

  • Calculate the IC50 value for the inhibition of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle after compound treatment.

Materials:

  • Cancer cells

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds for a specified duration (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds for a specified duration.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay reagents

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

cluster_0 Microtubule Dynamics cluster_1 Drug Action cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Tubulin Dimers->Mitotic Spindle Disruption Inhibits Polymerization Microtubule->Tubulin Dimers Depolymerization This compound This compound This compound->Tubulin Dimers Binds to Colchicine Site Colchicine Site Inhibitors Colchicine Site Inhibitors Colchicine Site Inhibitors->Tubulin Dimers Binds to Colchicine Site Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Tubulin Dimers Binds to Vinca Site Taxanes Taxanes Taxanes->Microtubule Stabilizes G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of Action of Microtubule-Targeting Agents.

cluster_workflow Experimental Workflow for Target Validation start Cancer Cell Culture treatment Treat with this compound & Alternatives start->treatment viability Cell Viability Assay (MTT) treatment->viability tubulin Tubulin Polymerization Assay treatment->tubulin cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis data Data Analysis & Comparison viability->data tubulin->data cell_cycle->data western Western Blot (Apoptotic Markers) apoptosis->western western->data conclusion Target Validation data->conclusion

Caption: Experimental Workflow for Validating Biological Target.

cluster_apoptosis Apoptotic Signaling Pathway tubulin_inhibitor This compound (Tubulin Inhibitor) mt_disruption Microtubule Disruption tubulin_inhibitor->mt_disruption g2m_arrest G2/M Arrest mt_disruption->g2m_arrest bcl2_family Modulation of Bcl-2 Family Proteins g2m_arrest->bcl2_family bax_up ↑ Bax bcl2_family->bax_up bcl2_down ↓ Bcl-2 bcl2_family->bcl2_down mito Mitochondrial Outer Membrane Permeabilization bax_up->mito bcl2_down->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic Apoptotic Pathway Induced by Tubulin Inhibitors.

In vitro and in vivo validation of the antitumor effects of N-Benzylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo antitumor effects of N-Benzylbenzamide and its derivatives, benchmarked against established tubulin-targeting agents. Experimental data from various studies are summarized to offer a comprehensive overview of its potential as an anticancer therapeutic.

Executive Summary

This compound and its analogs have emerged as potent inhibitors of tubulin polymerization, a critical mechanism in cancer therapy. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This guide presents a comparative analysis of their efficacy against other microtubule-targeting agents, providing key data from in vitro and in vivo studies.

In Vitro Antitumor Activity: A Comparative Analysis

The antiproliferative activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a direct comparison with the well-established tubulin inhibitors, colchicine and paclitaxel.

Table 1: Comparative IC50 Values of this compound Derivatives and Colchicine

Compound/DrugCancer Cell LineIC50 (nM)
This compound Derivative (20b) MGC-803 (Gastric)12[1]
HCT-116 (Colon)15[1]
A549 (Lung)27[1]
MCF-7 (Breast)18[1]
This compound Derivative (MY-1388) MGC-803 (Gastric)8
SGC-7901 (Gastric)9
HCT-116 (Colon)12
A549 (Lung)21
Colchicine HCT-116 (Colon)1,500 - 3,200[2][3]
MCF-7 (Breast)1,500 - 3,200[2][3]

Table 2: Comparative IC50 Values of this compound Derivatives and Paclitaxel

Compound/DrugCancer Cell LineIC50 (nM)
This compound Derivative (20b) A549 (Lung)27[1]
Paclitaxel A549 (Lung)4 - 24[4]

In Vivo Antitumor Efficacy: Preclinical Validation

The in vivo antitumor potential of a water-soluble phosphate prodrug of this compound derivative 20b (20b-P) has been demonstrated in a murine cancer model.

Table 3: In Vivo Efficacy of this compound Derivative (20b-P) in an H22 Allograft Mouse Model

Treatment GroupDose (mg/kg, i.v.)Tumor Growth Inhibition (TGI)Reference
20b-P Not SpecifiedSignificantly inhibited tumor growth and decreased microvessel density[1][5]
Paclitaxel (for comparison) 10 (i.v., every 2 days)70-80% (in MDA-MB-231 xenograft)[6]

Mechanism of Action: Signaling Pathway

This compound derivatives exert their antitumor effects by disrupting microtubule dynamics. The proposed signaling cascade is initiated by the binding of the compound to the colchicine-binding site on β-tubulin. This interaction inhibits tubulin polymerization, leading to a cascade of downstream events culminating in apoptosis.

G cluster_0 cluster_1 cluster_2 This compound This compound β-Tubulin β-Tubulin This compound->β-Tubulin Binds to Colchicine Site Microtubule Microtubule β-Tubulin->Microtubule α-Tubulin α-Tubulin α-Tubulin->Microtubule Tubulin_Polymerization_Inhibition Tubulin Polymerization Inhibition Microtubule->Tubulin_Polymerization_Inhibition Microtubule_Destabilization Microtubule Destabilization Tubulin_Polymerization_Inhibition->Microtubule_Destabilization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Destabilization->Mitotic_Spindle_Disruption G2_M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Mitochondrial_Pathway Mitochondrial Pathway G2_M_Arrest->Mitochondrial_Pathway Cytochrome_c_Release Cytochrome c Release Mitochondrial_Pathway->Cytochrome_c_Release Caspase_9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Assays

1. MTT Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

2. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Preparation: Harvest and wash cells, then fix them in ice-cold 70% ethanol.

  • Staining: Resuspend fixed cells in a solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to remove RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

G Cell_Culture Cell Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Cell_Harvesting Cell Harvesting Compound_Treatment->Cell_Harvesting Fixation Fixation (70% Ethanol) Cell_Harvesting->Fixation Staining Staining (Propidium Iodide & RNase A) Fixation->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Data Analysis (Cell Cycle Distribution) Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for cell cycle analysis.

3. Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.

  • Reaction Setup: In a 96-well plate, combine purified tubulin protein with a polymerization buffer containing GTP.

  • Compound Addition: Add the test compound at various concentrations.

  • Initiation of Polymerization: Induce polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The absorbance is proportional to the amount of polymerized tubulin.

In Vivo Assay

Xenograft/Allograft Mouse Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously inject cancer cells (xenograft for human cells in immunodeficient mice, allograft for murine cells in immunocompetent mice) into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into control and treatment groups. Administer the test compound and vehicle control via a specified route (e.g., intravenous, intraperitoneal, or oral) and schedule.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

G Cell_Implantation Cancer Cell Implantation (Subcutaneous) Tumor_Growth Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Compound Administration (e.g., i.v.) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint & Tumor Excision Monitoring->Endpoint Data_Analysis Data Analysis (Tumor Growth Inhibition) Endpoint->Data_Analysis

Caption: Experimental workflow for in vivo xenograft/allograft studies.

References

Comparative analysis of the inhibitory activity of N-Benzylbenzamide derivatives against different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in cancer therapeutics is emerging with the exploration of N-Benzylbenzamide derivatives. These compounds have demonstrated significant inhibitory activity across a spectrum of cancer cell lines, primarily by targeting tubulin polymerization, a critical process in cell division. This guide provides a comparative analysis of their efficacy, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in this promising field.

Recent studies have highlighted the potential of this compound derivatives as potent anticancer agents.[1] Their mechanism of action often involves the disruption of microtubule dynamics by binding to the colchicine site on β-tubulin, leading to cell cycle arrest and apoptosis.[2][3] This guide synthesizes findings from multiple studies to present a clear comparison of these derivatives, offering insights into their structure-activity relationships.

Inhibitory Activity Against Various Cancer Cell Lines

The antitumor potential of several this compound derivatives has been quantified using half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The data reveals a significant range in potency, influenced by the specific chemical substitutions on both the N-benzyl and benzamide moieties.

Compound IDSubstitution DetailsCancer Cell LineIC50 (nM)Reference
20b N-(3-methoxybenzyl)benzamide derivativeHCT-116 (Colon)12[2][4]
A549 (Lung)15[2][4]
MCF-7 (Breast)18[2][4]
HeLa (Cervical)27[2][4]
16f (MY-1121) Arylamide derivative with piperazine moietySMMC-7721 (Liver)89.42[2]
HuH-7 (Liver)91.62[2]
13n (MY-1388) N-benzyl arylamide derivativeMGC-803 (Gastric)8[3]
SGC-7901 (Gastric)10[3]
HCT-116 (Colon)15[3]
A549 (Lung)21[3]
I-25 (MY-943) N-benzylarylamide-dithiocarbamate derivativeMGC-803 (Gastric)17[2]
KYSE450 (Esophageal)30[2]
HCT-116 (Colon)44[2]
9j This compound derivativeA549 (Lung)890[2]
5b N-benzyl benzimidazole linked pyrimidine derivativeMDA-MB-231 (Breast)39,600[5]

Experimental Protocols

The evaluation of the anticancer activity of this compound derivatives relies on standardized in vitro assays. The following are detailed methodologies for two key experiments.

MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell viability and cytotoxicity.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the formation of microtubules from purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically at 340 nm. Inhibitors of tubulin polymerization will prevent or reduce this increase in turbidity.

Procedure:

  • Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare stock solutions of the this compound derivatives in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the test compounds at various concentrations to the tubulin solution. Include a positive control (e.g., colchicine) and a negative control (solvent alone).

  • Initiation of Polymerization: Initiate polymerization by adding GTP to the wells and incubating the plate at 37°C in a temperature-controlled spectrophotometer.

  • Kinetic Measurement: Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The IC50 value for tubulin polymerization inhibition is determined by plotting the percentage of inhibition (relative to the control) against the compound concentration.

Visualizing the Mechanism and Workflow

To better understand the mode of action and the experimental process, the following diagrams illustrate the key signaling pathway and a typical workflow.

G Mechanism of Tubulin Polymerization Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Consequence Alpha-beta Tubulin Dimer Alpha-beta Tubulin Dimer Microtubule Microtubule Alpha-beta Tubulin Dimer->Microtubule Polymerization Microtubule->Alpha-beta Tubulin Dimer Depolymerization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule->Mitotic Arrest (G2/M) Disruption leads to Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis This compound Derivative This compound Derivative This compound Derivative->Alpha-beta Tubulin Dimer Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization by this compound derivatives.

G Experimental Workflow for Anticancer Activity Evaluation Compound Synthesis Compound Synthesis In vitro Screening In vitro Screening Compound Synthesis->In vitro Screening MTT Assay on Cancer Cell Lines Mechanism of Action Studies Mechanism of Action Studies In vitro Screening->Mechanism of Action Studies Active Compounds Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Tubulin Polymerization Assay, Cell Cycle Analysis Lead Optimization->Compound Synthesis Structure-Activity Relationship

Caption: General workflow for evaluating this compound derivatives.

References

Head-to-head comparison of different synthetic routes for N-Benzylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzylbenzamide, a versatile scaffold in medicinal chemistry and organic synthesis, can be prepared through various synthetic pathways. The choice of a particular route often depends on factors such as desired yield, atom economy, availability of starting materials, and reaction conditions. This guide provides an objective comparison of the most common synthetic strategies for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Yields and Conditions

The efficiency of different synthetic routes to this compound varies significantly. The following table summarizes the key quantitative data from several prominent methods, offering a clear comparison of their performance.

Synthetic RouteStarting MaterialsReagents/CatalystSolventReaction TimeTemperature (°C)Yield (%)
Schotten-Baumann Reaction Benzoyl chloride, BenzylamineNaOH (aq)Dichloromethane/Water2-4 hours0 - Room TempHigh (not specified)[1]
Amidation of Benzoic Acid Benzoic acid, BenzylaminePPh₃, I₂, Et₃NDichloromethane~25 minutes0 - Room Temp99%[2]
Boric Acid Catalyzed Amidation Benzoic acid, BenzylamineBoric acid (10 mol%)Toluene8 hoursRefluxup to 89%[3]
Oxidative Amidation (CuI) Benzaldehyde, BenzylamineCuI, TBHPNot specifiedNot specified90Good to Excellent[4]
Oxidative Amidation (Cu-MOF) Benzaldehyde, BenzylamineCu₂(BDC)₂DABCO, NCS, TBHPAcetonitrile2 hours6575%[5]
Tandem Hydration/N-alkylation Benzonitrile, Benzyl alcohol[Cp*IrCl₂]₂, Cs₂CO₃TolueneNot specifiedNot specified85%[6]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on published literature and offer a starting point for laboratory implementation.

Schotten-Baumann Reaction

This classical method involves the acylation of benzylamine with benzoyl chloride under basic conditions.[7][8][9]

Materials:

  • Benzylamine

  • Benzoyl chloride

  • 10% Aqueous sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

  • Brine

Procedure:

  • Dissolve benzylamine (1.0 eq.) in dichloromethane in an Erlenmeyer flask.

  • In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Place the flask containing the benzylamine solution in an ice bath and begin stirring.

  • Slowly add the 10% sodium hydroxide solution (2.0-3.0 eq.) to the benzylamine solution.

  • Dissolve benzoyl chloride (1.0 eq.) in dichloromethane and add it dropwise to the stirred biphasic mixture over 30 minutes, maintaining the temperature between 0 and 5 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[1]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization.

Amidation of Benzoic Acid with PPh₃/I₂

This method provides a high-yield synthesis of this compound from benzoic acid and benzylamine mediated by triphenylphosphine and iodine.[2]

Materials:

  • Benzoic acid

  • Benzylamine

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a stirred solution of iodine (0.49 mmol) in dichloromethane (2 mL) at 0 °C, add triphenylphosphine (0.49 mmol) in one portion.

  • Add benzylamine (0.49 mmol) and continue stirring for 5 minutes.

  • Treat the resulting mixture with benzoic acid (0.41 mmol) and stir for another 5 minutes.

  • Add triethylamine (0.82 mmol).

  • Allow the solution to warm to room temperature and stir for 10 minutes.[2]

  • Concentrate the crude mixture under reduced pressure.

  • Purify the residue by column chromatography using 10-40% ethyl acetate in hexane to give this compound.[2]

Boric Acid Catalyzed Amidation

This protocol offers a greener alternative for the direct amidation of benzoic acid and benzylamine.[3]

Materials:

  • Benzoic acid

  • Benzylamine

  • Boric acid

  • Toluene

Procedure:

  • To a reaction vessel equipped with a Dean-Stark trap, add benzoic acid (0.03 mol), boric acid (10 mol%), and toluene (88 mL).[3]

  • Stir the mixture for 10 minutes.

  • Add benzylamine (0.031 mol) and heat the mixture at reflux using an oil bath.[3]

  • Continue heating for 8 hours, collecting the water generated in the Dean-Stark trap.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into hexanes to precipitate the product.

  • Collect the precipitate by suction filtration and wash with water to remove residual boric acid.

  • Dry the resulting solid to obtain this compound.[3]

Copper-Catalyzed Oxidative Amidation

This method utilizes a copper catalyst to facilitate the oxidative coupling of benzaldehyde and benzylamine.[5]

Materials:

  • Benzaldehyde

  • Benzylamine

  • Copper(I) iodide (CuI) or Cu₂(BDC)₂DABCO (Cu-MOF)

  • tert-Butyl hydroperoxide (TBHP)

  • N-Chlorosuccinimide (NCS) (for Cu-MOF method)

  • Acetonitrile (CH₃CN)

Procedure (using Cu-MOF):

  • To a solution of benzylamine (1 mmol) in acetonitrile (5 ml), add NCS (1 mmol) and stir the mixture for 1 hour at room temperature.[5]

  • Add benzaldehyde (1 mmol), Cu₂(BDC)₂DABCO (10 mol%), and 70% aqueous TBHP (1 mmol).[5]

  • Increase the reaction temperature to 65 °C and stir for 2 hours.[5]

  • Monitor the reaction progress by TLC.

  • After completion, filter the catalyst and evaporate the filtrate under reduced pressure.

  • Purify the residue using silica gel column chromatography (hexane/ethyl acetate) to obtain this compound.

Tandem Hydration/N-alkylation from Benzonitrile

This iridium-catalyzed reaction provides a direct route to N-alkylated amides from nitriles and alcohols.[6]

Materials:

  • Benzonitrile

  • Benzyl alcohol

  • [Cp*IrCl₂]₂

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

Procedure:

  • To an oven-dried Schlenk tube under a nitrogen atmosphere, add benzonitrile (1 mmol), an aldoxime (1.1 mmol, as a hydrogen acceptor), [Cp*IrCl₂]₂ (1 mol%), and toluene (1 ml).

  • In a separate step, add benzyl alcohol (1.3 mmol) and cesium carbonate (0.2 equiv.).[6]

  • The reaction is stirred until completion (monitoring by TLC is recommended).

  • The product, this compound, is then isolated and purified. The provided source reports the product as a yellow solid.[6]

Synthetic Pathways Overview

The following diagram illustrates the different synthetic strategies to obtain this compound from various starting materials.

G cluster_sm Starting Materials cluster_routes Synthetic Routes cluster_product Product Benzoyl_Chloride Benzoyl Chloride Schotten_Baumann Schotten-Baumann Reaction Benzoyl_Chloride->Schotten_Baumann Benzylamine Benzylamine Benzylamine->Schotten_Baumann Amidation Amidation Benzylamine->Amidation Oxidative_Amidation Oxidative Amidation Benzylamine->Oxidative_Amidation Benzoic_Acid Benzoic Acid Benzoic_Acid->Amidation Benzaldehyde Benzaldehyde Benzaldehyde->Oxidative_Amidation Benzonitrile Benzonitrile Tandem_Reaction Tandem Hydration/ N-alkylation Benzonitrile->Tandem_Reaction Benzyl_alcohol Benzyl Alcohol Benzyl_alcohol->Tandem_Reaction N_Benzylbenzamide This compound Schotten_Baumann->N_Benzylbenzamide High Yield Amidation->N_Benzylbenzamide up to 99% Yield Oxidative_Amidation->N_Benzylbenzamide up to 75% Yield Tandem_Reaction->N_Benzylbenzamide 85% Yield

Caption: Synthetic pathways to this compound.

References

Validating N-Benzylbenzamide's Binding to the Colchicine Site on Tubulin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Benzylbenzamide and its derivatives as potent inhibitors of tubulin polymerization, specifically focusing on their interaction with the colchicine binding site. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in oncology and drug discovery.

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular functions, including cell division, making them a prime target for anticancer therapies.[1] Agents that interfere with tubulin dynamics can lead to cell cycle arrest and apoptosis.[1] this compound derivatives have emerged as a promising class of compounds that bind to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization.[2][3]

Comparative Analysis of Antiproliferative Activity

A series of novel this compound derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. These values highlight the structure-activity relationship (SAR) and the impact of different substitutions on the N-benzyl and benzamide rings.

CompoundR1R2A549 IC50 (nM)HCT116 IC50 (nM)MCF-7 IC50 (nM)HeLa IC50 (nM)Tubulin Polymerization Inhibition IC50 (µM)
20a HH45 ± 3.152 ± 4.538 ± 2.961 ± 5.2>40
20b 3-OCH3H15 ± 1.212 ± 0.918 ± 1.527 ± 2.12.1 ± 0.1
20c 4-OCH3H35 ± 2.841 ± 3.331 ± 2.549 ± 4.115.3 ± 1.2
MY-1388 ------0.62
Colchicine ------6.7
Combretastatin A-4 (CA-4) ------1.98

Data for compounds 20a, 20b, and 20c from[4]. Data for MY-1388, Colchicine, and CA-4 from[3].

Among the tested derivatives, compound 20b , with a methoxy group at the 3-position of the N-benzyl ring, demonstrated the most potent antiproliferative activity across all tested cell lines, with IC50 values in the low nanomolar range.[4] Furthermore, its ability to inhibit tubulin polymerization was significantly higher than the parent compound 20a . Another potent N-benzyl arylamide derivative, MY-1388 , exhibited an even stronger inhibition of tubulin polymerization with an IC50 value of 0.62 µM, surpassing the well-known colchicine site inhibitors, colchicine and Combretastatin A-4 (CA-4).[3]

Experimental Protocols

To validate the binding of this compound derivatives to the colchicine site and their effect on tubulin polymerization, several key experiments are employed.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.

Methodology:

  • Purified tubulin is incubated in a polymerization buffer.

  • The test compound (e.g., this compound derivative) is added at various concentrations.

  • The mixture is incubated at 37°C to induce polymerization.

  • The increase in turbidity, which corresponds to microtubule formation, is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer.[5]

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

G cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Purified Tubulin D Reaction Mixture A->D B Polymerization Buffer B->D C Test Compound (e.g., this compound) C->D E Incubate & Monitor Absorbance (340 nm) D->E 37°C F Plot % Inhibition vs. Concentration E->F G Determine IC50 Value F->G

Workflow for the in vitro tubulin polymerization assay.
Competitive Binding Assay

This assay confirms that the test compound binds to the colchicine site by measuring its ability to displace a known colchicine-site ligand.

Methodology:

  • A fluorescent probe known to bind to the colchicine site is incubated with tubulin.

  • The fluorescence of the probe is measured.

  • The test compound is then added to the mixture.

  • If the test compound binds to the colchicine site, it will displace the fluorescent probe, leading to a decrease in fluorescence.

  • The binding affinity can be quantified by measuring the change in fluorescence at different concentrations of the test compound.

An alternative to fluorescence-based assays is a non-radioactive mass spectrometry (MS) binding assay. This method involves separating the unbound ligand from the tubulin-ligand complex using ultrafiltration and then quantifying the unbound ligand in the filtrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

G cluster_setup Assay Setup cluster_measurement1 Initial Measurement cluster_competition Competition cluster_measurement2 Final Measurement cluster_analysis Analysis A Tubulin C Incubate to form Tubulin-Probe Complex A->C B Fluorescent Colchicine-Site Probe B->C D Baseline Fluorescence C->D Measure Fluorescence E Add Test Compound (this compound) C->E H Quantify Decrease in Fluorescence D->H F Displacement of Fluorescent Probe E->F Incubate G Reduced Fluorescence F->G Measure Fluorescence G->H I Confirmation of Colchicine Site Binding H->I Determine Binding Affinity

Workflow for a competitive fluorescence-based binding assay.
Molecular Docking Studies

Computational molecular docking is a powerful tool to predict and visualize the binding mode of a ligand within the active site of a protein.

Methodology:

  • The three-dimensional structure of the tubulin protein is obtained from a protein data bank (e.g., PDB).

  • The structure of the ligand (e.g., this compound derivative) is generated and optimized.

  • Docking software is used to predict the most favorable binding pose of the ligand in the colchicine binding site of tubulin.

  • The interactions between the ligand and the amino acid residues of the binding site, such as hydrogen bonds and hydrophobic interactions, are analyzed.[3][7]

Studies have shown that this compound derivatives fit well into the colchicine binding pocket of β-tubulin.[3] For instance, the 4-methoxy group of MY-1388 was predicted to form a hydrogen bond with Cys241, while the 3-hydroxy-4-methoxyphenyl group engages in hydrophobic interactions with surrounding residues.[3]

Signaling Pathway and Cellular Effects

The inhibition of tubulin polymerization by this compound derivatives disrupts the formation of the mitotic spindle, a crucial structure for chromosome segregation during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, which can ultimately trigger apoptosis (programmed cell death).[1][8]

G A This compound Derivative B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Mitotic Spindle Formation C->D E Cell Cycle Arrest at G2/M Phase D->E F Apoptosis (Programmed Cell Death) E->F

Signaling pathway of this compound derivatives.

Conclusion

References

Assessing the selectivity of N-benzylbenzamide for butyrylcholinesterase over acetylcholinesterase

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the selective inhibition of butyrylcholinesterase over acetylcholinesterase by N-benzylbenzamide derivatives.

The development of selective inhibitors for butyrylcholinesterase (BChE) is a significant area of research, particularly for potential therapeutic applications in advanced stages of Alzheimer's disease where BChE levels are elevated.[1][2] This guide provides a detailed comparison of this compound and its derivatives as selective BChE inhibitors, presenting key performance data against acetylcholinesterase (AChE) and other established cholinesterase inhibitors.

Quantitative Comparison of Inhibitor Potency

The inhibitory activities of various compounds against BChE and AChE are typically measured by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of AChE IC50 to BChE IC50, provides a quantitative measure of a compound's preference for BChE. A higher SI value signifies greater selectivity for BChE.

The table below summarizes the in vitro inhibitory data for a series of this compound derivatives and compares them with other known cholinesterase inhibitors.

CompoundBChE IC50 (nM)AChE IC50 (nM)Selectivity Index (AChE/BChE)Reference
This compound Derivatives
S11-10140.08>100,000>1,250,000[3][4]
S11-10330.039>100,000>2,564,102[3][4]
Other BChE Inhibitors
Compound 8<10,000>300,000>30[1]
Compound 18<10,000>300,000>30[1]
S06-101116>40,000>2500[5]
S06-103125>40,000>1600[5]
Standard Drugs
Rivastigmine31,000 (rat)4,300 (rat)0.14[6]
Donepezil7,400,000 (rat)6,700 (rat)0.0009[6]
Tacrine301304.33[6]

Note: IC50 values can vary based on the specific experimental conditions and the source of the enzymes.

Experimental Protocols

The following is a detailed methodology for a standard in vitro cholinesterase inhibition assay, based on the modified Ellman's method, which is widely used to determine the IC50 values of inhibitors.[7][8]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) as a substrate for AChE

  • Butyrylthiocholine iodide (BTCI) as a substrate for BChE

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (e.g., this compound derivatives)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents: All reagents are dissolved in the phosphate buffer. A stock solution of the test compound is prepared, typically in DMSO, and then serially diluted to various concentrations.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the phosphate buffer, the DTNB solution, and the test compound solution at various concentrations. Subsequently, add the AChE or BChE solution to each well. The plate is then incubated for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Enzymatic Reaction: The enzymatic reaction is initiated by adding the substrate (ATCI for AChE or BTCI for BChE) to all wells.

  • Measurement of Activity: The absorbance is immediately measured at 412 nm using a microplate reader. The change in absorbance over time is monitored, which is proportional to the enzyme activity. The reaction of the thiol group of thiocholine (produced from substrate hydrolysis) with DTNB produces a yellow-colored anion, which is detected spectrophotometrically.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow and Selectivity

The following diagrams illustrate the experimental workflow for assessing cholinesterase inhibition and the logical relationship of this compound's selectivity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, DTNB, Substrates) add_reagents Add Buffer, DTNB, and Inhibitor to Wells prep_reagents->add_reagents prep_inhibitor Prepare Serial Dilutions of this compound prep_inhibitor->add_reagents add_enzyme Add AChE or BChE add_reagents->add_enzyme incubate Incubate at 37°C add_enzyme->incubate add_substrate Add Substrate (ATCI or BTCI) incubate->add_substrate measure Measure Absorbance at 412 nm add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_data Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50

Caption: Workflow for Cholinesterase Inhibition Assay.

G cluster_compound Test Compound cluster_targets Enzyme Targets cluster_outcomes Inhibitory Outcomes cluster_conclusion Conclusion compound This compound bche Butyrylcholinesterase (BChE) compound->bche interacts with ache Acetylcholinesterase (AChE) compound->ache interacts with high_inhibition High Inhibition (Low IC50) bche->high_inhibition results in low_inhibition Low Inhibition (High IC50) ache->low_inhibition results in selectivity Selective for BChE high_inhibition->selectivity low_inhibition->selectivity

Caption: Selectivity of this compound for BChE.

References

A Comparative Guide to Analytical Methods for N-Benzylbenzamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC-UV, GC-MS, and LC-MS/MS for the Accurate Quantification of N-Benzylbenzamide.

The precise and reliable quantification of this compound, a compound of interest in pharmaceutical and chemical research, is crucial for quality control, stability studies, and pharmacokinetic assessments. The selection of an appropriate analytical method is paramount to ensure data accuracy and integrity. This guide provides a comprehensive cross-validation of three commonly employed analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of each method is objectively compared, supported by a synthesis of experimental data from validated methods for this compound and analogous compounds. Detailed experimental protocols are provided to aid in method selection and implementation.

Data Presentation: A Comparative Overview of Method Performance

The following tables summarize the key quantitative performance parameters for the HPLC-UV, GC-MS, and LC-MS/MS methods for the quantification of this compound. These values are compiled from various sources and represent typical performance characteristics.

Table 1: Comparison of Quantitative Analytical Methods for this compound

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.999> 0.99> 0.995
Accuracy (% Recovery) 98.0 - 102.0%90.0 - 110.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 10.0%< 5.0%
Limit of Detection (LOD) 0.1 - 1 µg/mL1 - 10 ng/mL< 0.1 ng/mL
Limit of Quantification (LOQ) 0.4 - 2 µg/mL5 - 20 ng/mL< 0.5 ng/mL
Robustness HighModerateModerate
Specificity Good to ExcellentGood to ExcellentExcellent

At a Glance: Method Selection Considerations

MethodAdvantagesDisadvantagesBest Suited For
HPLC-UV High precision and accuracy, robust, simpler sample preparation (no derivatization needed).[1]Lower sensitivity compared to MS methods.Routine quality control, high-throughput screening, and assay of bulk drug and finished products.[1]
GC-MS High separation efficiency, definitive identification based on mass spectra.[2]May require derivatization for polar compounds, not suitable for non-volatile or thermally labile compounds.[1][3]Analysis of volatile and semi-volatile impurities, identification of unknown peaks.[4]
LC-MS/MS High sensitivity and specificity, suitable for complex biological matrices.[5]Potential for matrix effects (ion suppression or enhancement), more complex instrumentation.[6][7]Bioanalytical studies (e.g., pharmacokinetics in plasma), trace level quantification.

Mandatory Visualization

Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_purpose Define Purpose of Cross-Validation select_methods Select Analytical Methods (e.g., HPLC, GC-MS) define_purpose->select_methods define_acceptance Define Acceptance Criteria select_methods->define_acceptance prepare_samples Prepare Standard & QC Samples define_acceptance->prepare_samples analyze_hplc Analyze Samples by HPLC-UV prepare_samples->analyze_hplc analyze_gcms Analyze Samples by GC-MS prepare_samples->analyze_gcms analyze_lcmsms Analyze Samples by LC-MS/MS prepare_samples->analyze_lcmsms compare_results Compare Results from All Methods analyze_hplc->compare_results analyze_gcms->compare_results analyze_lcmsms->compare_results statistical_analysis Perform Statistical Analysis (e.g., t-test, F-test) compare_results->statistical_analysis evaluate_acceptance Evaluate Against Acceptance Criteria statistical_analysis->evaluate_acceptance documentation Document Cross-Validation Results evaluate_acceptance->documentation method_selection Select and Justify Final Method documentation->method_selection

Caption: Workflow for Cross-Validation of Analytical Methods.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is based on established reversed-phase HPLC methods for the analysis of this compound and related aromatic amides.[1][8]

1. Instrumentation and Materials:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and water.

  • Phosphoric acid or formic acid (analytical grade).

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) for peak shape improvement. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the established calibration range.

4. Method Validation Parameters:

  • Specificity: Analyze blank, placebo, and this compound-spiked samples to ensure no interference at the retention time of the analyte.

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. A correlation coefficient (R²) of >0.999 is desirable.

  • Accuracy: Determine the recovery of this compound from spiked placebo samples at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: Intentionally vary critical method parameters (e.g., pH of the mobile phase, column temperature, mobile phase composition) to assess the method's reliability.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from general methods for the analysis of this compound class compounds.[2]

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium as the carrier gas.

  • Methanol, acetonitrile, or ethyl acetate (GC grade).

  • This compound reference standard.

2. GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent like ethyl acetate.

  • Working Standard Solutions: Perform serial dilutions of the stock solution to prepare working standards at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: For samples in a matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary. For a simple purity assessment, dissolve the sample in a suitable solvent to a concentration within the calibration range.

4. Method Validation Parameters:

  • Specificity: Analyze blank and spiked samples to ensure the analyte peak is free from co-eluting interferences.

  • Linearity: Establish a calibration curve over a suitable concentration range. A correlation coefficient (R²) of >0.99 is generally acceptable.

  • Accuracy: Evaluate the recovery of the analyte from spiked matrix samples.

  • Precision: Determine the repeatability and intermediate precision of the method. The %RSD should typically be < 10%.

  • LOD and LOQ: Determine based on the S/N ratio or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Assess the effect of small variations in parameters like the oven temperature program and gas flow rate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive quantification of this compound in complex matrices, such as human plasma.[5]

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source).

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid (LC-MS grade).

  • This compound reference standard.

  • Internal Standard (IS), such as a deuterated analog of this compound.

2. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to separate the analyte from matrix components (e.g., 5% to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

3. Preparation of Solutions:

  • Standard Stock Solutions: Prepare separate stock solutions of this compound and the internal standard in methanol.

  • Working Standard Solutions: Prepare calibration standards by spiking blank plasma with appropriate amounts of the this compound working solution.

  • Sample Preparation (Protein Precipitation): To a plasma sample, add the internal standard solution followed by cold acetonitrile to precipitate proteins. Vortex and centrifuge. The supernatant can be directly injected or further purified by SPE.

4. Method Validation Parameters:

  • Selectivity: Evaluate potential interference from endogenous matrix components by analyzing blank plasma from multiple sources.

  • Linearity: Establish a calibration curve using a weighted linear regression model.

  • Accuracy and Precision: Determine within-run and between-run accuracy and precision at multiple QC levels (low, medium, and high).

  • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.

  • Recovery: Determine the extraction efficiency of the sample preparation method.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound.[1] HPLC is often the method of choice for routine quality control analysis due to its high precision, accuracy, and robustness.[1] The lack of a need for derivatization simplifies the sample preparation process, making it a more straightforward and often faster method from sample to result.[1] For high-throughput screening and routine quality control, HPLC offers a robust and efficient solution.[1]

For research and development, impurity profiling, and bioanalytical studies where high sensitivity and structural confirmation are critical, LC-MS/MS and GC-MS are the preferred techniques.[1] It is recommended that laboratories validate their chosen method according to the International Council for Harmonisation (ICH) guidelines to ensure reliable and accurate results.

References

N-Benzylbenzamide Derivatives Emerge as Potent Modulators in Combating Multidrug-Resistant Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the persistent challenge of overcoming multidrug resistance (MDR) in cancer therapy, a new class of compounds, N-benzylbenzamide derivatives, is showing significant promise in restoring the efficacy of conventional chemotherapeutic agents. This guide provides a comparative analysis of the performance of these derivatives, with a particular focus on the novel compound VKNG-2, against established MDR modulators in various multidrug-resistant cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Multidrug resistance is a primary obstacle to successful cancer treatment, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2). These transporters actively efflux a wide array of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic effect. This compound derivatives have been investigated for their potential to inhibit these efflux pumps and resensitize resistant cancer cells to chemotherapy.

Quantitative Performance Comparison

The efficacy of this compound derivatives in reversing multidrug resistance is typically quantified by determining the fold-reversal (FR) or the reduction in the half-maximal inhibitory concentration (IC50) of a chemotherapeutic drug in the presence of the modulator. The following tables summarize the performance of a key this compound derivative, VKNG-2, and other related benzamide compounds in comparison to known MDR modulators.

Table 1: Efficacy of VKNG-2 in Reversing ABCG2-Mediated Multidrug Resistance in S1-M1-80 Colon Cancer Cells [1][2]

Chemotherapeutic AgentIC50 (µM) in S1-M1-80 CellsIC50 (µM) with 5 µM VKNG-2Fold Reversal
Mitoxantrone0.84 ± 0.070.012 ± 0.00270
SN-380.45 ± 0.040.004 ± 0.001112

The S1-M1-80 cell line is a human colon cancer cell line selected for high resistance to mitoxantrone and SN-38 due to ABCG2 overexpression.

Table 2: Comparative Efficacy of Benzotriazepin Analogues (Benzamide-related) and Verapamil in Reversing Paclitaxel Resistance in P-gp Overexpressing Cancer Cells [3]

MDR ModulatorConcentrationCell LineEffect on Paclitaxel Cytotoxicity
BTZ-154 µMHCT15, HCT15/CL02Similar to 10 µM Verapamil
BTZ-164 µMHCT15, HCT15/CL02Similar to 10 µM Verapamil
Verapamil10 µMHCT15, HCT15/CL02Significant increase

HCT15 and HCT15/CL02 are human colorectal cancer cell lines with high P-glycoprotein (P-gp) expression.

Mechanism of Action: Inhibition of ABC Transporters

Studies suggest that this compound derivatives primarily exert their MDR-reversing effects by directly inhibiting the function of ABC transporters. For instance, VKNG-2 has been shown to inhibit the efflux function of the ABCG2 transporter.[1][2] Molecular docking studies indicate a high binding affinity of VKNG-2 to the substrate-binding site of ABCG2.[1][2] Furthermore, VKNG-2 was found to stimulate the ATPase activity of ABCG2, which is a characteristic of many ABC transporter inhibitors that compete with the substrate for transport.[1][2] Other benzamide derivatives have demonstrated the ability to reverse P-gp-mediated MDR through the reversible inhibition of P-gp function, leading to increased intracellular accumulation of chemotherapeutic drugs.[4]

The following diagram illustrates the proposed mechanism of action for VKNG-2 in an ABCG2-overexpressing cancer cell.

Mechanism of this compound Derivative (VKNG-2) in MDR Cancer Cells cluster_cell MDR Cancer Cell cluster_extracellular Extracellular Space chemo Chemotherapeutic Drug abcg2 ABCG2 Transporter (Efflux Pump) chemo->abcg2 Efflux target Intracellular Target (e.g., DNA, Topoisomerase) chemo->target Therapeutic Effect vkng2 VKNG-2 (this compound derivative) vkng2->abcg2 Inhibition chemo_out Chemotherapeutic Drug chemo_out->chemo Influx vkng2_out VKNG-2 vkng2_out->vkng2 Influx

Caption: Inhibition of ABCG2-mediated drug efflux by VKNG-2.

Experimental Protocols

The following are summaries of key experimental protocols used to evaluate the efficacy of this compound derivatives in multidrug-resistant cancer cell lines.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the IC50 values of chemotherapeutic agents in the presence and absence of the MDR modulator.

  • Cell Seeding: Cancer cells (both parental sensitive and multidrug-resistant lines) are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the chemotherapeutic drug, either alone or in combination with a fixed, non-toxic concentration of the this compound derivative (e.g., 5 µM VKNG-2).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell survival is calculated relative to untreated control cells. IC50 values are determined by plotting the percentage of cell survival against the drug concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the workflow for a typical cytotoxicity assay.

Cytotoxicity Assay Workflow start Start seed Seed MDR and Parental Cancer Cells in 96-well Plates start->seed treat Treat with Chemotherapeutic Drug +/- this compound Derivative seed->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 4 hours mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze end End analyze->end

Caption: Workflow for determining drug cytotoxicity.

Western Blot Analysis

This technique is used to determine the effect of the this compound derivative on the expression levels of ABC transporters and other related signaling proteins.

  • Cell Lysis: MDR cancer cells are treated with the this compound derivative for a specified time (e.g., 72 hours). The cells are then harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-ABCG2, anti-P-gp, anti-AKT).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels between treated and untreated cells.

Signaling Pathways

The overexpression of ABC transporters can be influenced by various intracellular signaling pathways. Some studies suggest a link between the PI3K/AKT pathway and the expression of ABCG2.[1] While VKNG-2 did not significantly alter the expression of total AKT or PI3K p110β protein in S1-M1-80 cells, the potential interplay between this compound derivatives and these pathways warrants further investigation as a secondary mechanism of action.[1]

The diagram below depicts the potential relationship between the PI3K/AKT pathway and ABCG2 expression.

PI3K/AKT Signaling and ABCG2 Expression gf Growth Factor gfr Growth Factor Receptor gf->gfr pi3k PI3K gfr->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 akt AKT pip3->akt p_akt p-AKT (Active) akt->p_akt Phosphorylation downstream Downstream Effectors p_akt->downstream abcg2_exp Increased ABCG2 Expression downstream->abcg2_exp Leads to

Caption: PI3K/AKT pathway's potential role in ABCG2 expression.

Conclusion

This compound derivatives, exemplified by VKNG-2, represent a promising class of MDR modulators with demonstrated efficacy in reversing resistance to chemotherapy in preclinical models. Their mechanism of action appears to be the direct inhibition of ABC transporter function, leading to increased intracellular accumulation of anticancer drugs. While further research, including in vivo studies and investigations into a broader range of MDR cancer cell lines, is necessary, the initial data suggests that these compounds could be valuable additions to the arsenal of strategies aimed at overcoming multidrug resistance in cancer. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these and other novel MDR modulators.

References

A Comparative Guide to the Statistical Validation of N-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various N-substituted benzamides, supported by experimental data. It delves into their applications as anticancer agents, primarily as histone deacetylase (HDAC) inhibitors, and as dopamine D2 receptor antagonists.

This publication synthesizes experimental findings to offer a clear comparison of different N-substituted benzamide derivatives, highlighting key structure-activity relationships (SAR). The benzamide scaffold is a significant motif in medicinal chemistry, and modifications of the N-substituent can dramatically influence biological efficacy.[1]

Comparative Analysis of Anticancer Activity

N-substituted benzamides have shown considerable promise as anticancer agents, with many derivatives designed based on the structure of known inhibitors like Entinostat (MS-275).[1][2] The in-vitro anti-proliferative activity of these compounds is commonly evaluated against various cancer cell lines.

Table 1: In-vitro Anti-proliferative Activity (IC50, μM) of N-Substituted Benzamide Derivatives against Cancer Cell Lines.

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)K562 (Leukemia)A549 (Lung)Reference
MS-275 (Entinostat)2.53.11.84.2[2]
Compound 13h1.92.51.53.6[2]
Compound 13k2.12.81.63.9[2]
Compound 7j1.2 (MCF-7)---[3]
Compound 102.2 - 4.4 (various)---[4]
Compound 111.2 (MCF-7)---[4]

Note: The specific structures of compounds 13h, 13k, 7j, 10, and 11 can be found in the referenced literature. The data is compiled from multiple sources and serves as a representative comparison.

The data indicates that certain modifications to the N-substituent can lead to compounds with inhibitory activity comparable to or even better than the parent compound, MS-275.[2][5] For instance, preliminary SAR studies suggest that the 2-substituent of the phenyl ring in the R group and heteroatoms of the amide that can chelate with the zinc ion are crucial for anti-proliferative activity.[5] Conversely, the presence of a chlorine atom or nitro-group on the same benzene ring tends to decrease this activity.[5]

N-Substituted Benzamides as Dopamine D2 Receptor Antagonists

Another significant therapeutic area for N-substituted benzamides is in the development of antipsychotic agents that target dopamine D2 receptors.[6][7][8][9][10] The affinity of these compounds for the D2 receptor is a key determinant of their potency.

Table 2: Dopamine D2 Receptor Binding Affinity (IC50, nM) of Representative N-Substituted Benzamides.

Compound[3H]Spiperone Binding IC50 (nM)Reference
Compound 24~1[6][10]
Compound 26~1[6][10]
Salicylamide 21~1[6][10]
Salicylamide 22~1[6][10]

Note: The specific structures of compounds 24, 26, 21, and 22 are detailed in the cited literature. These compounds demonstrate high affinity for the dopamine D2 receptor.

Studies have shown that the stereochemistry of the N-substituent plays a critical role, with the R enantiomer often exhibiting higher affinity.[6][10] Furthermore, specific substitution patterns on the benzamide ring, such as 2,3-dimethoxy or 5,6-dimethoxy on salicylamides, contribute to high potency.[6][10]

Experimental Protocols

Detailed methodologies are crucial for the statistical validation and comparison of experimental results. Below are protocols for key assays mentioned in the literature.

MTT Assay for Anti-proliferative Activity

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231, K562, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the N-substituted benzamide derivatives for a specified period (e.g., 48 or 72 hours).[2]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[11]

Histone Deacetylase (HDAC) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.

  • Enzyme and Substrate Preparation: A partially purified histone deacetylase enzyme preparation is used. A labeled substrate (e.g., acetylated histone peptides) is also prepared.

  • Inhibition Reaction: The HDAC enzyme, substrate, and various concentrations of the test compounds are incubated together.[12][13]

  • Detection: The reaction is stopped, and the amount of deacetylated product is quantified. This can be done using various methods, such as radiometric, fluorometric, or colorimetric detection.

  • Data Analysis: The inhibitory activity is expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the HDAC enzyme activity.[12][13]

Dopamine D2 Receptor Binding Assay

This assay determines the affinity of a compound for the dopamine D2 receptor.

  • Membrane Preparation: Membranes from a source rich in dopamine D2 receptors (e.g., rat striatum) are prepared.[6]

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand that specifically binds to D2 receptors (e.g., [3H]spiperone) and various concentrations of the test compound.[6]

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Radioactivity Measurement: The amount of radioactivity trapped on the filter, which represents the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is calculated.

Statistical Validation Methods

To ensure the reliability of the experimental results, appropriate statistical analysis is essential.

  • Data Representation: Data are typically expressed as the mean ± standard deviation (SD).[14]

  • Statistical Tests: A one-way analysis of variance (ANOVA) followed by post-hoc tests like Tukey's test can be used to compare the effects of different treatments to a control group.[14]

  • Significance Level: The level of statistical significance is often set at p < 0.05.[14]

Visualizing Experimental Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Validation cluster_conclusion Conclusion synthesis Synthesis of N-substituted benzamides characterization Structural Characterization (NMR, MS, IR) synthesis->characterization in_vitro In-vitro Assays (e.g., MTT, HDAC) characterization->in_vitro binding Receptor Binding Assays (e.g., Dopamine D2) characterization->binding data_analysis IC50 Determination in_vitro->data_analysis binding->data_analysis stat_validation Statistical Analysis (ANOVA, t-test) data_analysis->stat_validation sar_analysis Structure-Activity Relationship (SAR) stat_validation->sar_analysis lead_id Lead Compound Identification sar_analysis->lead_id

Caption: General workflow for the synthesis, screening, and validation of novel N-substituted benzamides.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_enzymes Enzymatic Regulation Histone Histone Protein Chromatin_Condensed Condensed Chromatin (Gene Transcription Repressed) Histone->Chromatin_Condensed forms DNA DNA DNA->Chromatin_Condensed Chromatin_Relaxed Relaxed Chromatin (Gene Transcription Activated) Chromatin_Condensed->Chromatin_Relaxed Acetylation Chromatin_Relaxed->Chromatin_Condensed Deacetylation Acetyl_Group Acetyl Group Acetyl_Group->Histone HAT Histone Acetyltransferase (HAT) HAT->Chromatin_Relaxed promotes HDAC Histone Deacetylase (HDAC) HDAC->Chromatin_Condensed promotes Benzamide_Inhibitor N-substituted Benzamide Inhibitor Benzamide_Inhibitor->HDAC inhibits

Caption: Simplified signaling pathway of Histone Deacetylase (HDAC) inhibition by N-substituted benzamides.

References

Safety Operating Guide

Proper Disposal of N-Benzylbenzamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of N-Benzylbenzamide, fostering a culture of safety and environmental responsibility within the laboratory.

This compound is a compound utilized in various research and development applications. While some safety data sheets (SDS) classify it as non-hazardous, others indicate it may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3] Given this variability, it is prudent to handle and dispose of this compound with a conservative approach, adhering to all local, state, and federal regulations.

Hazard Classification Summary

The hazard classification for this compound can vary between suppliers. Researchers should always consult the specific SDS for the product they are using.

Hazard ClassificationSource 1 (Apollo Scientific)[1]Source 2 (Fisher Scientific)[2][4]Source 3 (Sigma-Aldrich)[3]
Acute Toxicity (Oral)Harmful if swallowed (H302)Not ClassifiedNot a hazardous substance or mixture
Skin Irritation-Causes skin irritation-
Eye Irritation-Causes serious eye irritation-
Respiratory Irritation-May cause respiratory irritation-
Personal Protective Equipment (PPE) for Handling and Disposal

Prior to handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Hand Protection: Wear protective gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.[2]

  • Skin and Body Protection: A lab coat or long-sleeved clothing is recommended.[2]

  • Respiratory Protection: If there is a risk of generating dust, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the proper disposal of this compound, from waste collection to final removal by certified personnel.

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound waste and any contaminated disposable materials (e.g., weighing paper, gloves, wipes) in a dedicated, clearly labeled, and sealable container.

  • Container Type: The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be clearly labeled with "this compound Waste" and any applicable hazard symbols as indicated by your institution's chemical hygiene plan.

  • No Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[3]

2. Spill Management:

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Clean up spills immediately.

    • Avoid generating dust.[1]

    • Use dry clean-up procedures; do not use air hoses for cleaning.[1]

    • Sweep or shovel the material into a suitable, labeled container for disposal.[2]

  • Major Spills:

    • Evacuate the area and alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent the spillage from entering drains, sewers, or water courses.[1]

3. Storage of Waste:

  • Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory.

  • Keep the container closed at all times, except when adding waste.

4. Final Disposal:

  • Regulatory Compliance: The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[3] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[4]

  • Professional Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound be disposed of down the drain or in the regular trash.[5] The final disposal method will likely be through an approved hazardous waste disposal facility, potentially via incineration.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Spill Response cluster_2 Storage & Disposal A Generate this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Labeled, Compatible Container B->C I Store Sealed Container in Designated Satellite Accumulation Area C->I D Spill Occurs E Minor Spill? (Small, Contained) D->E F Clean up with dry methods, avoiding dust. Place in waste container. E->F Yes G Major Spill? (Large, Uncontained) E->G No F->C H Evacuate area. Contact EHS. G->H Yes J Contact EHS or Licensed Waste Disposal Contractor I->J K Arrange for Pickup and Compliant Disposal J->K L Document Waste Disposal K->L

Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.